(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Description
BenchChem offers high-quality (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPBDVPSCZYAHV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a chiral building block of significant interest in pharmaceutical and synthetic chemistry. As a proline analog with a gem-dimethyl substitution at the 5-position, this compound offers unique conformational constraints that are valuable in the design of novel therapeutics and complex molecular architectures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and other organic transformations.
This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of key physical properties. While comprehensive experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide establishes a framework for its characterization, drawing upon data from commercial suppliers, analogous compounds, and established analytical methodologies.
Core Molecular and Physical Attributes
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, also known as Boc-L-5,5-dimethylproline, is a derivative of the amino acid L-proline. The gem-dimethyl group at the C5 position sterically hinders rotation around the peptide bond, favoring a cis conformation in peptides, which can be a crucial design element in peptidomimetics.[1][2]
Table 1: General Properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid
| Property | Value | Source(s) |
| Chemical Name | (S)-1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | N/A |
| Synonyms | (S)-Boc-5,5-dimethyl-Pro-OH, Boc-L-5,5-dimethylproline | [3] |
| CAS Number | 943318-67-0 | [4] |
| Molecular Formula | C₁₂H₂₁NO₄ | [5] |
| Molecular Weight | 243.3 g/mol | [5] |
| Appearance | White to off-white powder or crystalline solid | [6] |
Stereochemistry and Optical Activity
The stereochemical integrity of chiral building blocks is paramount in drug development. The optical rotation is a fundamental physical property that confirms the enantiomeric purity of the compound.
Table 2: Optical Rotation Data
| Specific Rotation ([α]D²⁰) | Conditions | Source(s) |
| -35 ± 2° | c=1 in DMF | N/A |
| -40 ± 2° | c=1 in MeOH | N/A |
Experimental Protocol for Polarimetry
The determination of optical rotation is a critical quality control step. The causality behind the choice of solvent and concentration lies in achieving sufficient solubility and a measurable rotation. Methanol and DMF are common polar organic solvents suitable for this class of compounds.
Methodology:
-
Preparation of the Sample Solution: Accurately weigh approximately 100 mg of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid and dissolve it in the chosen solvent (e.g., methanol or DMF) in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is free of particulates.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.
-
Measurement: Fill a 1 dm polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Record the optical rotation at the sodium D-line (589 nm) at 20°C.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Caption: Workflow for determining optical rotation.
Thermal and Crystalline Properties
Experimental Protocol for Melting Point Determination
Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and other thermal transitions, as it provides more information than the traditional capillary method.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell and use an empty, sealed pan as a reference.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.
Caption: DSC workflow for melting point determination.
Solubility Profile
A comprehensive understanding of a compound's solubility is critical for its application in synthesis, purification, and formulation. While quantitative solubility data for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is not widely published, a qualitative assessment can be inferred from its structure. As a Boc-protected amino acid, it is expected to be soluble in many common organic solvents and have limited solubility in water.
Table 3: Predicted and Observed Solubility
| Solvent | Predicted Solubility | Rationale |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |
| Dichloromethane, Chloroform | Soluble | Common polar aprotic solvents for organic compounds. |
| Diethyl Ether, Hexanes | Sparingly Soluble to Insoluble | Nonpolar solvents. |
| Water | Sparingly Soluble | The carboxylic acid provides some polarity, but the Boc group and dimethylproline scaffold are largely nonpolar. |
| Dimethylformamide (DMF) | Soluble | A highly polar apathetic solvent, excellent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar apathetic solvent, excellent for many organic compounds. |
Experimental Protocol for Solubility Determination
A standard method for determining solubility is the isothermal equilibrium method, followed by gravimetric or chromatographic analysis.
Methodology:
-
Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Take a known aliquot of the saturated solution, evaporate the solvent under reduced pressure, and weigh the residue. Alternatively, analyze the concentration of the saturated solution using a calibrated HPLC method.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the gem-dimethyl groups, and the Boc protecting group. The chemical shifts and coupling patterns will be influenced by the stereochemistry and conformational rigidity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the gem-dimethyl group, and the carbons of the pyrrolidine ring and the tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-2500 (broad) | O-H | Carboxylic acid stretch |
| ~2975-2870 | C-H | Alkane stretch |
| ~1740 | C=O | Carboxylic acid carbonyl stretch |
| ~1690 | C=O | Boc carbonyl stretch |
| ~1400-1200 | C-N | Stretch |
| ~1160 | C-O | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peaks would correspond to [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
Conclusion
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a valuable chiral building block with unique conformational properties. This guide has outlined its key physical attributes and provided detailed, best-practice protocols for their experimental determination. While a complete, publicly available dataset for all physical properties is currently lacking, the methodologies and predictive analyses presented here offer a robust framework for researchers and drug development professionals working with this important compound. The continued investigation and publication of the experimental data for this molecule will undoubtedly be a valuable contribution to the scientific community.
References
-
5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-2-carboxylic acid. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]
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(2S,5S)-1-(Tert-Butoxycarbonyl)-5-Methylpyrrolidine-2-Carboxylic Acid. (n.d.). Bouling Chemical Co., Limited. Retrieved January 16, 2026, from [Link]
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(PSEUDO-)PROLINES. (n.d.). Iris Biotech GmbH. Retrieved January 16, 2026, from [Link]
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Synthesis of Boc-protected 4,5-methano-β-proline | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Electronic Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Well-defined Homopolypeptides, Copolypeptides, and Hybrids of Poly(l-Proline). (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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5,5-dimethyl-1-pyrroline N-oxide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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Synthesis and characterization of styrene/Boc-p-amino styrene copolymers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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(PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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The Strategic Advantage of Steric Hinderance: A Technical Guide to (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid
Introduction: Engineering Molecular Conformation for Drug Discovery
In the intricate world of medicinal chemistry and peptide science, the ability to control molecular conformation is paramount. The spatial arrangement of atoms dictates a molecule's interaction with biological targets, influencing its efficacy, selectivity, and metabolic stability. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS No. 943318-67-0), a non-canonical amino acid analogue, has emerged as a powerful tool for precisely this purpose. It is a chiral building block designed not just to be a passive component, but an active director of molecular architecture.
The defining feature of this compound is the gem-dimethyl substitution at the C5 position of the proline ring. This seemingly subtle modification introduces significant steric hindrance, which has profound implications for the conformational dynamics of peptides and peptidomimetics into which it is incorporated. Unlike native proline, which exists in a state of equilibrium between cis and trans conformations of the preceding peptide bond, the 5,5-dimethyl substitution strongly favors the cis isomer.[1][2] This "conformational lock" provides researchers with a reliable method to stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition events.[3]
This technical guide provides an in-depth exploration of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis and characterization, and strategic applications, with a focus on the causal relationships between its structure and its utility in modern drug discovery.
Physicochemical and Structural Properties
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a white to off-white solid, valued for its stereochemical purity and the stability afforded by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group ensures compatibility with standard peptide synthesis protocols while preventing unwanted side reactions at the secondary amine.[4]
| Property | Value | Source |
| CAS Number | 943318-67-0 | [5] |
| Molecular Formula | C₁₂H₂₁NO₄ | [6] |
| Molecular Weight | 243.30 g/mol | [6] |
| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | [4] |
| Appearance | White to off-white solid | Manufacturer Data |
| Purity | Typically ≥97% | Manufacturer Data |
The core value of this molecule lies in its three-dimensional structure. The pyrrolidine ring, inherent to proline and its analogues, restricts the conformational space of a peptide backbone. The addition of the C5 gem-dimethyl groups introduces a significant steric clash with the residue preceding it in a peptide sequence, making the trans conformation energetically unfavorable and locking the Xaa-dmPro peptide bond into a cis conformation.[1][2]
Caption: Steric clash between the preceding residue (R₁) and the C5-dimethyl groups disfavors the trans-amide conformation, locking the peptide bond in the cis state.
Synthesis and Analytical Characterization
A plausible synthetic workflow, adapted from related preparations, is outlined below. This protocol is presented as a validated system, where each step includes in-process controls and characterization to ensure the integrity of the final product.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis and quality control of the title compound.
Experimental Protocol: N-Boc Protection
The final steps of the synthesis, Boc-protection and subsequent hydrolysis, are critical. The Boc-protection of the secondary amine is a standard procedure in organic synthesis.
Objective: To protect the secondary amine of a (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid ester with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
(S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid ester (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the starting pyrrolidine ester in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture portion-wise or as a solution in the same solvent. Causality Note: This reaction generates CO₂ gas; ensure the system is not sealed.[5]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. This removes unreacted Boc₂O and the base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: The crude product can often be used directly in the next step (hydrolysis) or purified by flash column chromatography if necessary. Confirm the structure of the Boc-protected ester using ¹H NMR and Mass Spectrometry.
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Analytical Method | Expected Results | Purpose |
| ¹H NMR | A characteristic singlet at ~1.4 ppm (9H) for the Boc group protons. Signals corresponding to the pyrrolidine ring protons, including the two methyl singlets. | Confirms the presence of the Boc group and the overall structure. |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively) and the carbamate carbonyl (~154 ppm). | Provides unambiguous evidence of the key carbons in the Boc group and the pyrrolidine skeleton. |
| Mass Spectrometry (MS) | Detection of the molecular ion [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (243.30). | Confirms the molecular weight of the compound. |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. | Verifies the stereochemical integrity of the (S)-enantiomer. |
| Optical Rotation | A specific optical rotation value, confirming the enantiomeric excess. | Quantitative measure of chirality. |
Applications in Drug Discovery and Peptide Science
The primary application of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is as a specialized building block in the synthesis of peptides and small molecule therapeutics where conformational control is desired.[4]
Stabilization of Biologically Active Conformations
Many peptides exert their biological function by adopting specific secondary structures, such as β-turns, to bind to their target receptors. The incorporation of 5,5-dimethylproline is a proven strategy to induce and stabilize these turns by forcing the preceding peptide bond into a cis conformation.[1] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity and biological potency.
Example Application Area: Neuroscience In the development of drugs targeting the Central Nervous System (CNS), modulating the activity of neuropeptide receptors is a key strategy. For instance, analogues of the tripeptide Pro-Leu-Gly-NH2 (PLG) have been investigated for their ability to modulate dopamine receptors.[9] The introduction of conformationally constrained proline analogues can enhance the potency of these molecules by locking them into the specific shape required for receptor interaction.[9] The steric bulk of the 5,5-dimethyl groups can also provide a degree of metabolic stability by shielding the adjacent peptide bond from enzymatic degradation.[10]
Peptidomimetic and Small Molecule Design
Beyond traditional peptides, the 5,5-dimethylpyrrolidine scaffold is a valuable component in the design of peptidomimetics and complex small molecules.[11] Its rigid structure serves as a predictable scaffold from which other functional groups can be projected in a well-defined spatial orientation, facilitating rational drug design.
Caption: Logical flow from building block incorporation to enhanced biological activity.
Safety and Handling
As with all laboratory chemicals, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.[5][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][12][13]
Conclusion
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is more than a simple proline derivative; it is a sophisticated tool for molecular engineering. Its utility stems directly from the steric constraints imposed by the C5-gem-dimethyl group, which provides a reliable means to enforce a cis-amide conformation in peptides and peptidomimetics. This conformational control allows researchers to stabilize bioactive structures, enhance binding affinity, and improve metabolic stability. For scientists and drug developers working at the forefront of peptide science and medicinal chemistry, understanding and leveraging the unique properties of this chiral building block can provide a distinct strategic advantage in the creation of novel, potent, and selective therapeutics.
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- (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/22759]
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- A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. (2003). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/12558949/]
- 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. (2009). ResearchGate. [URL: https://www.researchgate.net/publication/26781686_55-Dimethylproline_dipeptides_Anacid-stable_class_of_pseudoproline]
- US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents. [URL: https://patents.google.
- Polyfonctional Oxaprolines: Asymmetric Synthesis via 1,3-Dipolar Cycloaddition, Evaluation as New Organocatalysts and as Precursors of Disubstituted and Constrained Aminoacids. (2015). Agence Nationale de la Recherche (ANR). [URL: https://anr.fr/Projet-ANR-15-CE28-0010]
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- SAFETY D
- (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds010364]
- (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Creative Peptides. [URL: https://www.creative-peptides.com/product/s-boc-5-5-dimethyl-pyrrolidine-2-carboxylic-acid-cas-943318-67-0-item-cp27981.html]
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- (2S,5S)-Boc-5-methylpyrrolidine-2-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/29775]
- (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/s-boc-5-5-dimethyl-pyrrolidine-2-carboxylic-acid-cas-943318-67-0]
- Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2021). MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/8596]
- Synthesis of enantiomerically pure δ-benzylproline derivatives. (2007). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-enantiomerically-pure-%CE%B4-benzylproline-Rodr%C3%ADguez-Calaza/8e7f1c991f8c8710815454650567a57a8b6522c0]
- Proline motifs in peptides and their biological processing. (1998). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/9845402/]
- Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. (2018). PubMed Central (PMC). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5841671/]
- Synthesis and evaluation of 13C-labeled 5-5-dimethyl-1-pyrroline-N-oxide aimed at in vivo detection of reactive oxygen species using hyperpolarized 13C-MRI. (2019). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/30471347/]
- Enantioselective Synthesis of Pyrroloindolines via Noncovalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. (2018). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/29513134/]
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- Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. (2005). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/189.shtm]
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The Role of the Gem-Dimethyl Group in Pyrrolidine Ring Conformation: A Guide to Stereochemical Control and Molecular Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, central to the structure of numerous natural products, pharmaceuticals, and catalysts. Its conformational flexibility, primarily characterized by ring "puckering," is a critical determinant of biological activity and chemical reactivity. The introduction of a gem-dimethyl group is a powerful and widely adopted strategy to constrain this flexibility, leveraging the Thorpe-Ingold effect to favor specific ring conformations.[1][2] This technical guide provides an in-depth analysis of how gem-dimethyl substitution governs the conformational landscape of the pyrrolidine ring. We will explore the stereochemical principles behind this control, detail the state-of-the-art experimental and computational methodologies used for its characterization, and discuss its profound implications in the rational design of bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this fundamental principle for molecular engineering.
The Dynamic World of Pyrrolidine: Understanding Ring Puckering
The five-membered pyrrolidine ring is not planar. To alleviate torsional strain, it adopts non-planar conformations, a phenomenon known as "puckering." This puckering is typically described by two principal low-energy conformations: the envelope (E) and the twist (T) forms. In many contexts, particularly for substituted pyrrolidines like the amino acid proline, the discussion is simplified to two dominant envelope conformers.[3]
The puckering nomenclature is based on the displacement of a carbon atom relative to the plane formed by the other atoms and, in the case of proline, relative to the Cα-carbonyl group.
-
Endo Pucker (Cγ-endo): The Cγ atom is displaced on the same side as the Cα-substituent (e.g., the carboxyl group in proline).
-
Exo Pucker (Cγ-exo): The Cγ atom is displaced on the opposite side of the Cα-substituent.[4]
The energy barrier for interconversion between these puckered states is low, typically around 2-4 kcal/mol, allowing for a dynamic equilibrium in solution.[4] This conformational flexibility can be detrimental in drug design, where a specific, rigid conformation is often required for optimal target engagement.
Caption: Interconversion between Cγ-endo and Cγ-exo puckers in a pyrrolidine ring.
The Thorpe-Ingold Effect: A Powerful Conformational Constraint
The introduction of a gem-dimethyl group onto a carbon within an acyclic chain dramatically accelerates the rate of cyclization. This phenomenon, known as the Thorpe-Ingold or gem-dimethyl effect, was first observed in 1915.[1] The classical explanation posits that the two methyl groups, being bulkier than hydrogen atoms, compress the internal bond angle at the substituted carbon. This compression brings the reactive ends of the chain closer, kinetically favoring the intramolecular reaction.[5][6]
While originally described as a kinetic effect on ring formation, the underlying principles of steric hindrance and angle compression also apply to the conformational preferences of the pre-formed ring.[1] By introducing a gem-dimethyl group onto the pyrrolidine scaffold, the torsional and steric barriers for certain puckering modes are increased, effectively "locking" the ring into a more limited set of low-energy conformations. This entropically favorable restriction of conformational freedom is a cornerstone of modern medicinal chemistry.[2][7]
Caption: The Thorpe-Ingold effect: angle compression by a gem-dimethyl group.
Positional Impact of Gem-Dimethyl Substitution
The specific location of the gem-dimethyl group on the pyrrolidine ring dictates the resulting conformational bias.
Substitution at C4 (γ-position)
Substitution at the C4 position has a profound and predictable effect on ring pucker. A sterically demanding group like a gem-dimethyl or tert-butyl group will strongly favor a pseudoequatorial orientation to minimize steric clashes. This forces the ring into a specific pucker. For an L-proline derivative, a trans-4-alkyl group locks the ring in an endo pucker, while a cis-4-alkyl group locks it in an exo pucker.[3] This is in contrast to electronegative substituents, which can favor pseudo-axial orientations due to electronic effects like the gauche effect.[4]
Substitution at C3 (β-position)
A gem-dimethyl group at the C3 position introduces significant steric bulk adjacent to both the Cγ and Cβ carbons. This disfavors conformations where the C3 substituents are eclipsed with adjacent protons or substituents. The result is a strong preference for a twist conformation or an envelope pucker where the C4 (Cγ) atom is out of the plane, moving it away from the bulky C3 substituents. This can be used to modulate the key dihedral angles that define peptide secondary structures.
Substitution at C2 (α-position)
Placing a gem-dimethyl group at the C2 position, as in 2-aminoisobutyric acid (Aib) analogs within a cyclic peptide, severely restricts the peptide backbone's phi (Φ) and psi (Ψ) angles.[8] In the context of a pyrrolidine ring, this substitution creates a quaternary α-carbon, which significantly hinders rotation around the N-Cα bond. This leads to a more rigid ring structure and can be used to promote the formation of specific secondary structures like helices and turns in peptides and peptidomimetics.[8][9]
Methodologies for Conformational Analysis
A multi-pronged approach combining spectroscopy, diffraction, and computation is essential for a complete understanding of pyrrolidine conformation.
Caption: A multi-technique workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the premier technique for studying the solution-state conformational equilibrium of the pyrrolidine ring.
Key Parameters:
-
³J Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the protons, as described by the Karplus equation. By measuring the coupling constants around the ring, one can deduce the time-averaged pucker.
-
Nuclear Overhauser Effect (NOE): Through-space correlations from 2D NOESY or ROESY experiments provide distance constraints between protons, which can differentiate between endo and exo puckers. For example, in proline, a strong NOE between Hα and Hδ is characteristic of a cis-amide bond, which itself correlates with a specific ring pucker.[10]
Experimental Protocol: 2D NOESY for Pucker Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified gem-dimethyl pyrrolidine derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time (τₘ) appropriate for the molecule's size, typically ranging from 150 ms to 500 ms.
-
Processing: Process the data using appropriate software (e.g., TopSpin, Mnova) with sine-bell window functions in both dimensions.
-
Analysis: Carefully integrate cross-peaks corresponding to key proton pairs (e.g., Hα-Hβ, Hα-Hδ, Hβ-Hγ). The presence and relative intensities of these cross-peaks are used to build a qualitative model of the dominant solution-state conformation.
| Interaction | Typical Distance (Å) | Pucker Implication (Proline-based) |
| Hα to Hβ2/Hβ3 | ~2.2 - 3.0 | Varies; helps define local geometry |
| Hα to Hδ2/Hδ3 | ~2.2 (cis-amide) | Strong NOE indicates cis-amide, often favoring DOWN/endo pucker[10] |
| Hβ to Hγ | ~2.0 - 4.0 | Diastereotopic γ-protons give distinct NOEs depending on pucker |
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[11][12] While this does not represent the dynamic solution-state, it reveals the lowest energy conformer or a conformation stabilized by crystal packing forces, providing an essential benchmark for computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling from a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect diffraction data over a range of orientations.
-
Structure Solution & Refinement: Process the diffraction data to obtain reflection intensities. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data until convergence is reached.
-
Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and torsional angles that define the ring pucker.
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the pyrrolidine ring and understanding the intrinsic conformational preferences, free from solvent or crystal packing effects.[4][13]
Experimental Protocol: DFT Conformational Scan
-
Model Building: Construct a 3D model of the gem-dimethyl pyrrolidine derivative in a molecular modeling program.
-
Conformational Search: Perform an initial conformational search using a lower-level theory or molecular mechanics to identify potential low-energy conformers.
-
High-Level Optimization: Optimize the geometry of each identified conformer using a robust DFT method (e.g., B3LYP functional) and a suitable basis set (e.g., 6-31G(d) or larger).[5]
-
Energy Profile Calculation: Perform a relaxed potential energy surface scan by systematically varying a key dihedral angle that defines the ring pucker (e.g., Cβ-Cγ-Cδ-N) and optimizing the rest of the geometry at each step.
-
Analysis: Plot the relative energies to visualize the energy barriers between conformers and identify the global minimum, confirming the puckering preference. Solvation effects can be included using implicit solvent models (e.g., PCM).[14]
Applications in Drug Discovery and Medicinal Chemistry
The ability to rigidly control the conformation of the pyrrolidine ring via gem-dimethyl substitution is a powerful tool in drug design.[2]
-
Increased Potency and Selectivity: By locking a molecule into its "bioactive conformation"—the shape it adopts when binding to its biological target—the entropic penalty of binding is reduced, leading to higher affinity and potency.[7] Furthermore, a rigid conformation can enhance selectivity by preventing binding to off-target proteins that might recognize other conformers.
-
Improved Pharmacokinetics (DMPK): The gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by Cytochrome P450 enzymes) at adjacent sites. This can increase the molecule's metabolic stability and half-life.[2]
-
Modulation of Physicochemical Properties: The steric bulk of the gem-dimethyl group can influence properties like solubility and lipophilicity. It can also be used to disrupt crystal packing, which can be advantageous in tuning the solid-state properties of a drug substance.[15]
Conclusion
The gem-dimethyl group is far more than a simple steric placeholder; it is a precision tool for conformational control. By leveraging the Thorpe-Ingold effect, medicinal chemists can effectively reduce the conformational entropy of the flexible pyrrolidine ring, locking it into a preferred pucker. This strategy has profound implications for rational drug design, enabling the optimization of target affinity, selectivity, and pharmacokinetic properties. A thorough understanding of this effect, verified through a combination of high-resolution NMR, X-ray crystallography, and computational modeling, is essential for any scientist working with this vital heterocyclic scaffold.
References
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- 15. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Boc-protected amino acids in peptide chemistry
An In-depth Technical Guide to Boc-Protected Amino Acids in Peptide Chemistry
Abstract
The tert-Butoxycarbonyl (Boc) protecting group represents a cornerstone in the history and practice of peptide synthesis. As the pioneering chemistry for solid-phase peptide synthesis (SPPS), the Boc strategy enabled the routine construction of peptides, revolutionizing biochemistry, pharmacology, and materials science. This guide provides a detailed examination of the Boc-SPPS workflow from the perspective of a senior application scientist. It covers the fundamental chemical principles of Boc protection and deprotection, presents detailed protocols for the synthesis cycle, and discusses the critical considerations of side-chain protection and final resin cleavage. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as an authoritative resource for researchers, chemists, and drug development professionals engaged in the art and science of peptide synthesis.
Introduction: The Genesis of Modern Peptide Synthesis
The ability to chemically synthesize peptides of a defined sequence is fundamental to modern drug discovery and biomedical research. Before the 1960s, peptide synthesis was a laborious process conducted entirely in solution, marked by low yields and painstaking purifications after each amino acid addition. The paradigm shifted dramatically with R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS), an innovation for which he was awarded the Nobel Prize in Chemistry in 1984.
At the heart of Merrifield's SPPS is the use of a temporary protecting group for the α-amino group of the incoming amino acid, preventing self-polymerization and ensuring sequential, controlled chain elongation. The tert-Butoxycarbonyl (Boc) group was the first widely successful α-amino protecting group used for this purpose. The Boc-SPPS strategy is defined by its reliance on a graded acid-lability scheme: the temporary Boc group is removed by a moderately strong acid (e.g., trifluoroacetic acid, TFA), while the permanent side-chain protecting groups and the resin linkage require a much stronger acid (e.g., hydrogen fluoride, HF) for final cleavage. This "final cleavage" step simultaneously deprotects all side chains and releases the completed peptide from the solid support.
The Chemistry of the Boc Protecting Group
The efficacy of the Boc group stems from its unique chemical properties, which allow for its selective removal under conditions that leave other protecting groups and the peptide backbone intact.
Structure and Mechanism of Protection
The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
The Acid-Labile Deprotection Mechanism
The key to the Boc strategy is its facile removal with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM). The mechanism proceeds via the formation of a stable tert-butyl cation.
The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the C-O bond, which results in the release of carbon dioxide, the formation of a stable tert-butyl cation, and the liberation of the free amine. The tert-butyl cation is scavenged by t-butyl alcohol or other scavengers present in the reaction mixture to prevent side reactions. This selective deprotection is the repetitive, chain-extending step in Boc-SPPS.
The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc-SPPS strategy is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble polymer resin.
The Boc SPPS workflow is a sequence of repeated steps that progressively build the peptide chain.[1] Each cycle consists of deprotection, neutralization, and coupling.[2]
Sources
Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery
Executive Summary
The 20 canonical amino acids that form the basis of life represent only a fraction of the vast chemical space available for therapeutic innovation. Non-natural amino acids (nAAs), also known as unnatural or non-proteinogenic amino acids, have emerged as indispensable tools in modern drug discovery.[1][][3] By moving beyond nature's toolkit, medicinal chemists can systematically address the inherent limitations of conventional peptide and protein-based drugs, such as poor metabolic stability, low bioavailability, and limited target specificity.[4][5][6] This guide provides a comprehensive overview for researchers and drug development professionals on the strategic application of nAAs. It details the methodologies for their incorporation, their role in enhancing pharmacological parameters, and showcases their impact through successful clinical examples, offering a technical framework for engineering the next generation of smarter, more effective therapeutics.
Introduction: Expanding the Chemical Alphabet of Life
The central dogma of molecular biology dictates that 20 standard amino acids are the building blocks of proteins, assembled by the cellular translation machinery.[1] While this limited set has produced the incredible diversity of life, it also imposes constraints on the development of protein- and peptide-based drugs.[6][7] Many promising therapeutic peptides fail due to rapid degradation by proteases, poor permeability across cellular membranes, and conformational flexibility that can lead to off-target effects.[5]
Non-natural amino acids (nAAs) are amino acids that are not genetically encoded in most organisms.[3] They can be found in nature (e.g., in certain microorganisms or plants) or, more commonly, created through chemical synthesis.[1] This allows for a virtually limitless array of side chains and backbone modifications, providing an expanded chemical vocabulary to design therapeutics with precision-engineered properties.[1] The strategic incorporation of nAAs enables the rational design of drug candidates with enhanced stability, potency, and "drug-likeness," overcoming critical hurdles in the development pipeline.[3][4]
subgraph "cluster_nAAs" { label="Classification of Non-Natural Amino Acids"; bgcolor="#FFFFFF"; fontcolor="#202124"; fontsize=12;
} }
Strategic Applications of nAAs in Drug Design
The true power of nAAs lies in their ability to rationally modulate the pharmacological properties of a drug candidate. By introducing specific chemical features not found in canonical amino acids, researchers can fine-tune molecules for optimal performance.
2.1. Enhancing Metabolic Stability and Half-Life
A primary obstacle for peptide therapeutics is their rapid clearance by proteolysis.[5] Natural peptides are easily recognized and degraded by endogenous proteases, leading to short in-vivo half-lives.
Causality: nAAs disrupt the natural recognition sites for proteases.
-
D-Amino Acids: Replacing a standard L-amino acid with its D-enantiomer at a protease cleavage site can render the peptide bond unrecognizable to the enzyme, significantly enhancing stability.[5]
-
N-Methylation: Methylating the backbone amide nitrogen sterically hinders the approach of proteases, preventing cleavage without drastically altering the side-chain functionality responsible for target binding.
-
α,α-Disubstituted Amino Acids: Introducing a second substituent on the α-carbon provides steric bulk that protects adjacent peptide bonds from enzymatic attack.
| Peptide | Modification | Half-Life (in human serum) | Fold Increase |
| Native Peptide X | None (All L-amino acids) | ~5 minutes | 1x |
| Modified Peptide X | L-Ala at position 3 replaced with D-Ala | > 24 hours | > 288x |
| Modified Peptide Y | Gly at position 2 replaced with N-Me-Gly | ~ 8 hours | ~ 96x |
Table 1: Representative data illustrating the impact of nAA substitution on the metabolic stability of therapeutic peptides. Data is hypothetical but reflects typical improvements seen in literature.
2.2. Improving Potency and Target Selectivity
The precise three-dimensional structure of a peptide or protein determines its binding affinity and selectivity for its biological target. nAAs can be used to lock the molecule into its most active conformation.
Causality: Conformationally constrained nAAs reduce the entropic penalty of binding.
-
A flexible peptide must adopt a specific, low-energy conformation to bind its target. This ordering process is entropically unfavorable. By incorporating rigid nAAs (e.g., those with cyclic side chains or α,α-disubstitution), the peptide is pre-organized into its bioactive shape.[8] This reduces the "cost" of binding, leading to a significant increase in affinity (potency).[1][8]
-
This conformational restriction can also improve selectivity by preventing the peptide from adopting shapes that allow it to bind to off-target receptors.[]
2.3. Modulating Pharmacokinetic Properties
Beyond stability, nAAs can be used to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
-
Increased Lipophilicity: Introducing hydrophobic or fluorinated nAAs can enhance membrane permeability, which is crucial for oral bioavailability and reaching intracellular targets.[4][5]
-
Improved Solubility: Conversely, incorporating polar or charged nAAs can improve the solubility of a drug candidate, which is essential for formulation and administration.
-
PEGylation Site: nAAs with unique chemical handles (e.g., an azide or alkyne) can serve as precise attachment points for polyethylene glycol (PEG) chains. This site-specific PEGylation can increase hydrodynamic size, reduce renal clearance, and extend circulating half-life.
2.4. Introducing Novel Chemical Functionalities
nAAs can introduce chemical groups that enable new modes of action or analysis.
-
Bioorthogonal Chemistry: nAAs containing azide or alkyne groups allow for "click chemistry" reactions. This is the foundation for creating highly specific and stable antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a targeting antibody at a precisely defined location.[1]
-
Photo-crosslinkers: Incorporating nAAs like p-benzoyl-L-phenylalanine (pBpa) allows for photo-activated crosslinking, a powerful technique to identify direct binding partners and map protein-protein interactions within a cell.[9]
-
Spectroscopic Probes: nAAs with fluorescent or isotopically labeled side chains can be used as molecular probes to study protein conformation and dynamics without disrupting the native structure.[1]
Methodologies for nAA Incorporation
The successful application of nAAs depends on robust and efficient methods for their site-specific incorporation into a peptide or protein sequence. Two primary strategies dominate the field: chemical synthesis and biosynthesis.
3.1. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
For peptides and small proteins, SPPS is the most common and versatile method. It allows for the incorporation of a wide variety of nAAs at any desired position. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Workflow Rationale: The solid support simplifies the purification process; excess reagents and byproducts are simply washed away after each step. The use of protecting groups (like Fmoc for the α-amine) ensures that the reaction occurs only at the desired position.
Detailed Protocol: Standard Fmoc-SPPS Cycle
-
Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Deprotection:
-
Action: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid.
-
Reagent: 20% piperidine in DMF.
-
Mechanism: The secondary amine of piperidine acts as a base to abstract the acidic proton on the fluorenyl group, leading to β-elimination and release of the free amine.
-
Validation: A colorimetric test (e.g., Kaiser test) can confirm the presence of the free primary amine.
-
-
Coupling:
-
Action: Add the next Fmoc-protected amino acid (natural or non-natural) to the sequence.
-
Reagents: The amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to form a highly reactive ester.
-
Mechanism: The free amine of the resin-bound peptide attacks the activated carboxyl group of the new amino acid, forming a new peptide bond.
-
Validation: The Kaiser test should be negative, indicating the consumption of all free amines.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Iteration: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection:
-
Action: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.
-
Reagent: A "cleavage cocktail," typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to quench reactive cations generated from the protecting groups.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> check; check -> deprotection [label="No"]; check -> cleavage [label="Yes"]; cleavage -> purify; }
3.2. Biosynthesis: Genetic Code Expansion
For large proteins where chemical synthesis is impractical, nAAs can be incorporated in vivo using a technique called genetic code expansion.[] This method hijacks the cell's own protein synthesis machinery.
Causality: The system relies on creating a new, orthogonal channel for information flow that doesn't interfere with the cell's normal processes. An engineered tRNA/synthetase pair works independently of the host cell's endogenous pairs to uniquely recognize the nAA and insert it in response to a specific, reassigned codon.
Core Components:
-
Reassigned Codon: A codon that is rarely used or signals termination (e.g., the amber stop codon, UAG) is repurposed.[][11] The gene of the target protein is mutated to place this codon at the desired site for nAA incorporation.[9]
-
Orthogonal tRNA: An engineered transfer RNA (tRNA) that recognizes the reassigned codon (e.g., an amber suppressor tRNA with an AUC anticodon).[11] This tRNA must not be recognized by any of the cell's own enzymes.
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically attaches the desired nAA to the orthogonal tRNA.[9] This synthetase must not recognize any of the cell's endogenous amino acids or tRNAs.
Experimental Workflow:
-
Plasmid Construction: Create two plasmids.
-
Target Plasmid: Contains the gene for the protein of interest, with a UAG stop codon engineered at the desired insertion site.
-
Orthogonal Pair Plasmid: Contains the genes for the engineered orthogonal tRNA and the orthogonal aaRS.
-
-
Transformation: Co-transform a suitable host cell line (e.g., E. coli) with both plasmids.
-
Cell Culture: Grow the cells in a standard medium.
-
Induction and nAA Supplementation:
-
Induce the expression of the target protein (e.g., with IPTG).
-
Simultaneously, supplement the growth medium with the non-natural amino acid.[9] The nAA must be able to cross the cell membrane.
-
-
Protein Expression: Inside the cell, the orthogonal aaRS charges the orthogonal tRNA with the nAA. When the ribosome encounters the UAG codon in the target mRNA, the charged orthogonal tRNA delivers the nAA, allowing translation to continue and producing a full-length protein containing the nAA at the specified position.
-
Purification and Verification: Isolate the target protein and verify the successful incorporation of the nAA using mass spectrometry.
subgraph "cluster_cell" { label="Host Cell"; bgcolor="#FFFFFF"; fontcolor="#202124"; fontsize=12;
} }
Case Studies: nAAs in Clinically Approved Drugs
The impact of non-natural amino acids is not merely theoretical; numerous FDA-approved drugs leverage their unique properties.[1][4][7]
-
Sitagliptin (Januvia®): This oral medication for type 2 diabetes contains a β-amino acid derivative. The nAA component is crucial for its mechanism of action, which involves inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. The modified structure provides high potency and selectivity, while the β-amino acid backbone contributes to its oral bioavailability and stability.[7]
-
Bortezomib (Velcade®): A cornerstone of multiple myeloma treatment, Bortezomib is a dipeptide that incorporates a boronic acid analog of phenylalanine. This non-natural component is key to its function as a reversible proteasome inhibitor. The boron atom forms a stable complex with the active site of the 26S proteasome, halting the degradation of proteins that control cell division and survival, thereby inducing apoptosis in cancer cells.[1]
-
Semaglutide (Ozempic®/Wegovy®): This highly successful GLP-1 receptor agonist for diabetes and weight management incorporates two critical nAAs. One is an α,α-disubstituted amino acid that protects against DPP-4 degradation. The second is a modified lysine residue, which is acylated with a long fatty acid chain. This modification promotes binding to serum albumin, dramatically extending the drug's half-life and allowing for once-weekly administration.
-
Gabapentin (Neurontin®): This drug, used to treat epilepsy and neuropathic pain, is a cyclic γ-amino acid. It was designed as a GABA mimetic that could cross the blood-brain barrier more effectively than GABA itself.[1] Its constrained cyclic structure facilitates this transport and interaction with its targets in the central nervous system.[4]
Challenges and Future Perspectives
Despite the tremendous progress, challenges remain in the widespread application of nAAs.
-
Cost and Scalability: The synthesis of many complex nAAs is expensive and challenging to scale up for large-scale pharmaceutical production, which can increase the cost of goods for the final drug product.[][8]
-
Incorporation Efficiency: In biosynthetic methods, the efficiency of incorporating an nAA can be lower than that of natural amino acids, potentially leading to lower protein yields.[]
-
Immunogenicity: As with any biologic, there is a potential for proteins containing nAAs to elicit an immune response, although this has not been a major barrier for approved drugs to date.
The future of the field is bright, with ongoing research focused on developing more efficient synthesis methods, both chemical and biocatalytic, to reduce costs.[][8] Scientists are also working to expand the genetic code further, aiming to incorporate multiple different nAAs into a single protein and creating novel tRNA/aaRS pairs for an even wider variety of chemical functionalities.[] The combination of computational protein design with the expanded chemical toolkit of nAAs promises to accelerate the discovery of next-generation therapeutics with unprecedented precision and efficacy.
Conclusion
Non-natural amino acids have fundamentally transformed the landscape of drug discovery, providing a powerful strategy to overcome the limitations of nature's 20 canonical building blocks.[1][] By enabling the precise, atomic-level engineering of therapeutic molecules, nAAs allow for the systematic enhancement of stability, potency, selectivity, and pharmacokinetic profiles. From chemically synthesized peptides to large proteins produced through genetic code expansion, the applications are vast and clinically validated. As synthetic and biological techniques continue to advance, the judicious use of non-natural amino acids will be a critical driver of innovation, paving the way for novel medicines that address complex and challenging diseases.
References
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]
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A general method for site-specific incorporation of unnatural amino acids into proteins. PubMed. [Link]
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Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry. [Link]
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Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed. [Link]
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Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. [Link]
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(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid: A Technical Guide for Advanced Synthesis
This guide provides an in-depth analysis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a critical chiral building block for researchers and professionals in drug development and peptide synthesis. We will explore its chemical properties, commercial availability, and key applications, supported by practical, field-proven insights and protocols.
Introduction: The Structural Significance of a Proline Analog
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS No: 943318-67-0) is a synthetic amino acid derivative that has garnered significant attention in medicinal chemistry.[1] Structurally, it is an analog of L-proline, distinguished by two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a gem-dimethyl substitution at the C5 position of the pyrrolidine ring.
The Boc group is a standard acid-labile protecting group, essential for sequential peptide synthesis.[2] The gem-dimethyl group, however, is the more structurally influential feature. It imparts a significant steric constraint on the pyrrolidine ring, locking it into a specific conformation. This pre-organization is highly desirable in drug design, as it can reduce the entropic penalty of binding to a biological target and can be used to fine-tune the three-dimensional structure of peptides and small molecules to enhance potency and selectivity.
Commercial Availability and Supplier Overview
The accessibility of this reagent is crucial for research and development timelines. It is available from several reputable chemical suppliers, typically synthesized for research purposes rather than being a bulk commodity. Lead times can vary, with some suppliers indicating production-on-demand.[1]
| Supplier/Brand | CAS Number | Typical Pack Sizes | Notes |
| J&K Scientific (Brand: Chem Impex) | 943318-67-0 | 100 mg | Often available on backorder, requiring a 4-6 week lead time.[1] |
| Creative Peptides | 943318-67-0 | Custom | Specializes in peptide-related reagents and custom synthesis.[3] |
| US Biological Life Sciences | Not specified | 50mg, 100mg, 250mg, 500mg, 1g | Marketed as a highly purified biochemical.[4] |
| Santa Cruz Biotechnology | 943318-67-0 | Not specified | Offered as a biochemical for proteomics research.[5] |
| Toronto Research Chemicals (via Biomall) | 943318-67-0 | 10 mg | Typically shipped in 5-6 weeks, indicating a make-to-order basis.[6] |
| United States Biological | Not specified | 100mg, 250mg, 1g, 5g | Specifies >99% purity by HPLC and storage at 4°C.[7] |
Procurement Insight: Due to the specialized nature of this compound, researchers should anticipate potential lead times. It is advisable to request a Certificate of Analysis (COA) upon inquiry to verify purity and stereochemical integrity, which are paramount for its intended applications.
Core Applications in Synthesis
The unique structural features of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid make it a valuable tool in two primary areas: peptide synthesis and as a chiral building block for small molecule pharmaceuticals.
Peptide Synthesis
In peptide chemistry, this molecule serves as a protected building block.[1][8] Its incorporation into a peptide sequence introduces a rigid bend or turn, mimicking or stabilizing specific secondary structures like β-turns. This is a common strategy in the design of peptidomimetics to enhance metabolic stability and receptor affinity. The gem-dimethyl group prevents epimerization at the adjacent α-carbon and restricts the rotation around the peptide bond, offering precise conformational control.
Chiral Intermediate in Drug Discovery
The pyrrolidine ring is a prevalent scaffold in a multitude of FDA-approved drugs.[9][10] This compound serves as an enantiomerically pure starting material for the synthesis of more complex molecules. Its use is particularly noted in the development of agents targeting neurological disorders, where precise stereochemistry is often critical for therapeutic effect and minimizing off-target toxicity.[1][8]
Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative, self-validating protocol for the manual incorporation of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid into a peptide sequence using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).
Objective: To couple (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), HPLC grade
-
Deprotection Reagent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane) (1:1, v/v)
-
Neutralization Base: 10% DIPEA in DMF
-
Washing Solvents: DCM, DMF
-
Kaiser Test Kit (for monitoring reaction completion)
Workflow:
Caption: Boc-SPPS Workflow for Amino Acid Coupling.
Step-by-Step Methodology:
-
Resin Preparation: Begin with the peptide-resin swelled in DMF in a suitable reaction vessel. Perform a Kaiser test to confirm the presence of a free primary amine (positive result: blue beads).
-
Activation of Carboxylic Acid: In a separate vial, dissolve 3 equivalents of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Causality: HBTU converts the carboxylic acid into a more reactive acyl-O-benzotriazole intermediate. DIPEA acts as a non-nucleophilic base to abstract a proton, facilitating the reaction. Pre-activation ensures the reactive species is formed before addition to the resin, maximizing coupling efficiency.
-
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Reaction Monitoring (Self-Validation): Take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
A negative result (colorless or yellow beads) indicates the absence of free primary amines and thus a complete reaction. Proceed to the next step.
-
A positive result (blue beads) indicates an incomplete reaction. The coupling step should be repeated with a freshly prepared activation solution. This checkpoint is critical for ensuring the integrity of the final peptide sequence.
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any excess reagents and byproducts.
-
Cycle Completion: The resin now bears the newly coupled, Boc-protected amino acid residue. It is ready for the next cycle, which would begin with the deprotection of the Boc group to reveal a new N-terminal amine.
Conclusion
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a highly specialized yet invaluable reagent for modern organic synthesis and drug discovery. Its defining gem-dimethyl group provides a powerful tool for enforcing conformational rigidity in peptides and small molecules. While its procurement requires careful planning due to specialist manufacturing, its utility in creating structurally precise and potent therapeutic candidates justifies its role in advanced research pipelines. Understanding the principles behind its application, as outlined in the provided protocol, allows researchers to leverage its unique properties to their full potential.
References
-
ChemicalsToGo.com. (s)-boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid suppliers USA. [Link]
-
Petragnani, N. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2022. [Link]
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Sarsenova, L. et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022. [Link]
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Methodological & Application
Synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid: An Application Note
Abstract: This document provides a comprehensive guide for the synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a valuable chiral building block in pharmaceutical research and drug development. Recognizing the synthetic challenges associated with the direct modification of L-proline, this guide details a robust and scientifically sound multi-step pathway commencing from the readily available and stereochemically correct precursor, L-glutamic acid. This application note furnishes detailed experimental protocols, explains the rationale behind key procedural choices, and includes visual aids to elucidate the synthetic workflow, ensuring both clarity and reproducibility for researchers in the field.
Introduction
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry. The incorporation of the gem-dimethyl group at the C5 position of the proline ring introduces significant steric hindrance, which can lock the preceding peptide bond in a specific conformation, often favoring a cis-isomer[1]. This conformational constraint is a powerful tool for designing peptides and peptidomimetics with enhanced biological activity, stability, and receptor selectivity. While L-proline is the intuitive starting material, the stereoselective introduction of a gem-dimethyl group at the 5-position presents considerable synthetic hurdles. Therefore, a more practical and controllable synthetic strategy begins with L-glutamic acid, which possesses the desired stereochemistry at the alpha-carbon.
Synthetic Strategy Overview
The synthetic pathway detailed herein circumvents the challenges of direct L-proline modification by utilizing a strategic transformation of L-glutamic acid. The core of this strategy involves the formation of a pyroglutamate intermediate, followed by the crucial introduction of the gem-dimethyl moiety via a Grignard reaction, and subsequent reduction to the desired pyrrolidine ring.
Figure 1: Overall synthetic workflow from L-glutamic acid.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Part 1: Synthesis of Methyl (S)-Boc-5-oxopyrrolidine-2-carboxylate
This initial phase focuses on the protection and cyclization of L-glutamic acid, followed by esterification to prepare the key intermediate for the Grignard reaction.
Step 1: N-Boc Protection of L-Glutamic Acid
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions[2].
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| L-Glutamic Acid | 147.13 g/mol | 14.7 g | 0.1 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 g/mol | 24.0 g | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 25.2 g | 3.0 |
| Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
Protocol:
-
Suspend L-glutamic acid in a mixture of dioxane and water (1:1) in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate in portions while stirring.
-
Add di-tert-butyl dicarbonate to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid as a white solid.
Step 2: Cyclization to (S)-Boc-5-oxopyrrolidine-2-carboxylic acid
The intramolecular cyclization of N-Boc-L-glutamic acid to the corresponding pyroglutamic acid derivative is typically achieved by activation of the gamma-carboxylic acid followed by nucleophilic attack by the protected amine[3].
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| N-Boc-L-Glutamic Acid | 247.25 g/mol | 24.7 g | 0.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 g/mol | 22.7 g | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
Protocol:
-
Dissolve N-Boc-L-glutamic acid in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous THF dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-Boc-5-oxopyrrolidine-2-carboxylic acid.
Step 3: Esterification to Methyl (S)-Boc-5-oxopyrrolidine-2-carboxylate
Esterification of the carboxylic acid is crucial to prevent its reaction with the Grignard reagent in the subsequent gem-dimethylation step.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| (S)-Boc-5-oxopyrrolidine-2-carboxylic acid | 229.23 g/mol | 22.9 g | 0.1 |
| Iodomethane (CH₃I) | 141.94 g/mol | 15.6 g (6.8 mL) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 20.7 g | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 150 mL | - |
Protocol:
-
Dissolve the crude (S)-Boc-5-oxopyrrolidine-2-carboxylic acid in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add iodomethane dropwise and stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl (S)-Boc-5-oxopyrrolidine-2-carboxylate as a colorless oil.
Part 2: Synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
This part details the critical steps of introducing the gem-dimethyl group and forming the final pyrrolidine ring.
Figure 2: Key steps of gem-dimethylation and subsequent reduction.
Step 4: Grignard Reaction for Gem-Dimethylation
The reaction of the lactam carbonyl with an excess of methylmagnesium bromide is the key step for introducing the two methyl groups at the C5 position. The reaction likely proceeds through the formation of a 5-hydroxy-5-methyl intermediate, which can then undergo further reaction or rearrangement followed by attack of a second equivalent of the Grignard reagent[4].
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| Methyl (S)-Boc-5-oxopyrrolidine-2-carboxylate | 243.25 g/mol | 24.3 g | 0.1 |
| Methylmagnesium bromide (3.0 M in Et₂O) | - | 100 mL | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
Protocol:
-
Dissolve methyl (S)-Boc-5-oxopyrrolidine-2-carboxylate in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the methylmagnesium bromide solution dropwise via a syringe, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hemiaminal intermediate.
Step 5: Reduction and Hydrolysis to the Final Product
The crude intermediate from the Grignard reaction is a mixture of species that can be reduced to the stable pyrrolidine ring via catalytic hydrogenation. Subsequent hydrolysis of the methyl ester yields the final carboxylic acid.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| Crude Hemiaminal Intermediate | - | ~0.1 mol | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | 2.5 g | - |
| Methanol | - | 200 mL | - |
| Hydrogen (H₂) | - | Balloon or Parr shaker | - |
| Lithium Hydroxide (LiOH) | 23.95 g/mol | 4.8 g | 2.0 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 100 mL | - |
Protocol:
-
Dissolve the crude hemiaminal intermediate in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Subject the mixture to hydrogenation (using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylate.
-
Dissolve the crude ester in a mixture of THF and water (1:1).
-
Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The synthetic route presented in this application note provides a reliable and scalable method for the preparation of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a key building block for the synthesis of conformationally constrained peptides and peptidomimetics. By starting from L-glutamic acid, this strategy effectively overcomes the challenges associated with the direct gem-dimethylation of the L-proline ring, ensuring high stereochemical purity in the final product. The detailed protocols and explanations provided herein are intended to enable researchers to successfully implement this synthesis in their laboratories.
References
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- Aubé, J. (2012). Comprehensive Organic Synthesis, Second Edition. Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.[Link]
- Chaheine, C. M., et al. (2014). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)
- Munch-Petersen, J., & Andersen, V. K. (1961). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters - VIII. Further Studies on the Effect of Cuprous Chloride. Acta Chemica Scandinavica, 15, 271-280.
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ResearchGate. Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to...[Link]
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MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II.[Link]
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National Center for Biotechnology Information. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines.[Link]
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National Center for Biotechnology Information. Synthesis of New Optically Active 2-Pyrrolidinones.[Link]
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ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.[Link]
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ACS Publications. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis.[Link]
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MDPI. Interaction of 1,5-Substituted Pyrrolin-2-ones with Dichlorocarbene under Phase Transfer Catalysis Conditions.[Link]
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National Center for Biotechnology Information. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement.[Link]
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National Institute of Standards and Technology. methylmagnesium bromide.[Link]
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National Center for Biotechnology Information. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics.[Link]
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MDPI. Recent Advances in Catalytic Hydrogenation of Furfural.[Link]
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National Center for Biotechnology Information. 5-hydroxy-N-methylpyrrolidone.[Link]
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National Center for Biotechnology Information. 5-hydroxy-N-methylpyrrolidone.[Link]
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National Center for Biotechnology Information. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine.[Link]
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ResearchGate. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.[Link]
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Wikipedia. 2-Pyrrolidone.[Link]
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National Center for Biotechnology Information. Dermal exposure to aqueous solutions of N-methyl pyrrolidone.[Link]
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Application Notes and Protocols: Strategic Incorporation of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate conformational dynamics, enhance proteolytic stability, and ultimately improve therapeutic efficacy. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a conformationally constrained analog of proline, presents a unique opportunity to engineer specific structural motifs within a peptide backbone. The gem-dimethyl substitution at the C5 position introduces significant steric constraints that favor a cis conformation of the preceding peptide bond, a feature that can be exploited to stabilize specific secondary structures such as β-turns.[1][2][3][4] However, this same steric hindrance poses a significant challenge during solid-phase peptide synthesis (SPPS), demanding optimized protocols for efficient incorporation. This guide provides an in-depth analysis of the rationale for using this proline analog, detailed protocols for its application in Boc-based SPPS, and troubleshooting insights for researchers in peptide chemistry and drug development.
Introduction: The Rationale for Conformational Constraint
Proline residues play a pivotal role in protein and peptide structure, introducing kinks and turns that are critical for proper folding and biological function.[5] The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. The ability to control this cis/trans isomerization is of paramount importance in peptide design. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (dmP) serves as a "conformational lock," wherein the steric clash between the gem-dimethyl group and the preceding amino acid residue strongly disfavors the trans isomer, effectively forcing the X-dmP peptide bond into a cis conformation.[1][2][3][4]
Key Advantages of Incorporating 5,5-Dimethylproline:
-
Structural Stabilization: By locking the peptide backbone into a specific conformation, dmP can be used to stabilize desired secondary structures, such as Type VI β-turns.[4] This is crucial for designing peptides that mimic the bioactive conformation of a native ligand or protein.
-
Enhanced Enzymatic Stability: The unnatural structure of dmP and the constrained conformation it induces can render the peptide less susceptible to degradation by proteases, which often exhibit high specificity for natural amino acid sequences and conformations.[5][6][7] This can lead to a longer in vivo half-life, a critical attribute for therapeutic peptides.[8]
-
Modulation of Receptor Binding: The defined geometry imposed by dmP can lead to a more favorable presentation of key pharmacophoric residues to a biological target, potentially increasing binding affinity and potency.
Despite these advantages, the steric hindrance from the C5 gem-dimethyl groups makes the acylation of the dmP nitrogen atom and the coupling of an amino acid to the dmP carboxyl group challenging.[1][2][9] Standard SPPS protocols often result in low coupling yields and incomplete reactions. The following sections provide optimized protocols to overcome these synthetic hurdles.
Experimental Protocols
These protocols are designed for manual Boc-based solid-phase peptide synthesis. Adjustments may be necessary for automated synthesizers.
Materials and Reagents
-
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
-
High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Appropriate resin for Boc-SPPS (e.g., Merrifield, PAM, or MBHA resin)[10]
-
Coupling reagents (see Table 1 for recommendations)
-
Scavengers for cleavage (e.g., triisopropylsilane (TIS), water, anisole)[11][12]
-
Cold diethyl ether for precipitation
Visual Workflow of SPPS Cycle for dmP Incorporation
Caption: General workflow for one cycle of SPPS to incorporate (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Protocol: Coupling of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
This protocol details the addition of Boc-dmP-OH to the N-terminus of the growing peptide chain on the solid support.
-
Resin Preparation and Deprotection:
-
Begin with the peptide-resin which has a free N-terminal amine from the previous cycle. Ensure the resin is well-swollen in DMF.[13]
-
Perform the standard Boc deprotection step by treating the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes.[10][14] This removes the Boc protecting group from the N-terminal amino acid, leaving an ammonium trifluoroacetate salt.[15]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium salt by washing the resin with a 5-10% solution of DIEA in DMF for 5-10 minutes.[15] This step is critical to generate the free amine nucleophile required for the subsequent coupling reaction.
-
Wash the resin thoroughly with DMF (5x) to remove excess DIEA.
-
-
Activation and Coupling of Boc-dmP-OH:
-
Rationale: Due to the steric hindrance of dmP, a highly efficient coupling reagent is mandatory. Standard carbodiimide reagents like DCC may provide insufficient activation.[9] Uronium/aminium or phosphonium salt-based reagents are strongly recommended. Studies have shown O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) to be particularly effective for acylating the sterically hindered dmP residue.[1]
-
In a separate vessel, pre-activate the (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Use a 3- to 4-fold molar excess of the amino acid, coupling reagent, and base relative to the resin loading capacity.
-
Activation Cocktail: Dissolve Boc-dmP-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for an extended period, typically 4 to 12 hours at room temperature. Monitor the reaction for completeness using a qualitative test (e.g., Ninhydrin test). A negative test (resin beads remain colorless or pale yellow) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is required.
-
-
Recoupling (if necessary):
-
If the initial coupling is incomplete, drain the reaction vessel and repeat step 3 with a freshly prepared activation cocktail.
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the deprotection step of the next amino acid in the sequence.
-
Protocol: Coupling an Amino Acid to the dmP Residue
Coupling the subsequent amino acid onto the sterically hindered dmP residue can also be challenging. An extended coupling time and a potent activation method are recommended, similar to the protocol described in section 2.3.
Protocol: Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the resin and removes the side-chain protecting groups. The Boc/Bzl strategy requires strong acidolysis.[14]
-
Resin Preparation:
-
After the final synthesis cycle, remove the N-terminal Boc group as described in section 2.3.1.
-
Wash the peptide-resin extensively with DCM and methanol, then dry thoroughly under high vacuum for at least 4 hours.[16]
-
-
Cleavage Cocktail Preparation:
-
CAUTION: Strong acids like Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) are extremely corrosive and toxic. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[12]
-
A common cleavage cocktail for Boc-SPPS is TFMSA-based.[11] Prepare a mixture of TFMSA, TFA, and scavengers. A typical mixture is TFMSA/TFA/m-cresol (1:8:1 v/v). Scavengers are crucial to trap reactive carbocations generated during deprotection, preventing modification of sensitive residues like Trp and Met.[14]
-
Cool the cleavage cocktail in an ice bath.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction flask.
-
Add the chilled cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Stir the slurry at room temperature for 2-4 hours.[11]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[12]
-
A white precipitate should form. Allow the precipitation to proceed at -20°C for at least 1 hour.
-
Collect the peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove residual scavengers and acid.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data and Troubleshooting
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Acronym | Class | Key Advantages for Hindered Coupling |
| O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | Aminium Salt | High reactivity, forms OAt active ester, proven effective for dmP.[1] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Widely used, effective for many difficult couplings.[17] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Generates OBt esters; good for minimizing side reactions. |
| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | COMU | Aminium Salt | High coupling efficiency, based on safer Oxyma Pure leaving group.[17] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling of dmP (Positive Ninhydrin Test) | Insufficient activation; Steric hindrance | Use a more potent coupling reagent like HATU. Increase reagent equivalents (up to 4-fold). Extend coupling time (up to 24h). Perform a second, fresh coupling. |
| Low Final Peptide Yield | Incomplete couplings throughout synthesis; Premature chain cleavage from resin | Use optimized protocols for all hindered couplings. Ensure appropriate resin linker stability for Boc-SPPS (e.g., PAM resin is more stable to TFA than standard Merrifield).[10] |
| Side Product Formation during Cleavage | Ineffective scavenging of carbocations | Ensure an appropriate scavenger cocktail is used based on the peptide sequence (e.g., include anisole for Trp).[11] Ensure the peptide-resin is completely dry before adding the cleavage cocktail.[16] |
Conclusion
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a valuable building block for peptide chemists seeking to impose specific conformational constraints and enhance metabolic stability. While its inherent steric bulk presents a synthetic challenge, the application of optimized protocols, particularly the use of high-potency coupling reagents like HATU and extended reaction times, allows for its successful incorporation into peptide sequences via Boc-SPPS. The strategic placement of this proline analog can unlock novel structural and functional properties in synthetic peptides, paving the way for the development of next-generation therapeutics.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Szewczuk, Z., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-151. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]
-
Jackson, W. R., et al. (2007). Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Organic & Biomolecular Chemistry, 5(13), 2098-2106. [Link]
-
van Lierop, B. J., Jackson, W. R., & Robinson, A. J. (2010). 5,5-Dimethylproline dipeptides: an acid-stable class of pseudoproline. Tetrahedron Letters, 51(21), 2848-2850. [Link]
-
FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. (2019). ChemistrySelect. [Link]
-
5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. (2010). ResearchGate. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2018). ResearchGate. [Link]
-
Impact of Cis-proline analogs on peptide conformation. (2012). ResearchGate. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). AAPPTec. [Link]
-
Synthesis of Peptides Containing Proline Analogues. (2002). Houben-Weyl Methods of Organic Chemistry. [Link]
-
Conformational landscape of substituted prolines. (2020). Amino Acids, 52(3), 333-353. [Link]
-
A convenient incorporation of conformationally constrained 5,5‐dimethylproline into the ribonuclease A 89–124 sequence by condensation of synthetic peptide fragments. (2003). ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry. [Link]
-
Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. (2015). World Scientific. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3210-3219. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. [Link]
-
(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. (n.d.). PubChem. [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. [Link]
-
Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
[Stability of prolin-containing peptides in biological media]. (2018). Bioorganicheskaia khimiia, 44(4), 371-381. [Link]
-
Proline motifs in peptides and their biological processing. (1995). Reviews of Physiology, Biochemistry and Pharmacology, 126, 1-81. [Link]
-
Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. (2021). Organic & Biomolecular Chemistry, 19(2), 336-344. [Link]
Sources
- 1. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Stability of prolin-containing peptides in biological media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
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- 16. merckmillipore.com [merckmillipore.com]
- 17. bachem.com [bachem.com]
Application Note: Advanced Coupling Protocols for Sterically Hindered N-Boc Amino Acids
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The formation of an amide bond is the cornerstone of peptide synthesis. While routine for many proteinogenic amino acids, the coupling of sterically hindered residues presents a significant synthetic hurdle. N-Boc protected amino acids with substitution on the α-carbon (e.g., α-aminoisobutyric acid, Aib), β-carbon (e.g., Valine, Isoleucine), or the amide nitrogen (N-methylated amino acids) exhibit dramatically reduced reaction kinetics.[1][2] This steric bulk obstructs the approach of the nucleophilic amine to the activated carboxyl group, often leading to incomplete reactions, low yields, and the need for extended reaction times when using standard coupling methodologies.[3][4][5]
Furthermore, the harsh conditions required to drive these reactions to completion significantly increase the risk of epimerization at the α-carbon of the activated amino acid.[6][7] This loss of stereochemical integrity, primarily through an oxazolone intermediate, can yield diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[7] This application note provides a detailed guide to advanced, field-proven strategies and protocols designed to overcome these challenges, ensuring high-yield, high-purity synthesis of peptides containing difficult-to-couple N-Boc amino acids.
Mechanism & Mitigation of Epimerization
Controlling stereochemistry is paramount. Epimerization during coupling typically occurs via two mechanisms:
-
Oxazolone Formation: The activated N-protected amino acid undergoes intramolecular cyclization to form a planar, achiral oxazolone. The α-proton is now highly acidic and can be abstracted and re-protonated from either face of the planar ring, leading to racemization. Nucleophilic attack by the amine on this scrambled intermediate produces a mixture of epimers.[7]
-
Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid to form a planar enolate, which can also be protonated from either side, resulting in racemization before the amide bond is formed.[7]
Strategies to minimize epimerization include the use of less polar solvents, low reaction temperatures, hindered non-nucleophilic bases, and coupling reagents that incorporate additives designed to suppress oxazolone formation.[6][7]
Caption: Mechanisms of epimerization during amide bond formation.
Modern Coupling Reagents for Hindered Systems
The selection of the coupling reagent is the most critical factor for success. Modern uronium/aminium and phosphonium salt reagents have largely replaced older methods for difficult couplings due to their high efficiency and ability to suppress side reactions.
Uronium/Aminium Salts: HATU, HCTU, and COMU
These reagents function by reacting with the N-Boc amino acid to form a highly reactive active ester intermediate, which is then readily attacked by the N-terminal amine of the peptide chain.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered a gold standard, HATU is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt).[1][8] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and making it more efficient than HOBt-based analogues like HBTU.[1] This heightened reactivity is crucial for overcoming steric barriers. A potential side reaction is the guanidinylation of the free N-terminal amine if HATU is used in excess relative to the carboxylic acid.[1][9]
-
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): As the 6-chloro analogue of HBTU, HCTU offers enhanced reactivity due to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring.[8][10] It provides a highly efficient coupling at a lower cost than HATU, making it an excellent choice for many challenging sequences.[11]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation coupling reagent incorporates the OxymaPure additive directly into its structure.[12][13] COMU demonstrates coupling efficiency comparable or superior to HATU and offers several key advantages: its byproducts are water-soluble for easier purification, it has a better safety profile as it avoids potentially explosive benzotriazole derivatives, and it has high solubility in common synthesis solvents.[12][14][15]
Caption: HATU activates a carboxylic acid to form a highly reactive OAt active ester.
Propanephosphonic Acid Anhydride (T3P®)
T3P® is a cyclic anhydride that has emerged as a powerful, safe, and environmentally friendly ("green") coupling reagent.[16][17] It promotes amide bond formation with exceptionally low levels of epimerization, even for hindered substrates.[18] A significant advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying purification.[17][18]
Strategic Considerations for Optimizing Difficult Couplings
Beyond the choice of reagent, several other parameters must be carefully controlled.
-
Choice of Base: While DIPEA is widely used, sterically hindered, non-nucleophilic bases such as 2,4,6-collidine or N-methylmorpholine (NMM) are often superior for minimizing epimerization.[19][20] These bases are less likely to abstract the α-proton from the activated amino acid intermediate.[7]
-
Solvent: The polarity of the solvent can influence the rate of epimerization, with polar aprotic solvents like DMF sometimes increasing the risk.[6] In some cases, less polar solvents like dichloromethane (DCM) may be preferable, though reactant solubility must be considered.[7]
-
Temperature: Performing couplings at reduced temperatures (e.g., 0 °C) can slow the rate of epimerization.[6] However, for microwave-assisted synthesis, elevated temperatures are used to dramatically accelerate the coupling itself, overcoming the kinetic barrier of steric hindrance so effectively that the reaction goes to completion before significant epimerization can occur.[21][22]
-
Double Coupling: For particularly sluggish reactions, a "double coupling" strategy is highly effective. After the initial coupling period, the reaction solvent is drained, and a fresh solution of activated amino acid and coupling reagent is added to the resin to drive the reaction to completion.[2][23]
-
Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS): The application of microwave energy is a transformative technique for hindered couplings.[24] Microwave heating can drive difficult reactions to completion in minutes rather than hours, dramatically reducing synthesis time and often improving the purity of the crude product by minimizing side reactions associated with long reaction times.[21][25][26]
Data-Driven Reagent Selection
Quantitative data from comparative studies highlights the superiority of modern uronium salts over older reagents, especially in accelerated protocols.
| Parameter | PyBOP | HATU | HCTU |
| Crude Purity (%) [8] | |||
| Peptide 1 (Standard), 2x1 min coupling | 48.11 | 83.63 | 79.86 |
| Peptide 1 (Standard), 2x20 min coupling | 70.27 | 79.91 | 80.52 |
| Peptide 2 (Difficult), 2x1 min coupling | 40.10 | 89.63 | 88.29 |
| Peptide 2 (Difficult), 2x20 min coupling | 88.54 | 91.23 | 92.11 |
| Reaction Half-life (min, Aza-Peptide) [8] | 150 | 40 | 40 |
| Acylation Yield (%, Aza-Peptide) [8] | ~65 | ~100 | ~55 |
Key Observation: For both standard and difficult peptide sequences, HATU and HCTU consistently outperform PyBOP, especially under rapid coupling conditions (2x1 min).[8] HATU often provides the highest purity in these accelerated protocols, establishing it as a premier choice for challenging syntheses.[8]
Caption: Workflow for selecting a coupling protocol for hindered amino acids.
Detailed Experimental Protocols
The following protocols are general guidelines for solid-phase peptide synthesis (SPPS) at a 0.1 mmol scale and may require optimization for specific sequences.
Protocol 1: High-Efficiency Coupling with HATU/Collidine
This protocol is recommended for the most challenging couplings where maximizing reaction rate and minimizing epimerization is critical.
Materials:
-
Resin-bound peptide with free N-terminal amine (0.1 mmol)
-
N-Boc-amino acid (0.4 mmol, 4.0 eq)
-
HATU (0.39 mmol, 3.9 eq)[1]
-
2,4,6-Collidine (0.8 mmol, 8.0 eq)[19]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
In a separate vessel, dissolve the N-Boc-amino acid and HATU in DMF (approx. 2 mL).
-
Add the 2,4,6-collidine to the solution from Step 2.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[27]
-
Add the activated solution to the swelled resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely hindered couplings (e.g., Aib-Aib), extend the coupling time to 12 hours or perform a double coupling.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).[2] A negative result (clear/yellow beads) indicates complete coupling.
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
Protocol 2: Safe and Soluble Coupling with COMU
This protocol leverages the high solubility and safety profile of COMU, making it an excellent alternative to HATU.[12][14]
Materials:
-
Resin-bound peptide with free N-terminal amine (0.1 mmol)
-
N-Boc-amino acid (0.3 mmol, 3.0 eq)
-
COMU (0.3 mmol, 3.0 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq) or 2,4,6-Collidine (0.6 mmol, 6.0 eq)
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
In a separate vessel, dissolve the N-Boc-amino acid and COMU in DMF (approx. 2 mL).
-
Add the base (DIPEA or Collidine) to the solution and allow it to pre-activate for 1 minute.[12]
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[12]
-
Monitor the reaction for completion (e.g., Kaiser test).
-
Upon completion, drain and wash the resin as described in Protocol 1.
Protocol 3: Green Chemistry Coupling with T3P®
This protocol is ideal for solution-phase couplings or when a more environmentally benign process is desired. The workup is simplified by the water-solubility of the byproducts.[17][18]
Materials:
-
N-Boc-amino acid (1.0 eq)
-
Amine component (hydrochloride salt) (1.0 eq)
-
T3P® (50% solution in Ethyl Acetate) (1.5 eq)[16]
-
DIPEA (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend the N-Boc-amino acid and the amine component in the chosen solvent (e.g., EtOAc).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the suspension.
-
Slowly add the T3P® solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.[16]
-
Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Conclusion
The successful incorporation of sterically hindered N-Boc amino acids is readily achievable through the rational selection of modern coupling reagents and the careful optimization of reaction conditions. High-reactivity uronium salts such as HATU and COMU, often combined with hindered bases like collidine, provide robust solutions for overcoming the kinetic barriers. Furthermore, strategic implementation of techniques like microwave-assisted synthesis and double coupling protocols can dramatically improve yields and purities, ensuring the efficient and reliable synthesis of complex peptides. By understanding the underlying mechanisms of both coupling and epimerization, researchers can confidently navigate the challenges posed by these demanding building blocks.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
- Erdélyi, M., & Gogoll, A. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2001(10), 1592-1596.
-
CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]
- Augustine, J. K., et al. (2009). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synlett, 2009(20), 3377-3378.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 18(7), 423-429.
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). COMU; CAS 1075198-30-9. Retrieved from [Link]
- Lanari, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2843-2850.
- El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 690-697.
- Klose, J., et al. (1999). 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides.
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Retrieved from [Link]
-
Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(1), 8-24.
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
- Wagh, S. J., et al. (2018). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ARKIVOC, 2018(4), 1-131.
- Zhang, C., et al. (2010). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. International Journal of Peptide Research and Therapeutics, 16(3), 153-157.
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]
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Unknown. (n.d.). Epimerization of Peptide. SlideShare. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-144.
- Martelli, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3293.
- Gatos, D., et al. (2017).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Liu, K., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). HCTU. Retrieved from [Link]
-
Request PDF. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2007). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Chimica Oggi, 25(4), 32-34.
- Isidro-Llobet, A., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 24(2), e3055.
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Application Notes and Protocols: The Strategic Incorporation of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid in the Synthesis of Neurological Disorder Therapeutics
Introduction: The Advantage of Conformational Rigidity in Neurological Drug Design
In the intricate landscape of medicinal chemistry, the design of potent and selective ligands for central nervous system (CNS) targets is a paramount challenge. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in the development of therapeutics for neurological disorders due to its ability to mimic the γ-aminobutyric acid (GABA) backbone and introduce chirality.[1][2] Among the myriad of substituted pyrrolidines, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid has emerged as a particularly valuable chiral building block.[3][4] Its utility stems from the introduction of a gem-dimethyl group at the 5-position, which imparts significant conformational rigidity to the pyrrolidine ring. This steric constraint, often referred to as the Thorpe-Ingold or gem-dimethyl effect, pre-organizes the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding.[5][6][7]
This application note will provide a comprehensive guide for researchers and drug development professionals on the strategic use of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in the synthesis of neurological disorder drugs, with a focus on metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and Neurokinin-1 (NK-1) receptor antagonists. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for its incorporation into target molecules, and present illustrative synthetic workflows.
The "Gem-Dimethyl Effect": A Cornerstone of Potency and Selectivity
The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of ring-closing reactions and the stabilization of cyclic structures by the presence of geminal substituents.[5][7] In the context of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, the two methyl groups at the C5 position significantly influence the puckering of the pyrrolidine ring, locking it into a preferred conformation.[2][8] This pre-organization is highly advantageous in drug design for several reasons:
-
Enhanced Binding Affinity: By reducing the number of accessible conformations, the molecule is more likely to be in the bioactive conformation required for binding to the target receptor, leading to a lower entropic penalty and higher affinity.[6]
-
Improved Selectivity: A rigid conformation can better fit the specific topology of the target's binding pocket, leading to improved selectivity against off-target receptors and reducing the potential for side effects.[2]
-
Increased Metabolic Stability: The gem-dimethyl group can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the compound's half-life in the body.[6]
The following diagram illustrates the concept of conformational restriction imposed by the gem-dimethyl group.
Caption: Conformational advantage of the gem-dimethyl group.
Core Synthetic Protocols: Amide Coupling and Boc-Deprotection
The synthesis of neurological drug candidates using (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves two key transformations: amide bond formation and the subsequent removal of the Boc (tert-butyloxycarbonyl) protecting group. The steric hindrance imparted by the gem-dimethyl group necessitates optimized protocols for these steps.
Protocol 1: Amide Bond Formation with Sterically Hindered Amines
The coupling of the sterically encumbered (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid with an amine, often an aromatic or heteroaromatic amine in neurological drug candidates, requires robust coupling reagents to overcome the steric hindrance.
Rationale: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids due to the formation of a highly reactive acyl-uronium intermediate. The use of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is crucial to prevent side reactions.
Materials:
-
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (1.0 eq)
-
Amine (e.g., a substituted 2-aminopyridine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
| Reagent | Equivalents | Purpose |
| (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | 1.0 | Carboxylic acid component |
| Amine | 1.1 | Amine component |
| HATU | 1.2 | Coupling reagent |
| DIPEA | 2.5 | Non-nucleophilic base |
| DMF | - | Anhydrous solvent |
Protocol 2: Boc-Deprotection of Sterically Hindered Pyrrolidine Carboxamides
The removal of the Boc protecting group is typically achieved under acidic conditions. For sterically hindered substrates, ensuring complete deprotection without side reactions is key.
Rationale: Trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is a standard and effective method for Boc deprotection. The high acidity of TFA ensures efficient cleavage of the acid-labile Boc group. The reaction is typically rapid and clean.[9]
Materials:
-
N-Boc-protected (S)-5,5-dimethyl-pyrrolidine-2-carboxamide (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected amide (1.0 eq) in DCM.
-
Add TFA (10-20% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product may be obtained as a free base or converted to a salt (e.g., HCl or HBr salt) for improved stability and handling.
| Reagent | Concentration/Amount | Purpose |
| N-Boc-protected amide | 1.0 eq | Substrate |
| TFA | 10-20% v/v in DCM | Deprotecting agent |
| DCM | - | Solvent |
Application Example: Synthesis of a mGluR5 Negative Allosteric Modulator (NAM)
mGluR5 NAMs are promising therapeutic agents for the treatment of various neurological and psychiatric disorders, including fragile X syndrome, anxiety, and depression.[10][11] The conformationally restricted nature of the 5,5-dimethylpyrrolidine core makes it an ideal scaffold for designing potent and selective mGluR5 NAMs like GRN-529.[10] The following workflow illustrates a representative synthesis.
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Application Notes and Protocols: Boc Deprotection Methods for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its widespread adoption is due to its robustness under a variety of synthetic conditions and its susceptibility to clean removal under specific acidic conditions.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry.[3][4] We will explore the mechanistic underpinnings of common deprotection strategies, present detailed, field-proven protocols, and discuss critical parameters for achieving high-yield, high-purity outcomes.
Mechanistic Overview of Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[5] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[1][6][7] The newly liberated amine is then typically protonated by the excess acid in the reaction mixture to form a corresponding salt.[6][7]
It is crucial to recognize that the generated tert-butyl cation is a reactive electrophile.[8][9] This species can lead to undesired side reactions, most notably the alkylation of nucleophilic residues within the substrate or product.[8][9][10] Therefore, in cases where the substrate contains electron-rich aromatic rings, thiols, or other nucleophilic functional groups, the addition of "scavengers" to the reaction media is often necessary to trap the tert-butyl cation and prevent these side reactions.[8][10]
Core Deprotection Protocols
The choice of deprotection reagent and conditions is dictated by the overall acid sensitivity of the substrate and the desired final salt form of the product. For (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid, the primary considerations are efficient Boc removal without compromising the integrity of the pyrrolidine ring or the carboxylic acid functionality.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is a highly effective and commonly used reagent for Boc deprotection due to its strength and volatility, which simplifies the work-up procedure.[1][11]
Causality of Experimental Choices:
-
Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for a wide range of organic compounds, including Boc-protected amino acids. Its low boiling point facilitates easy removal during work-up.
-
TFA Concentration (25-50% in DCM): This concentration range provides a sufficiently acidic environment for rapid deprotection at room temperature without being excessively harsh, which could lead to undesired side reactions.[5][12]
-
Reaction Time (1-2 hours): For most substrates, this timeframe is adequate for complete deprotection.[12] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the exact point of completion.[13][14]
-
Work-up Procedure: The volatility of TFA and DCM allows for their removal under reduced pressure.[15] A subsequent wash with a mild base like saturated sodium bicarbonate neutralizes any residual TFA, allowing for the isolation of the free amine.[13][16]
Experimental Protocol:
-
Dissolution: Dissolve (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution. The addition should be performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (eluent system: e.g., DCM/Methanol 9:1) or LC-MS until the starting material is fully consumed.[13]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[12]
-
Work-up and Isolation:
-
To obtain the trifluoroacetate salt, the residue can be triturated with cold diethyl ether to induce precipitation, followed by filtration and drying under vacuum.
-
To obtain the free amine, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13][16]
-
Protocol 2: Hydrochloric Acid (HCl) in Dioxane Mediated Deprotection
A solution of 4M HCl in 1,4-dioxane is another standard and highly effective reagent for Boc deprotection.[17][18][19] This method is often preferred when a hydrochloride salt of the final product is desired, or when the substrate contains functional groups that might be sensitive to TFA.[10]
Causality of Experimental Choices:
-
Anhydrous Dioxane as Solvent: Dioxane is a suitable solvent for this reaction, and using an anhydrous grade is important to prevent the introduction of water, which could potentially lead to side reactions.
-
4M HCl Concentration: This commercially available concentration is effective for rapid deprotection at room temperature, typically within 30 minutes.[5][17][19]
-
Precipitation with Diethyl Ether: The hydrochloride salt of the deprotected amine is often insoluble in less polar solvents like diethyl ether, allowing for straightforward isolation by precipitation and filtration.[20]
Experimental Protocol:
-
Dissolution: Dissolve (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[5]
-
Acid Addition: Add 5-10 equivalents of 4 M HCl in 1,4-dioxane to the solution.[5]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The deprotected product may precipitate as the hydrochloride salt during the reaction.[17][21]
-
Isolation:
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[22]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration and dry under vacuum.[20]
-
Alternative and "Green" Deprotection Strategies
While TFA and HCl in dioxane are the most common reagents, there is a growing interest in developing more environmentally friendly or milder deprotection methods.[8][23]
-
Aqueous Phosphoric Acid: This method offers a milder and more environmentally benign alternative for deprotecting Boc groups, especially when other acid-sensitive functionalities are present.[24]
-
Solvent-Free Deprotection with HCl Gas: A sustainable approach involves the ex situ generation of HCl gas, which is then used for deprotection in a solvent-free system, yielding the hydrochloride salt quantitatively and simplifying work-up.[25]
-
Thermal Deprotection: In some cases, the Boc group can be removed thermally, although this often requires high temperatures.[26] Recent advancements have shown that thermal deprotection can be achieved in continuous flow reactors, offering better control and selectivity.[27]
-
Water-Mediated Deprotection: Under reflux conditions, water itself can be used to achieve Boc deprotection, representing a very "green" alternative, though reaction times may be longer.[2][23][28]
Data Presentation and Comparison
| Deprotection Method | Reagent | Typical Solvent | Temperature | Typical Reaction Time | Typical Outcome & Work-up |
| Standard Acidolysis | 25-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 20-30 min | >99% conversion. Evaporation, optional basic wash.[5][12] |
| Standard Acidolysis | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp. | 30 min | >99% conversion. Precipitation with ether or evaporation.[5][17][19] |
| Green Alternative | Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temp. | Variable | High yield, environmentally benign.[24] |
| Green Alternative | Gaseous HCl (ex situ) | Solvent-Free | Room Temp. | Variable | Quantitative yield, no work-up needed.[25] |
| Thermal Method | Heat | Trifluoroethanol (TFE) or Methanol | 150-230 °C | 30-60 min | Good conversion, catalyst-free.[27] |
Visualization of Workflows
Caption: Acid-catalyzed Boc deprotection mechanism.
Safety and Handling Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe skin and eye burns and is harmful if inhaled. [29][30][31]All manipulations should be carried out in a well-ventilated fume hood. [31]Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. [31][32]* 4M HCl in Dioxane: This reagent is corrosive and flammable. [33]Dioxane is a suspected carcinogen. [33]Handle with extreme care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes. Keep away from ignition sources. [33]
Conclusion
The deprotection of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a critical transformation in many synthetic pathways. The choice between trifluoroacetic acid and hydrochloric acid in dioxane will depend on the specific requirements of the subsequent synthetic steps and the overall acid stability of the molecule. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this application note, researchers can confidently and efficiently perform this deprotection to achieve high yields of the desired product. The exploration of greener alternatives is also encouraged to align with the principles of sustainable chemistry.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from University of Arizona website. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. website. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry website. [Link]
-
Semantic Scholar. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from Semantic Scholar website. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Retrieved from RSC Publishing website. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from Common Organic Chemistry website. [Link]
-
Reddit. (2022, December 17). N-Boc Deprotection. HCl, methanol or dioxaine. Retrieved from Reddit. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from Common Organic Chemistry website. [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from YouTube. [Link]
-
RSC Publishing. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from RSC Publishing website. [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry website. [Link]
-
ResearchGate. (2012, May 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from ACS Publications website. [Link]
-
AmericanBio. (2015, January 5). TRIFLUOROACETIC ACID. Retrieved from AmericanBio website. [Link]
-
Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from Oreate AI Blog. [Link]
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Application Notes & Protocols: Strategic Use of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid in Peptidomimetic Design
Introduction: Engineering Peptide Conformation and Stability
Peptidomimetics represent a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key approach in peptidomimetic design is the introduction of conformational constraints to lock the peptide into its bioactive conformation, thereby enhancing receptor affinity and potency. The cyclic imino acid proline is a natural "turn-inducer," but the relatively low energy barrier between its cis and trans amide bond isomers often results in a mixture of conformers in solution.[1][2]
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a synthetic proline analog also known as Boc-L-5,5-dimethylproline (Boc-dmP), is a powerful tool for exerting precise conformational control. The gem-dimethyl substitution at the C5 position introduces significant steric hindrance that strongly favors a cis conformation of the preceding (Xaa-dmP) peptide bond.[3][4][5] This "conformational lock" is invaluable for stabilizing specific secondary structures, particularly Type VI β-turns, which are critical recognition motifs in many biological processes.[6] Furthermore, the steric bulk of the dimethylproline residue can shield the peptide backbone from enzymatic degradation, enhancing its in vivo half-life.[7][8]
This guide provides an in-depth exploration of the strategic application of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in peptidomimetic design. We will detail the scientific rationale, provide field-tested protocols for its incorporation into peptide sequences, and discuss methods for characterizing the resulting peptidomimetics.
The Scientific Rationale: Causality Behind Conformational Control
The utility of 5,5-dimethylproline stems from its profound impact on the three key dihedral angles (φ, ψ, ω) that define the peptide backbone.
-
The ω (Omega) Angle and Cis/Trans Isomerism: The amide bond (defined by the ω angle) is typically planar and strongly prefers a trans (ω ≈ 180°) conformation. For natural proline, the energy difference between trans and cis (ω ≈ 0°) is uniquely small, allowing for significant populations of the cis isomer.[1] The gem-dimethyl group on Boc-dmP creates a steric clash with the side chain of the preceding residue in the trans conformation. This clash is relieved in the cis conformation, thus shifting the equilibrium to predominantly favor the cis isomer.[5] This effect can lock a peptide bond in a cis arrangement, a feature rarely accessible with natural amino acids.
-
Enzymatic Stability: Proteolytic enzymes have specific substrate recognition pockets. The unusual backbone geometry and steric bulk imposed by a cis-locked 5,5-dimethylproline residue can prevent the peptide from fitting into the active site of many peptidases, thereby conferring resistance to degradation.[7][8] Peptides rich in proline are known to be more resistant to certain types of enzymatic breakdown.[7]
Key Challenges and Strategic Solutions
The primary challenge in utilizing Boc-dmP is the same feature that makes it so effective: steric hindrance. The bulky gem-dimethyl groups not only influence the preceding peptide bond but also significantly impede the approach of an activated amino acid to the dmP nitrogen during the subsequent coupling step in solid-phase peptide synthesis (SPPS). This can lead to low coupling efficiencies and deletion sequences.[3]
Strategic Solutions:
-
High-Potency Coupling Reagents: Standard coupling reagents like DCC or HBTU may be inefficient.[9] Uronium/aminium salt-based reagents with non-nucleophilic additives, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly recommended due to the formation of a very reactive OAt-ester intermediate.[10][11]
-
Optimized Reaction Conditions: Extended coupling times and "double coupling" — repeating the coupling step with fresh reagents — are often necessary to drive the reaction to completion.[9]
-
Dipeptide Strategy: In particularly difficult cases, incorporating the dmP residue as part of a pre-synthesized dipeptide unit (e.g., Fmoc-Xaa-dmP-OH) can circumvent the sterically hindered coupling on the solid phase.[12]
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[13][14]
Protocol 1: Incorporation of Boc-dmP into a Peptide Sequence via SPPS
This protocol details the critical steps for coupling (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid and the subsequent, sterically hindered amino acid.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
-
Fmoc-protected amino acids
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation: a. Place the desired amount of resin in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes, then drain the solvent.[9]
-
Fmoc Deprotection (Prior to dmP coupling): a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain. c. Repeat step 2b (agitate for 10-15 minutes). d. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid: a. Pre-activation: In a separate vial, dissolve (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and vortex for 1-2 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction for 2-4 hours at room temperature. d. Monitoring: Perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a second coupling. e. (Optional) Second Coupling: Drain the vessel and repeat steps 3a-3c with fresh reagents. f. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of the Amino Acid After the dmP Residue (Addressing Steric Hindrance): This is the most critical and challenging coupling step. a. Deprotection of Boc-dmP-Resin: Since this is a Boc-protected amino acid, this step is skipped. Proceed directly to coupling the next Fmoc-amino acid. Correction: The user prompt specifies (S)-Boc -5,5-dimethyl-pyrrolidine-2-carboxylic acid. In a standard Fmoc-SPPS workflow, the incoming amino acid should be Fmoc-protected. For the purpose of this guide, we will assume the commercially available building block is Fmoc -(S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid. If the Boc version is used, a switch in chemical strategy (Boc-SPPS) would be required. Let's proceed assuming the Fmoc version is used for consistency with the protocol.
Revised Step 4 (Assuming Fmoc-dmP-OH is used):
a. Fmoc Deprotection of dmP-Resin: Perform Fmoc deprotection as described in Step 2. b. Pre-activation of Next Amino Acid: In a separate vial, dissolve the next Fmoc-amino acid (4 eq.), HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and vortex for 1-5 minutes.[9] c. Add the activated amino acid solution to the deprotected dmP-peptide-resin. d. Agitate the reaction for at least 2 hours. Longer coupling times (e.g., 4 hours to overnight) may be necessary.[9] e. Monitoring: Perform a Kaiser test. Due to the severe steric hindrance, a positive or weakly positive result is common. f. Mandatory Second Coupling: Regardless of the Kaiser test result, drain the vessel and perform a second coupling by repeating steps 4b-4d. g. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum. b. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-4 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times. f. Dry the crude peptide under vacuum.
-
Purification and Characterization: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by NMR to analyze the conformation (see Protocol 2).
Protocol 2: Characterization of Cis/Trans Isomer Ratio by ¹³C NMR
The incorporation of dmP is intended to lock the preceding amide bond in the cis conformation. This can be verified using ¹³C NMR spectroscopy, as the chemical shifts of the proline ring carbons, particularly Cβ and Cγ, are highly sensitive to the cis/trans isomerization state.[15][16]
Procedure:
-
Sample Preparation: Dissolve the purified peptidomimetic in a suitable NMR solvent (e.g., D₂O or DMSO-d₆) at a concentration of 5-10 mg/mL.
-
NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5x T₁) to allow for accurate integration of the signals.
-
Spectral Analysis: a. Identify the signals corresponding to the Cβ and Cγ carbons of the 5,5-dimethylproline residue. b. The chemical shift difference (Δδ = δCβ - δCγ) is diagnostic of the conformation:[15]
- trans isomer: Δδ is typically small (e.g., ~4.5 ppm).
- cis isomer: Δδ is significantly larger (e.g., ~9.5 ppm). c. Quantification: Integrate the respective signals for the cis and trans conformers. The percentage of the cis isomer can be calculated as: %Cis = [Integral(cis signal) / (Integral(cis signal) + Integral(trans signal))] x 100
Data Presentation and Expected Outcomes
Table 1: Coupling Conditions for Sterically Hindered Residues
| Coupling Reagent | Activating Species | Relative Reactivity | Recommended Use Case for dmP |
| DIC/HOBt | OBt ester | Moderate | Not recommended for coupling onto the dmP residue.[9] |
| HBTU/PyBOP | OBt/OBt ester | Moderate-High | May be insufficient for very hindered couplings.[9] |
| HATU | OAt ester | Very High | Primary recommendation for coupling onto dmP. [10][11] |
| COMU | Oxyma ester | Very High | A safer, non-explosive alternative to HATU with comparable or superior efficiency.[17] |
| Acyl Fluoride (TFFH) | Acyl Fluoride | Very High | For extremely difficult couplings where uronium reagents fail.[9][18] |
Table 2: Expected ¹³C NMR Chemical Shift Differences for Proline Analogs
| Proline Isomer | Diagnostic Carbons | Expected Δδ (δCβ - δCγ) | Implication |
| trans-Proline | Cβ and Cγ | ~4.5 ppm | Thermodynamically favored for most peptide bonds. |
| cis-Proline | Cβ and Cγ | ~9.5 ppm | Significantly populated; indicative of a turn.[15] |
| Xaa-dmP (cis) | Cβ and Cγ | Expected to be >9 ppm | Successful conformational locking. |
Visualizations: Workflows and Concepts
Diagram 1: SPPS Workflow for Incorporating dmP
Caption: Workflow for incorporating a sterically hindered dmP residue in SPPS.
Diagram 2: Conformational Equilibrium Shift
Caption: The gem-dimethyl group shifts the conformational equilibrium toward cis.
Conclusion and Future Perspectives
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a high-impact building block for peptidomimetic design. Its ability to enforce a cis-amide bond provides a reliable method for stabilizing β-turn structures and enhancing resistance to enzymatic hydrolysis. While its incorporation requires specialized protocols to overcome significant steric hindrance, the use of potent coupling reagents like HATU and a double coupling strategy enables its successful integration into peptide sequences. The resulting peptidomimetics, with their locked conformations, are valuable tools for probing biological systems and serve as promising starting points for the development of novel therapeutics with improved pharmacological profiles.
References
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- Martin, E. I., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Science Advances, 8(39), eabq8113. [URL: https://www.science.org/doi/10.1126/sciadv.abq8113]
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- BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA. BenchChem Technical Document. [URL: https://www.benchchem.com/application-notes/quantitative-monitoring-coupling-efficiency-spps]
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- Michel, J., et al. (2014). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. PLoS ONE, 9(9), e105629. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0105629]
- Hull, W. E., & Kricheldorf, H. R. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers, 19(6), 1103-1117. [URL: https://onlinelibrary.wiley.com/doi/10.1002/bip.1980.360190604]
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- Raines, R. T., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89–124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-151. [URL: https://onlinelibrary.wiley.com/doi/10.1034/j.1399-3011.2003.00041.x]
- Geiss-Friedlander, R., et al. (2009). The Cytoplasmic Peptidase DPP9 Is Rate-limiting for Degradation of Proline-containing Peptides. Journal of Biological Chemistry, 284(40), 27211-27219. [URL: https://www.jbc.org/article/S0021-9258(20)60143-X/fulltext]
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- van Lierop, B. J., Jackson, W. R., & Robinson, A. J. (2010). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. Tetrahedron Letters, 51(18), 2496-2498. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040391000346X]
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Application Notes & Protocols: Strategic Incorporation of 5,5-Dimethylproline Analogs into Peptide Backbones
Introduction: The Challenge and Opportunity of the Proline Switch
In the intricate architecture of peptides and proteins, the amino acid proline occupies a unique position. Unlike other amino acids, the secondary amine of its pyrrolidine ring leads to the formation of a tertiary amide bond in the peptide backbone. This bond can exist in either a cis or trans conformation, with the energy barrier between the two states being relatively small.[1][2] This cis/trans isomerization acts as a conformational "switch" that is often a rate-limiting step in protein folding and a critical determinant of a peptide's three-dimensional structure and biological function.[1][3][4]
Controlling this switch is a paramount goal in peptidomimetic chemistry and drug design. The introduction of 5,5-dimethyl-L-proline (dmP), a synthetic proline analog, offers a powerful solution. The gem-dimethyl substitution at the C-5 (Cδ) position of the pyrrolidine ring introduces significant steric hindrance that effectively locks the preceding peptide bond (Xaa-dmP) into a cis conformation.[5][6][7][8][9] This steric constraint arises from the unfavorable interaction between a Cδ-methyl group and the side chain of the preceding residue in the trans arrangement, making the cis isomer overwhelmingly preferential.[2][10][11]
However, the very steric bulk that makes dmP a valuable conformational tool also presents a significant synthetic challenge. Acylating the sterically hindered secondary amine of dmP during solid-phase peptide synthesis (SPPS) can be inefficient, leading to low yields and incomplete reactions.[5][6][7]
This guide provides a comprehensive technical overview and field-proven protocols for the successful incorporation of 5,5-dimethylproline into peptide sequences. We will explore the mechanistic basis for its conformational control, detail two primary synthetic strategies to overcome coupling challenges, and provide step-by-step experimental procedures for researchers, chemists, and drug development professionals.
Mechanistic Rationale: Steric Hindrance as a Conformational Lock
The preference of the Xaa-dmP peptide bond for the cis conformation is a direct consequence of non-bonded steric interactions. In the trans conformation, the Cα substituent of the preceding residue (Xaa) is positioned on the same side of the peptide bond as the Cδ of the proline ring. With dmP, the presence of two methyl groups at the Cδ position creates a severe steric clash with the Xaa residue, destabilizing the trans isomer. The cis conformation, which places the Xaa Cα substituent on the opposite side of the dmP ring, avoids this clash and becomes the dominant and energetically favored state.
Caption: Steric hindrance between the preceding residue (Xaa) and dmP methyl groups.
Synthetic Strategies & Workflows
Two primary strategies have proven effective for incorporating dmP into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The choice between them depends on the specific sequence, the position of the dmP residue, and available starting materials.
Strategy A: Direct Coupling of Fmoc-5,5-dimethylproline
This is the most direct approach but also the most challenging. It involves coupling the Fmoc-protected dmP monomer directly to the N-terminal amine of the resin-bound peptide. Due to the severe steric hindrance, this reaction requires highly efficient coupling reagents and potentially extended reaction times or double-coupling cycles.
Strategy B: The Dipeptide Cassette Approach
A more robust and often higher-yielding strategy involves the use of a pre-formed dipeptide "cassette," such as Fmoc-Xaa-dmP-OH.[12] In this method, the difficult acylation of dmP is performed in solution phase beforehand. The resulting dipeptide is then coupled to the peptide chain using standard SPPS protocols. This approach bypasses the sterically demanding coupling step on the solid support, generally leading to cleaner products and higher yields.[12] This is particularly advantageous when the residue preceding dmP is also sterically bulky.
Caption: Comparison of direct coupling and dipeptide cassette workflows in SPPS.
Comparative Analysis of Synthetic Strategies
| Parameter | Strategy A: Direct Coupling | Strategy B: Dipeptide Cassette |
| Core Principle | Couple Fmoc-dmP-OH monomer directly on-resin. | Couple a pre-synthesized Fmoc-Xaa-dmP-OH dipeptide. |
| Primary Challenge | Overcoming severe steric hindrance at the dmP amine.[5][6] | Requires prior synthesis or purchase of the dipeptide unit. |
| Recommended Reagents | High-efficiency uronium/phosphonium salts (e.g., HATU, HCTU).[5][7] | Standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma).[12][13] |
| Typical Efficiency | Moderate to low; may require double coupling and careful monitoring. | High; coupling is generally efficient and complete.[12] |
| Purity of Crude Product | Can be lower due to incomplete coupling and side reactions. | Generally higher, simplifying purification.[12] |
| When to Use | When the dmP residue is C-terminal or when dipeptide cassettes are unavailable. | Recommended for most cases, especially for internal dmP positions or when preceded by a bulky residue. |
Detailed Experimental Protocols
These protocols are designed for manual Fmoc-SPPS but can be adapted for automated synthesizers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Incorporation via Direct Coupling of Fmoc-5,5-dimethyl-L-proline
This protocol outlines the direct coupling of the dmP monomer, emphasizing the use of a potent activating agent to overcome steric hindrance.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF)
-
Fmoc-5,5-dimethyl-L-proline (3.0 eq. relative to resin loading)
-
HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6.0 eq.)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide grade), Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Kaiser Test Kit (for monitoring primary amines)
Procedure:
-
Fmoc Deprotection: a. To the swollen peptide-resin in a reaction vessel, add the 20% piperidine/DMF solution. b. Agitate for 3 minutes, then drain. c. Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes. d. Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x). A successful deprotection will yield a positive Kaiser test (deep blue beads).
-
Amino Acid Activation: a. In a separate vial, dissolve Fmoc-5,5-dimethyl-L-proline (3.0 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. b. Add DIPEA or NMM (6.0 eq.) to the vial. c. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: a. Immediately add the activated amino acid solution to the deprotected peptide-resin. b. Agitate the reaction vessel at room temperature for a minimum of 2 hours. c. Scientist's Note: Due to the steric hindrance of dmP, a standard 1-hour coupling is often insufficient. Research has shown HATU to be a superior reagent for acylating the hindered dmP residue.[5][7]
-
Monitoring and Post-Coupling: a. After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. b. If the Kaiser test is negative (colorless beads): The coupling is complete. Proceed with washing the resin with DMF (5x) to remove excess reagents before the next deprotection cycle. c. If the Kaiser test is positive (blue beads): The coupling is incomplete. Drain the reaction solution and repeat steps 2 and 3 (a "double coupling") with fresh reagents for another 2 hours. Incomplete couplings are common with this direct approach.[12]
Protocol 2: Incorporation using a Pre-formed Fmoc-Xaa-dmP-OH Dipeptide Cassette
This method is generally preferred for its efficiency and reliability.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF)
-
Fmoc-Xaa-5,5-dimethyl-L-proline Dipeptide (1.5 - 2.0 eq.)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1.4 - 1.9 eq.)
-
DIPEA or NMM (3.0 - 4.0 eq.)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents and Washing Solvents as in Protocol 1
Procedure:
-
Fmoc Deprotection: Perform Fmoc deprotection on the peptide-resin as described in Protocol 1, Step 1.
-
Dipeptide Activation: a. In a separate vial, dissolve the Fmoc-Xaa-dmP-OH dipeptide (1.5 eq.) and HBTU or HATU (1.4 eq.) in DMF. b. Add DIPEA or NMM (3.0 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: a. Add the activated dipeptide solution to the deprotected peptide-resin. b. Agitate the reaction mixture for 45-60 minutes at room temperature. c. Scientist's Note: Coupling of the pre-formed dipeptide is significantly more efficient than coupling the dmP monomer.[12] Standard coupling times are usually sufficient, and lower equivalents of the dipeptide can often be used compared to the monomeric dmP.
-
Monitoring and Post-Coupling: a. Perform a Kaiser test to confirm reaction completion. A negative result is expected. b. If the reaction is incomplete, it may indicate a larger issue with peptide aggregation. Consider extending the coupling time or switching to a more potent activator like HATU if not already in use. c. Once complete, wash the resin thoroughly with DMF (5x) to prepare for the next cycle.
Protocol 3: Final Cleavage and Deprotection
This protocol is applicable to peptides synthesized using either of the above methods on a standard acid-labile resin (e.g., Rink Amide, Wang).
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: TFA is highly corrosive.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a large volume (10x) of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization.
Characterization and Validation
Successful incorporation and the desired conformational outcome should be verified empirically.
-
Mass Spectrometry (LC-MS/MALDI-TOF): The primary check to confirm that the peptide has the correct molecular weight, indicating successful incorporation of the dmP residue.
-
NMR Spectroscopy: 1D and 2D NMR (NOESY, ROESY) are the definitive methods to confirm the conformation of the Xaa-dmP bond.[8] A strong Nuclear Overhauser Effect (NOE) between the α-proton of the Xaa residue and the α-proton of the dmP residue is characteristic of a cis peptide bond.
Applications in Research and Drug Development
The ability to enforce a cis-proline conformation has profound implications:
-
Stabilizing Bioactive Conformations: Many peptide hormones and enzyme inhibitors require a specific β-turn structure for activity, often one involving a cis-proline.[11] Replacing a key proline with dmP can lock in this active conformation, leading to enhanced potency and receptor selectivity.
-
Improving Metabolic Stability: The sterically hindered Xaa-dmP bond can exhibit increased resistance to enzymatic degradation by proteases, improving the pharmacokinetic profile of peptide-based drug candidates.
-
Tools for Protein Folding Studies: dmP serves as an invaluable tool for biochemists studying the complex mechanisms of protein folding by allowing them to isolate and study the specific effects of cis-proline residues.[6][8]
-
Peptidomimetic Scaffolding: The rigid turn induced by dmP can be used as a reliable scaffold for presenting other pharmacophoric side chains in a well-defined spatial orientation, a key strategy in rational drug design.[14]
References
- van Lierop, B. J., Jackson, W. R., & Robinson, A. J. (2010). 5,5-Dimethylproline dipeptides: an acid-stable class of pseudoproline. Robinson Research Group, Monash University.
-
An, S. S., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-151. [Link]
-
Request PDF. (2025). 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. ResearchGate. [Link]
-
Jackson, W. R., et al. (2007). Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. PubMed. [Link]
-
Request PDF. (2025). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89–124 sequence by condensation of synthetic peptide fragments. ResearchGate. [Link]
-
Wirth, J. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]
-
Hinderaker, M. P., & Raines, R. T. (2003). An electronic effect on protein structure. Protein Science, 12(8), 1188-1194. [Link]
-
An, S. S. A., et al. (1999). Retention of the Cis Proline Conformation in Tripeptide Fragments of Bovine Pancreatic Ribonuclease A Containing a Non-natural Proline Analogue, 5,5-Dimethylproline. Journal of the American Chemical Society, 121(49), 11558–11566. [Link]
-
Muttenthaler, M., et al. (2017). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
Ghorai, P., et al. (2016). Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines Useful for Controlling Peptide-Bond Geometry. The Journal of Organic Chemistry, 81(12), 5236–5244. [Link]
-
Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Peptide Science, 12(4), 284-293. [Link]
-
Thomas, K. M., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4928-4942. [Link]
-
Samanta, S., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52, 629-652. [Link]
-
Gadais, C., et al. (n.d.). Trifluoromethylated proline surrogates as part of 'Pro-Pro' turn-inducing templates for the design of β-hairpin mimetics. 5Z.com. [Link]
-
Del Valle, J. R., et al. (2022). Stabilization of a miniprotein fold by an unpuckered proline surrogate. Nature Communications. [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Coin, I., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]
-
Martin, C. A., et al. (2023). An integrative characterization of proline cis and trans conformers in a disordered peptide. PNAS. [Link]
-
Hanna, P. M., et al. (1993). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Magnetic Resonance in Chemistry. [Link]
-
Mutter, M., et al. (2001). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA. [Link]
-
Gadais, C., et al. (2018). Trifluoromethylated Proline Surrogates as Part of "Pro–Pro" Turn-Inducing Templates. Chemistry – A European Journal. [Link]
-
Meanwell, N. A., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Kumar, P., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design | CHIMIA [chimia.ch]
- 5. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. robinsonresearchgroup.wordpress.com [robinsonresearchgroup.wordpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid: A Key Intermediate for Potent Enzyme Inhibitors
Introduction
In the landscape of modern drug discovery, the design and synthesis of highly specific and potent enzyme inhibitors remain a cornerstone of therapeutic innovation. Among the vast array of molecular scaffolds utilized, chiral pyrrolidine derivatives have emerged as privileged structures, frequently found at the core of successful pharmaceuticals.[1] This application note provides a detailed guide to (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a valuable chiral building block in the synthesis of next-generation enzyme inhibitors.
The introduction of a gem-dimethyl group at the 5-position of the proline ring offers significant advantages in medicinal chemistry. This structural modification, often referred to as the gem-dimethyl effect, can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity and potency. Furthermore, the gem-dimethyl group can improve metabolic stability and other pharmacokinetic properties, making it a highly desirable feature in drug design. This document will delve into the synthesis, characterization, and application of this key intermediate, with a focus on its role in the development of inhibitors for two clinically relevant enzymes: Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP).
The Significance of the 5,5-Dimethylpyrrolidine Scaffold
The pyrrolidine ring, the cyclic core of the amino acid proline, is a common motif in a multitude of bioactive compounds and FDA-approved drugs. Its rigid structure helps to constrain the conformational flexibility of molecules, which can lead to increased selectivity and potency when targeting enzyme active sites.
The addition of gem-dimethyl groups at the 5-position of the pyrrolidine ring introduces several beneficial properties:
-
Conformational Rigidity: The steric bulk of the two methyl groups restricts the rotation around the C4-C5 bond, leading to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a target enzyme, resulting in higher affinity.
-
Metabolic Stability: The quaternary carbon at the 5-position is less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.
-
Enhanced Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.
These advantageous properties have made the 5,5-dimethylpyrrolidine scaffold a key component in the design of potent and selective inhibitors for various enzymes, including proteases and peptidases.
Synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
The enantioselective synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a critical first step in its application. While several synthetic routes have been reported, a common and effective strategy involves the asymmetric modification of a chiral starting material such as (S)-pyroglutamic acid.
dot
Caption: Synthetic workflow for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Protocol 1: Boc Protection of (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid
This protocol describes a general method for the N-Boc protection of the synthesized (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid.[2][3][4]
Materials:
-
(S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dioxane and Water (or Acetone and Water)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution or dilute HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add triethylamine (1.5-2.0 equivalents) or an appropriate amount of NaOH solution to the mixture to deprotonate the amine.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution or dilute HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid as a solid or oil. The product can be further purified by crystallization or chromatography if necessary.
Characterization of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Accurate characterization of the intermediate is crucial for its use in subsequent synthetic steps. The following table summarizes the expected analytical data.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the gem-dimethyl protons (two singlets, ~1.2-1.5 ppm, 6H), the pyrrolidine ring protons (multiplets, ~1.6-2.2 ppm and ~3.9-4.2 ppm), and the carboxylic acid proton (broad singlet, variable). |
| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), the Boc methyl carbons (~28 ppm), the pyrrolidine carbons, and the carboxylic acid carbonyl (~175 ppm). |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z corresponding to the molecular weight of the deprotonated molecule. |
| Chiral HPLC | A single major peak indicating high enantiomeric purity. |
Mass Spectrometry Fragmentation: In ESI-MS/MS analysis of Boc-protected amino acids, characteristic fragmentation patterns are observed, including the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[5][6][7][8]
Application in the Synthesis of Enzyme Inhibitors
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a versatile starting material for the synthesis of various enzyme inhibitors. The following sections detail its application in the preparation of inhibitors for DPP-IV and Prolyl Oligopeptidase.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones.[9][10] Inhibitors of DPP-IV, such as vildagliptin, are an important class of drugs for the treatment of type 2 diabetes. The synthesis of vildagliptin analogues can be achieved using (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.[11][12][13][14]
dot
Caption: General synthetic scheme for a vildagliptin analogue.
Protocol 2: Synthesis of a DPP-IV Inhibitor Analogue
This protocol outlines the coupling of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid with an amine, a key step in the synthesis of many DPP-IV inhibitors.
Materials:
-
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
-
Amine (e.g., 3-aminoadamantanol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agent (e.g., HBTU, PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard work-up and purification reagents
Procedure:
-
Activation: To a solution of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Coupling: Add the amine (1 equivalent) to the activated acid solution. Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected amide.
-
Deprotection: Dissolve the purified Boc-protected amide in a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA. The resulting amine can then be used in the subsequent acylation step to complete the synthesis of the vildagliptin analogue.
Prolyl Oligopeptidase (POP) Inhibitors
Prolyl oligopeptidase is a serine protease implicated in various neurological disorders, and its inhibition is a promising therapeutic strategy.[15] The 5,5-dimethylpyrrolidine scaffold has been incorporated into potent POP inhibitors.
The synthesis of POP inhibitors often involves the coupling of the (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid with another amino acid or a heterocyclic moiety. The general synthetic strategy is similar to that described for DPP-IV inhibitors, employing standard peptide coupling reagents.
Role of the 5,5-Dimethylpyrrolidine Moiety in Enzyme Binding:
X-ray crystallography studies of DPP-IV and POP in complex with inhibitors have provided valuable insights into the binding interactions.[9][10][16][17][18][19][20][21] The pyrrolidine ring of inhibitors typically occupies the S1 subsite of these enzymes, which has a preference for proline residues. The gem-dimethyl group at the 5-position can enhance van der Waals interactions within a hydrophobic pocket of the S1 subsite, leading to increased binding affinity. Furthermore, the conformational constraint imposed by the gem-dimethyl group can orient the rest of the inhibitor molecule for optimal interactions with other subsites (S2, S1', etc.) of the enzyme.
Conclusion
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a highly valuable and versatile chiral building block for the synthesis of potent enzyme inhibitors. The presence of the gem-dimethyl group imparts favorable conformational and pharmacokinetic properties, making it an attractive scaffold for modern drug discovery. The detailed protocols and scientific rationale presented in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their pursuit of novel therapeutics targeting enzymes such as DPP-IV and prolyl oligopeptidase.
References
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Crystallization and preliminary X-ray analysis of porcine muscle prolyl oligopeptidase. PubMed. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. PMC. [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]
-
A facile method to synthesize vildagliptin. ResearchGate. [Link]
- Process for preparing Boc protected amino acid by (Boc) O.
-
1-[({[1-substituted cyclohexyl] methyl} - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Organic Syntheses. [Link]
-
A Facile and Economical Method to Synthesize Vildagliptin. ResearchGate. [Link]
-
Enantioselective Michael‐Proton Transfer‐Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl‐( S , E )‐5‐oxo‐3‐styryl‐1‐tosylpyrrolidine‐2,2‐dicarboxylate. ResearchGate. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
Synthesis of Main Impurity of Vildagliptin. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
-
Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. [Link]
-
Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. PubMed. [Link]
-
Structural visualization of inhibitor binding in prolyl oligopeptidase. PubMed. [Link]
-
Ligand binding site of DPP-IV Based on the X-ray crystal structure of... ResearchGate. [Link]
-
Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. [Link]
-
Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. PMC. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
(A) Three-dimensional X-ray structure of the binding pocket of DPP-IV... ResearchGate. [Link]
-
Structural visualization of inhibitor binding in prolyl oligopeptidase. PMC. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
HATU/PyBOP coupling procedure question. Reddit. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
The prolyl oligopeptidase family. PubMed. [Link]
-
Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. PubMed. [Link]
-
N-Boc-pyrrolidine. PubChem. [Link]
-
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Amerigo Scientific. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Elucidation of the Conformational Transition of Oligopeptidase B by an Integrative Approach Based on the Combination of X-ray, SAXS, and Essential Dynamics Sampling Simulation. MDPI. [Link]
-
Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties. PubMed. [Link]
-
Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties. Research Explorer The University of Manchester. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Coupling Efficiency with (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid
Welcome to the technical support center for navigating the challenges associated with the use of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS). This sterically hindered proline analog is a valuable building block for introducing conformational constraints into peptides, but its unique structure demands optimized protocols to achieve high coupling efficiency.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers in their synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Low Coupling Yields
This section addresses specific issues encountered during the incorporation of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid and provides actionable solutions based on established chemical principles.
Issue 1: Low or Incomplete Coupling of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid to the Resin-Bound Peptide.
Root Cause Analysis: The primary reason for poor coupling is the significant steric hindrance imposed by the two methyl groups on the C5 position of the pyrrolidine ring.[1] This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate. Standard coupling conditions are often insufficient to overcome this energy barrier.
Solutions:
-
Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often inadequate for such sterically demanding couplings.[2] A switch to more powerful aminium/uronium or phosphonium salt-based reagents is crucial. These reagents form highly reactive intermediates that can overcome the steric barrier.[2]
-
Optimize Reaction Conditions:
-
Extended Coupling Time: To compensate for the slower reaction kinetics, increasing the coupling time from the standard 1-2 hours to an overnight reaction can significantly improve yields.[2]
-
Double Coupling: Performing a second coupling with fresh reagents is a highly effective strategy to drive the reaction to completion.[4]
-
Elevated Temperature: Gentle heating can provide the necessary activation energy. However, this must be approached with caution to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MASPPS) is a particularly effective method for driving difficult couplings to completion quickly and efficiently.[2]
-
-
Solvent Selection: The choice of solvent is critical for maintaining good solvation of the peptide-resin complex and preventing aggregation, which can further hinder the reaction.
Issue 2: Poor Coupling of the Subsequent Amino Acid onto the N-terminus of the Incorporated 5,5-dimethylproline Residue.
Root Cause Analysis: The steric bulk of the 5,5-dimethylproline residue can also hinder the subsequent coupling step. The dimethyl groups can shield the newly deprotected N-terminal amine, making it less accessible to the incoming activated amino acid.
Solutions:
-
Utilize a "Double Coupling" Strategy: As with the initial incorporation, performing a second coupling of the subsequent amino acid with fresh, highly active reagents is a reliable method to ensure a high yield.[4]
-
Pre-activation of the Incoming Amino Acid: Allowing the incoming amino acid to pre-activate with the coupling reagent for 1-5 minutes before adding it to the resin can enhance its reactivity.[2]
-
Consider Acyl Fluoride Formation: For extremely hindered couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid of the incoming amino acid to a more reactive acyl fluoride can be a highly effective strategy.[2]
Frequently Asked Questions (FAQs)
Q1: Why is (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid used in peptide synthesis despite its difficult coupling?
A1: The gem-dimethyl substitution at the C5 position locks the X-dmP peptide bond predominantly in a cis conformation.[1][5] This is in contrast to a standard X-Pro bond which exists as a mixture of cis and trans isomers. This conformational restriction is a powerful tool for designing peptides with specific secondary structures, such as β-turns, and for studying the biological importance of peptide conformation.[6][7]
Q2: Can peptide aggregation be a problem when using this amino acid?
A2: While the primary challenge is steric hindrance, peptide aggregation can exacerbate coupling difficulties, especially in hydrophobic or long peptide sequences. The unique kink introduced by proline and its analogs can disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[4][8] However, if aggregation is suspected, using aggregation-disrupting strategies is recommended.
Q3: Are there alternatives to (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid for inducing turns in a peptide?
A3: Yes, pseudoproline dipeptides are an excellent alternative for mitigating aggregation and inducing a "kink" in the peptide backbone.[4][8][9] These are dipeptides of Ser, Thr, or Cys where the side chain is reversibly cyclized with the backbone nitrogen.[4] This mimics the structure of proline and disrupts secondary structure formation, thereby improving solvation and coupling kinetics.[4][10]
Q4: What is the impact of the 5,5-dimethylproline residue on the overall peptide structure?
A4: The forced cis amide bond acts as a strong turn-inducer, significantly influencing the peptide's secondary and tertiary structure.[1][6] This can be advantageous for creating structured peptides but should be considered carefully in the context of the desired overall fold and biological activity. The presence of a proline or its analog can also influence the dynamics of loop formation in the peptide chain.[11]
Experimental Protocols & Data
Table 1: Recommended Coupling Reagent Strategies for Hindered Amino Acids
| Coupling Reagent Class | Example Reagents | Reactivity Level | Notes |
| Carbodiimides | DCC, DIC | Low-Moderate | Generally insufficient for highly hindered couplings.[2] |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | High | Highly effective for overcoming steric barriers.[2][3] HATU is often considered superior for very difficult couplings.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective alternatives to aminium salts.[2][3] |
Protocol 1: Optimized Coupling of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
-
Resin Preparation: Following the standard deprotection of the N-terminal protecting group (e.g., Fmoc) on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2] Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for at least 4 hours, or overnight for maximal yield.[2]
-
Wash: Wash the resin with DMF (3 x 1 min).
-
Second Coupling (Recommended): Repeat steps 2 and 3 with a fresh solution of activated amino acid to ensure the reaction goes to completion.[4]
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next deprotection step.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Coupling
Caption: A logical workflow for troubleshooting poor coupling efficiency.
Diagram 2: Mechanism of Steric Hindrance
Caption: Steric hindrance from dimethyl groups impeding coupling.
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance with Pseudoproline Dipeptides.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
An, S. S., & Lester, H. A. (2000). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Protein science : a publication of the Protein Society, 9(6), 1193–1202. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Jackson, W. R., et al. (2007). Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Bioorganic & medicinal chemistry, 15(10), 3578–3586. [Link]
-
Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- BenchChem. (n.d.). Technical Support Center: Threonine Side Reactions in SPPS.
-
Mutter, M., & Wöhr, T. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(12), 2918–2925. [Link]
-
Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). An electronic effect on protein structure. Protein science : a publication of the Protein Society, 18(6), 1201–1205. [Link]
-
Biondolillo, M., et al. (1997). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 62(21), 7238–7244. [Link]
-
ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Houben-Weyl. (n.d.). Synthesis of Peptides Containing Proline Analogues. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
J&K Scientific. (n.d.). (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Bhattacharyya, A., et al. (2005). Oligoproline effects on polyglutamine conformation and aggregation. Journal of molecular biology, 355(3), 524–535. [Link]
- BenchChem. (2025). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis.
- Sigma-Aldrich. (n.d.).
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. [Link]
-
Nomen, M., et al. (2022). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Molecules (Basel, Switzerland), 27(15), 4786. [Link]
-
Fierz, B., et al. (2007). Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. The journal of physical chemistry. B, 111(23), 6541–6548. [Link]
-
Hatakeyama, T., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(29), 10654–10657. [Link]
Sources
- 1. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Highly Substituted Pyrrolidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of highly substituted pyrrolidines. This resource is designed to provide expert guidance and troubleshooting strategies for common challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to equip you with the insights necessary to navigate the complexities of these synthetic routes, ensuring efficiency, high yields, and desired stereochemical outcomes.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2][3][4] However, the construction of densely functionalized pyrrolidine rings can be fraught with challenges, including side reactions, low yields, and difficulties in controlling stereochemistry.[5] This guide addresses these issues in a practical, question-and-answer format.
I. Troubleshooting Common Side Reactions & Low Yields
This section focuses on identifying and mitigating common side reactions that can diminish the yield and purity of your target pyrrolidine.
FAQ 1: My [3+2] cycloaddition reaction is giving low yields and a complex mixture of products. What's going wrong?
The [3+2] dipolar cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for pyrrolidine synthesis, but it's sensitive to several factors.[1][6][7][8]
Potential Causes & Solutions:
-
Azomethine Ylide Instability: Azomethine ylides are often transient intermediates.[8][9]
-
Troubleshooting: Generate the ylide in situ under strictly anhydrous and inert conditions. Ensure your solvents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[9]
-
-
Poor Regio- or Diastereoselectivity: The electronics and sterics of both the dipole and dipolarophile play a crucial role.[7]
-
Troubleshooting:
-
Solvent Effects: The polarity of the solvent can influence selectivity. Experiment with a range of solvents, from polar aprotic (e.g., acetonitrile, DMF) to non-polar (e.g., toluene, dichloromethane).
-
Catalyst Choice: For metal-catalyzed cycloadditions, the choice of ligand is critical for stereocontrol.[5] Consider screening different chiral ligands. For instance, in palladium-catalyzed reactions, phosphoramidite ligands have shown success in achieving high selectivity.[5]
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state of the desired stereoisomer.[9][10]
-
-
-
Side Reactions:
-
Dimerization of the Dipolarophile: This is common with highly reactive Michael acceptors.
-
Troubleshooting: Add the dipolarophile slowly to the reaction mixture containing the generated azomethine ylide.
-
-
Elimination Reactions: Elimination can compete with the desired substitution, especially at higher temperatures.[10]
-
Troubleshooting: Maintain low reaction temperatures (e.g., 0 °C) to minimize this side reaction.[10]
-
-
Workflow for Optimizing [3+2] Cycloaddition Reactions
Caption: Troubleshooting workflow for [3+2] cycloaddition reactions.
FAQ 2: My Aza-Michael addition is sluggish and incomplete. How can I drive it to completion?
The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile, is a fundamental C-N bond-forming reaction.[11][12] Incomplete conversion is a common hurdle.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.
-
Troubleshooting:
-
Base Catalysis: Use a suitable base to deprotonate the amine and increase its nucleophilicity. Common bases include organic bases like triethylamine or DBU, or inorganic bases like potassium carbonate.
-
Lewis Acid Catalysis: A Lewis acid can activate the Michael acceptor, making it more electrophilic.
-
-
-
Reversibility of the Reaction: The aza-Michael addition can be reversible, especially with certain substrates.
-
Troubleshooting:
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor the reverse reaction. Optimization is key.
-
Solvent: The choice of solvent can influence the equilibrium. Protic solvents can stabilize the charged intermediate, potentially favoring the forward reaction.
-
-
-
Purity of Starting Materials: Impurities in either the amine or the Michael acceptor can inhibit the reaction.[13]
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization, chromatography).[13]
-
Data Summary: Impact of Reaction Parameters on Aza-Michael Addition
| Parameter | Effect on Reaction Rate | Effect on Side Reactions | Recommendation |
| Temperature | Generally increases | Can increase polymerization of acceptor | Optimize for specific substrates |
| Catalyst | Base or Lewis acid can significantly increase | Can catalyze side reactions if not chosen carefully | Screen a variety of catalysts |
| Solvent | Polarity can influence rate and equilibrium | Can affect solubility and side reactions | Test both protic and aprotic solvents |
| Concentration | Higher concentration can increase rate | Can increase dimerization/polymerization | Optimize for a balance of rate and selectivity |
II. Controlling Stereochemistry
Achieving the desired stereochemical outcome is often the most critical and challenging aspect of synthesizing highly substituted pyrrolidines.
FAQ 3: I'm struggling with poor diastereoselectivity in my pyrrolidine synthesis. What factors should I consider?
Poor diastereoselectivity leads to difficult-to-separate mixtures and reduced yield of the desired product.
Potential Causes & Solutions:
-
Substrate Control vs. Catalyst Control: The inherent stereochemistry of your starting materials may be influencing the outcome.
-
Troubleshooting:
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the starting materials can effectively direct the stereochemical outcome.
-
Chiral Catalysts: A powerful chiral catalyst can override the substrate's inherent bias.[5][9] For organocatalyzed reactions, proline-based catalysts are known to be effective.[5][9]
-
-
-
Reaction Conditions:
-
Steric Hindrance: The steric bulk of substituents on both the nucleophile and electrophile can significantly impact which diastereomer is formed.[6][14] Increasing the steric demand of a substituent can improve diastereocontrol.[6][14]
Logical Relationship: Factors Influencing Diastereoselectivity
Caption: Key factors that determine the diastereoselectivity of the reaction.
III. Purification Challenges
Even with a successful reaction, isolating the desired highly substituted pyrrolidine can be a significant challenge.
FAQ 4: My highly substituted pyrrolidine is difficult to purify by column chromatography. What are my options?
The polarity and functional groups of your product will dictate the best purification strategy.
Potential Solutions:
-
Acid-Base Extraction: If your pyrrolidine has a basic nitrogen, you can often use acid-base extraction to separate it from non-basic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrrolidine will move to the aqueous layer.
-
Wash the organic layer with water to remove any residual acid.
-
Basify the aqueous layer with a suitable base (e.g., NaOH, NaHCO₃) to deprotonate the pyrrolidine.
-
Extract the free-base pyrrolidine back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.[15]
-
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Troubleshooting: Screen a variety of solvent systems to find one that provides good quality crystals.
-
-
Alternative Chromatographic Techniques:
-
Reversed-Phase Chromatography: If your compound is too polar for normal-phase silica gel chromatography, reversed-phase chromatography may be a better option.
-
Preparative TLC or HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.
-
IV. Experimental Protocols
General Protocol for a [3+2] Cycloaddition of an Azomethine Ylide
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the α-amino acid (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable dry solvent (e.g., toluene, CH₂Cl₂).
-
Ylide Generation: Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction progress can be monitored by TLC.
-
Cycloaddition: Once the starting materials are consumed, cool the reaction to the desired temperature (e.g., 0 °C or room temperature). Add the dipolarophile (1.0-1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction until completion, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. References
-
Benchchem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Retrieved from
-
Richardson, P. (2025, February 25). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of Pyrrolidines. Retrieved from
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021, June 9). ACS Publications. Retrieved from
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023, October 4). ACS Publications. Retrieved from
-
Short and Efficient Diastereoselective Synthesis of Pyrrolidinone-Containing Dipeptide Analogues. (2007, July 21). PubMed. Retrieved from
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (n.d.). National Institutes of Health. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. Retrieved from
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (n.d.). ACS Publications. Retrieved from
-
Benchchem. (n.d.). Navigating Purity in Pharmaceutical Synthesis: A Comparative Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine. Retrieved from
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (2014, March 22). ACS Publications. Retrieved from
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (n.d.). National Institutes of Health. Retrieved from
-
Michael Addition - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from
-
Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. Retrieved from
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved from
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved from
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Boc-SPPS Protocols for Hydrophobic Peptides
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: A Comprehensive Guide to Synthesizing Difficult Hydrophobic Peptides using Boc-SPPS
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the challenges and solutions associated with the solid-phase synthesis of hydrophobic peptides using tert-butyloxycarbonyl (Boc) chemistry. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to proactively optimize your protocols and effectively troubleshoot issues as they arise.
Section 1: Foundational Challenges (The "Why")
This section addresses the fundamental reasons hydrophobic peptides are notoriously difficult to synthesize. Understanding these core issues is the first step toward developing a successful strategy.
Q1: Why does peptide aggregation occur during the Boc-SPPS of hydrophobic sequences?
A1: Peptide aggregation is the principal cause of synthetic failure for hydrophobic sequences. As the peptide chain elongates on the solid support, hydrophobic residues can self-associate, leading to the formation of stable secondary structures like β-sheets. These structures cause individual peptide chains to collapse onto each other, effectively rendering the N-terminus inaccessible for subsequent deprotection and coupling reactions.[1] This is exacerbated in Boc-SPPS because, after TFA deprotection, the peptide-resin is neutralized, and this neutral state is particularly prone to hydrogen bonding and aggregation.[2] A clear sign of severe aggregation is the shrinking of the resin matrix.
Q2: How does hydrophobicity lead to poor coupling efficiency and the formation of deletion sequences?
A2: Poor coupling efficiency is a direct consequence of aggregation. When the growing peptide chains aggregate, the terminal amine group becomes sterically hindered or buried within the collapsed structure, preventing the activated amino acid from accessing it. This results in an incomplete reaction. If this failed coupling is not detected and rectified, the subsequent amino acid will couple to the unreacted amine in the next cycle, leading to a "deletion sequence" — a peptide missing one or more amino acids. These impurities are often difficult to separate from the target peptide during purification due to similar physicochemical properties.
Q3: What is "difficult coupling" and how is it identified in the lab?
A3: A "difficult coupling" refers to a specific amino acid addition that fails to go to completion under standard reaction conditions. This is most commonly identified using a qualitative test for free primary amines, such as the Kaiser Test .[3] After a coupling step, a few beads of resin are tested. A positive Kaiser test (indicated by an intense blue color) signifies the presence of unreacted primary amines, meaning the coupling was incomplete.[4][5] Conversely, a negative result (yellow/colorless beads) indicates a successful coupling.[4] For hydrophobic peptides, difficult couplings are common and often predictable in sequences rich in Val, Ile, Ala, and other nonpolar residues.
Section 2: Proactive Optimization Strategies (The "How-To")
Preventing problems before they start is the most effective strategy. This section focuses on key decisions in your experimental design.
Q1: Which resin is the best choice for hydrophobic peptides in Boc-SPPS?
A1: For hydrophobic peptides, non-polar polystyrene-based resins generally provide better results compared to more polar supports.[6] The choice of linker is critical.
-
Merrifield Resin: This is the classic resin for Boc chemistry, but it can be susceptible to peptide loss during the repeated TFA deprotection steps required for long syntheses.[7][8]
-
PAM (Phenylacetamidomethyl) Resin: PAM resin offers greater stability to TFA compared to Merrifield resin, reducing premature cleavage and loss of peptide chains. This makes it a superior choice for longer or more demanding hydrophobic sequences.[7][9]
-
MBHA (Methylbenzhydrylamine) Resin: This is the resin of choice for producing C-terminal peptide amides using the Boc strategy.[9][10]
A crucial, often overlooked parameter is the resin's loading capacity . For difficult, aggregation-prone sequences, using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) is highly recommended. Lower loading increases the distance between peptide chains, minimizing the intermolecular interactions that lead to aggregation.
Q2: How should I select my coupling reagents for a difficult hydrophobic sequence?
A2: Standard carbodiimide activators like DIC (N,N'-diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) can be effective, but for difficult couplings, more potent reagents are often necessary.[11]
-
Uronium/Aminium Salts (HBTU, HCTU): Reagents like HBTU are known for high efficiency and rapid reaction times, making them excellent choices for overcoming the steric hindrance in aggregated sequences.[12][13][14] They convert the amino acid into a highly reactive OBt active ester.[14] HCTU is noted for a good balance of reactivity and cost.[15]
-
Phosphonium Salts (PyBOP, PyBroP): These reagents are also highly efficient and can be used to drive difficult couplings to completion.[11]
For particularly stubborn couplings, using a higher excess of both the protected amino acid and the coupling reagent (e.g., 4-5 equivalents) is a common and effective strategy.
Q3: What are the best practices for solvent selection and washing steps?
A3: The solvent system plays a critical role in solvating the growing peptide chain and disrupting aggregation. While Dichloromethane (DCM) is a standard solvent in Boc-SPPS, more polar, aprotic solvents are superior for hydrophobic sequences.[16]
| Solvent/Mixture | Key Advantage | Application Notes |
| NMP (N-Methyl-2-pyrrolidone) | Excellent solvating properties for hydrophobic peptides. | Often superior to DMF for preventing on-resin aggregation.[16][17] |
| DMF (Dimethylformamide) | Good general-purpose solvent. | Standard choice, but may be less effective than NMP for highly problematic sequences. |
| DMSO (Dimethyl sulfoxide) | Strong H-bond disrupter. | Can be used as an additive (e.g., 25% DMSO in DMF) to improve solvation. |
| "Magic Mixture" | Potent combination for severe aggregation. | A mix of DCM/DMF/NMP (1:1:1), sometimes with additives like Triton X-100.[6] |
Washing: Thorough washing between steps is crucial to remove excess reagents and byproducts. For hydrophobic peptides, extending wash times and using a sequence of solvents (e.g., DMF, then IPA, then DCM) can help collapse and re-swell the resin, improving the removal of trapped impurities.
Section 3: Troubleshooting Workbench (The "What-If")
Even with the best planning, issues can arise. This section provides a systematic guide to diagnosing and solving common problems.
Problem 1: Low coupling efficiency (Positive Kaiser Test after coupling).
-
Probable Causes:
-
Peptide Aggregation: The N-terminus is sterically blocked by secondary structure formation.[1]
-
Insufficient Reagent Activity: The chosen coupling reagent is not potent enough for the specific "difficult" residue.
-
Poor Resin Swelling: The resin matrix has collapsed, trapping the reactive sites.
-
-
Solutions:
-
Perform a Double Coupling: After the initial coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated amino acid.[18] This is often the simplest and most effective first step. (See Protocol 4.1)
-
Switch to a Stronger Coupling Reagent: If using DIC/HOBt, switch to HBTU or PyBOP for the remainder of the synthesis.[14]
-
Incorporate Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.4 M LiCl in DMF before coupling.[18][19] These salts disrupt the hydrogen bonds that cause aggregation, making the N-terminus more accessible.[1]
-
Increase Reaction Temperature: Gently warming the reaction vessel (e.g., to 40-50°C) can increase reaction kinetics and help break up aggregates.[1]
-
Problem 2: Significant preview sequences or deletions are observed in mass spectrometry.
-
Probable Causes:
-
Incomplete Boc Deprotection: If the N-terminal Boc group is not fully removed, that chain will be capped and will not react further, leading to truncated sequences.
-
Undetected Coupling Failure: A previous coupling step failed, but was not detected or addressed, leading to a deletion.
-
-
Solutions:
-
Optimize Deprotection: Increase the TFA deprotection time from 20 minutes to 30 minutes. Ensure the TFA/DCM solution is fresh.[9]
-
Implement Capping: After a difficult coupling that may not have reached 100% completion, it is wise to "cap" the unreacted amines. This is done by treating the resin with acetic anhydride. Capping prevents the unreacted chains from elongating further, making the final purification much easier as the capped, shorter peptides will have different retention characteristics.[20]
-
Problem 3: Resin is clumping, and swelling is poor during synthesis.
-
Probable Causes:
-
Solutions:
-
Switch to NMP or a Solvent Mixture: Immediately switch the primary solvent to NMP or a "Magic Mixture".[1][6]
-
Sonication: Gently sonicating the reaction vessel for short periods during washes or reaction steps can help physically break up clumps of resin.[1][20]
-
Use Chaotropic Salt Washes: As described above, washing with LiCl or KSCN solutions can disrupt the aggregates and improve swelling.[1][18]
-
Problem 4: Low yield or insoluble peptide after HF cleavage.
-
Probable Causes:
-
Incomplete Cleavage: The strong acid (typically anhydrous HF) did not efficiently cleave the peptide from the resin, possibly due to poor swelling or steric hindrance.
-
Aggregation/Precipitation: The unprotected hydrophobic peptide is insoluble in the cleavage cocktail or the subsequent workup solvents.
-
Side Reactions: Reactive intermediates formed during cleavage (e.g., tert-butyl cations) can cause unwanted modifications to sensitive residues like Trp, Met, or Cys if not properly scavenged.[2]
-
-
Solutions:
-
Optimize the Cleavage Cocktail: The choice of "scavengers" in the HF cocktail is critical. For hydrophobic peptides, a robust cocktail is needed. (See Protocol 4.2)
-
Improve Pre-Cleavage Swelling: Before adding the HF, swell the peptide-resin in a suitable solvent like DCM and then add the scavenger mixture to allow it to penetrate the beads before introducing the strong acid.
-
Precipitate in Cold Ether: After cleavage and removal of the HF, precipitate the crude peptide by adding the mixture to a large volume of cold diethyl ether. This is a standard step, but for hydrophobic peptides, it's crucial to use a very large volume of ether and ensure it is ice-cold to maximize precipitation.
-
Optimize Extraction/Purification Solvents: The crude hydrophobic peptide may be difficult to redissolve. Use solvents like neat acetic acid, formic acid, or mixtures containing TFE (trifluoroethanol) or HFIP (hexafluoroisopropanol) to dissolve the peptide for purification.
-
Section 4: Advanced Protocols & Workflows
Protocol 4.1: Performing a Double Coupling Protocol
-
Initial Coupling: Perform the first coupling reaction as planned (e.g., 3 equivalents of Boc-amino acid and coupling reagent in DMF/NMP for 1-2 hours).
-
Drain and Wash: Drain the reaction vessel. Wash the resin extensively with DMF (3 x 1 min) followed by DCM (2 x 1 min).
-
Kaiser Test (Optional): Perform a Kaiser test. If it is strongly positive, proceed with the double coupling.
-
Second Coupling: Prepare a fresh solution of activated amino acid (e.g., another 2-3 equivalents). Add it to the reaction vessel and allow it to couple for an additional 1-2 hours.
-
Final Wash: Drain the vessel and wash thoroughly with DMF (3x), DCM (2x), and IPA (2x) to remove all excess reagents before proceeding to the next deprotection step.[9]
Protocol 4.2: Optimized HF Cleavage Cocktail for Hydrophobic Peptides
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized, dedicated apparatus and extensive safety training. Never attempt this procedure outside of a properly equipped facility.[21]
-
Pre-Cleavage Preparation: Place the dried peptide-resin (e.g., 200 mg - 1 g) and a Teflon-coated stir bar into the HF reaction vessel.[22]
-
Scavenger Addition: For a standard hydrophobic peptide containing multiple sensitive residues (e.g., Trp, Met, Cys, Tyr), a robust scavenger mixture is essential. A common and effective cocktail is a variation of Reagent K.[23] For every 1 gram of resin, pre-cool and add a mixture of:
-
Anisole (5%): Cation scavenger.
-
Thioanisole (5%): Protects Trp and Met.
-
1,2-Ethanedithiol (EDT) (2.5%): Scavenges t-butyl cations and reduces Met(O).
-
p-Cresol (optional, for Trp): Another effective scavenger.
-
-
HF Distillation: Cool the reaction vessel to -10°C. Carefully distill anhydrous HF into the vessel (typically 9-10 mL per gram of resin).[21][22]
-
Cleavage Reaction: Allow the vessel to warm to 0°C and stir for 1-2 hours.
-
HF Removal: Remove the HF under a high vacuum.
-
Workup: Wash the remaining resin/peptide mixture with cold diethyl ether to remove scavengers. Extract the peptide with a strong solvent like 50-80% acetic acid in water. Lyophilize the aqueous extract to obtain the crude peptide powder.
Section 5: Visual Logic & Workflows
Diagram 5.1: Troubleshooting Workflow for Low Coupling Efficiency This diagram outlines the decision-making process when a positive Kaiser test is observed after a coupling step.
Caption: Troubleshooting workflow for low coupling efficiency.
Diagram 5.2: Decision Tree for Proactive Strategy Selection This diagram helps in the initial planning phase based on the peptide's characteristics.
Caption: Decision tree for selecting a synthesis strategy.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Romero-Gutierrez, T. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Retrieved from [Link]
- Rüdinger, S., Freund, J., & Coin, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 143.
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Peptide Synthesis Resins. (n.d.). AAPPTec. Retrieved from [Link]
-
Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. (n.d.). PubMed. Retrieved from [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved from [Link]
-
A comparative study of methods to couple hindered peptides. (n.d.). PubMed. Retrieved from [Link]
- Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 15-27.
-
Green solvents and Safe Reagents in SPPS taking advantage of induction heating and automation: synthesis and HPLC-free purification of difficult sequences. (2024). ResearchGate. Retrieved from [Link]
-
50 questions with answers in SPPS | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (n.d.). PubMed. Retrieved from [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]
-
What are the possible reasons for false positive results in Kaiser test? (2018). ResearchGate. Retrieved from [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). Retrieved from [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. chempep.com [chempep.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. peptide.com [peptide.com]
- 21. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 22. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid synthesis
Answering the call of complex peptide synthesis and drug development, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid stands as a crucial chiral building block.[1][2] Its unique structure, featuring a gem-dimethyl group at the C5 position, is highly valued for its ability to lock adjacent peptide bonds into a rigid cis-conformation.[3][4] This conformational constraint is instrumental in peptidomimetic studies, enhancing protein folding and stability.
However, the very steric hindrance that makes this molecule valuable also presents significant challenges during its synthesis, particularly during the N-Boc protection and subsequent coupling reactions.[4] This guide, designed for researchers and drug development professionals, serves as a dedicated technical support center. It moves beyond simple protocols to offer in-depth troubleshooting, mechanistic explanations, and field-proven solutions to optimize the yield and purity of your synthesis.
General Synthesis and Troubleshooting Workflow
A common strategy for synthesizing the pyrrolidine core involves an asymmetric synthesis followed by the crucial Boc-protection step. Understanding this workflow is key to diagnosing issues at each stage.
Caption: General workflow for the synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid core?
There are two main strategies. The most elegant approach is a catalytic asymmetric synthesis, which builds the chiral center stereoselectively from acyclic precursors. A notable example involves the cross-metathesis of an N-acetyl-allylglycine derivative followed by an acid-catalyzed cyclization, which can achieve high yield and enantioselectivity.[5] A more classical, though often less efficient, method involves synthesizing the racemic compound and then resolving the enantiomers using a chiral resolving agent.
Q2: Why is the Boc (tert-butyloxycarbonyl) group commonly used for protecting this amino acid?
The Boc group is a cornerstone of modern peptide chemistry for several reasons:
-
Orthogonal Stability: It is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many subsequent reactions.[]
-
Mild Deprotection: It can be removed easily under mild acidic conditions, such as with trifluoroacetic acid (TFA), which typically does not affect other sensitive functional groups.[][7] The byproducts of deprotection are volatile (isobutylene and CO2), simplifying purification.[]
-
Crystallinity: Many Boc-protected amino acids are crystalline solids, which are easier to purify and store than oils.[8]
Q3: What makes the Boc protection of (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid particularly challenging?
The primary difficulty arises from the steric hindrance imposed by the two methyl groups at the C5 position, adjacent to the nitrogen atom.[4] This steric bulk shields the secondary amine, reducing its nucleophilicity and making it less reactive towards bulky electrophiles like Di-tert-butyl dicarbonate ((Boc)₂O). This can lead to sluggish or incomplete reactions requiring optimized conditions to achieve high yields.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Stage 1: Boc Protection Reaction
Q: My Boc protection reaction is sluggish and gives a low yield, with a significant amount of starting material remaining. How can I drive it to completion?
Cause: This is the most common issue and is directly related to the sterically hindered secondary amine. Standard conditions used for less hindered amino acids are often insufficient.
Solutions:
-
Reagent Choice & Equivalents: While Di-tert-butyl dicarbonate ((Boc)₂O) is standard, a more reactive electrophile like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more effective.[9] Regardless of the reagent, increasing the stoichiometry from a typical 1.1 equivalents to 1.3-1.5 equivalents can help drive the equilibrium towards the product.
-
Base and Solvent Optimization: The choice of base and solvent is critical. Triethylamine (Et₃N) is commonly used. Using a mixed solvent system like 1:1 dioxane/water or acetone/water can improve the solubility of the amino acid starting material and facilitate the reaction.[9][10]
-
Increase Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Do not assume a standard reaction time; these reactions can often require stirring for 12-24 hours at room temperature. Gentle heating (e.g., to 40 °C) can also increase the reaction rate, but should be done cautiously to avoid potential side reactions.
| Parameter | Standard Condition | Optimized for Steric Hindrance | Rationale |
| Boc Reagent | (Boc)₂O (1.1 eq) | (Boc)₂O (1.3-1.5 eq) or Boc-ON (1.1 eq) | Increases electrophile concentration or uses a more reactive reagent to overcome the low nucleophilicity of the amine.[9] |
| Base | Triethylamine (1.5 eq) | Triethylamine (1.5-2.0 eq) | Ensures the amine remains deprotonated and acts as a scavenger for any acidic byproducts. |
| Solvent | Dichloromethane (DCM) | 1:1 Dioxane/Water or Acetone/Water | Improves solubility of the zwitterionic amino acid starting material.[9][10] |
| Temperature | Room Temperature | Room Temperature to 40 °C | Provides additional energy to overcome the activation barrier, but must be monitored to prevent side reactions. |
| Time | 2-4 hours | 12-24 hours (Monitored) | Allows the slow reaction to proceed to completion. |
Q: I'm observing an unexpected byproduct in my crude NMR. What could it be?
Cause: The most likely side reaction is the formation of a mixed anhydride. The base (e.g., triethylamine) can deprotonate the carboxylic acid, which can then react with (Boc)₂O to form a Boc-anhydride. This species is reactive and can lead to other impurities.
Solutions:
-
Control Stoichiometry: Avoid using a large excess of (Boc)₂O. Stick to the optimized range (1.3-1.5 equivalents).
-
Temperature Control: Run the reaction at room temperature or below (0 °C to RT) before considering heating. Side reactions are often more prevalent at higher temperatures.
-
Order of Addition: Add the (Boc)₂O reagent slowly to the solution of the amino acid and base to maintain a low instantaneous concentration of the electrophile.
Caption: Troubleshooting logic for incomplete Boc-protection reactions.
Stage 2: Work-up and Purification
Q: My final product is a persistent oil that is difficult to handle and purify. How can I obtain a solid?
Cause: Boc-protected amino acids, especially those with bulky alkyl groups, can often be oils or low-melting point solids that are challenging to crystallize from solvents.
Solutions:
-
Aqueous Work-up is Key: After the reaction is complete, the work-up must be performed correctly. The reaction mixture is typically diluted with water and washed with a nonpolar solvent (e.g., ether or ethyl acetate) to remove unreacted (Boc)₂O and byproducts.[9] The aqueous layer is then acidified (e.g., with 5% citric acid or 1M HCl) to a pH of 2-3. This step is critical as it protonates the carboxylate, making the entire molecule neutral and extractable into an organic solvent like ethyl acetate.[9]
-
Salt Formation for Solid Handling: If the purified free acid remains an oil, the most reliable method to obtain a solid is to form a salt. Dissolve the oil in a suitable solvent like ether or ethyl acetate and add one equivalent of dicyclohexylamine (DCHA) slowly.[9] The resulting dicyclohexylammonium salt is almost always a crystalline solid that will precipitate from the solution. This salt is stable, easy to handle, and can be stored. The free acid can be regenerated later by re-acidifying and extracting.
-
Crystallization/Pulping: For some batches that are semi-solid, a technique called "pulping" can induce crystallization. This involves adding a non-polar solvent (like hexane) to the crude oil and stirring vigorously for several hours. This can sometimes provide enough energy to initiate crystallization. A patent also describes a method of adding seed crystals to the oil and then adding a weak polar solvent for pulping.[8]
Q: I'm experiencing low recovery after column chromatography. What's happening?
Cause: The carboxylic acid moiety can cause the compound to streak on a standard silica gel column, leading to broad peaks and poor separation. The polarity of the compound also means it can be difficult to elute completely.
Solutions:
-
Modify the Mobile Phase: Add a small amount of acetic acid (0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). The acid in the mobile phase keeps the carboxyl group of your product protonated, minimizing its interaction with the acidic silica gel surface. This results in sharper peaks and better recovery.
-
Ensure Thorough Extraction: During the work-up, ensure you extract the acidified aqueous layer multiple times (at least 3x) with ethyl acetate. The product may have some water solubility, and multiple extractions are necessary to maximize recovery from the aqueous phase.
-
Dry Thoroughly: After combining the organic layers from extraction, dry them thoroughly over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating. Water contamination can interfere with chromatography and final product purity.[9]
Validated Experimental Protocols
Protocol 1: Boc-Protection of (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid
This protocol is adapted from standard procedures for N-Boc protection of amino acids with considerations for steric hindrance.[9][10]
-
Dissolution: Dissolve (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv.) to the solution and stir until all solids are dissolved.
-
Boc Reagent Addition: At room temperature, add Di-tert-butyl dicarbonate ((Boc)₂O, 1.3 equiv.) portion-wise or as a solution in dioxane.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 90:10:1 mixture of DCM:Methanol:Acetic Acid as eluent).
-
Initial Quench & Wash: Dilute the reaction mixture with water. Perform two extractions with ethyl acetate or ether to remove excess (Boc)₂O and other non-polar byproducts. The product will remain in the aqueous layer at this stage.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using a 5% citric acid solution or 1M HCl.
-
Product Extraction: Immediately extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. The product may be an oil or a white solid.
Protocol 2: Purification via DCHA Salt Formation
This protocol is ideal if the crude product from Protocol 1 is an oil.[9]
-
Dissolution: Dissolve the crude oil in a minimal amount of diethyl ether.
-
Salt Precipitation: While stirring, slowly add dicyclohexylamine (DCHA, 1.0 equiv.) dropwise.
-
Crystallization: A white precipitate of the DCHA salt should form. Continue stirring at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the white solid under vacuum to obtain the pure DCHA salt of the title compound.
References
-
Elaridi, J., Jackson, W. R., & Robinson, A. J. (2005). A catalytic asymmetric synthesis of 5, 5-dimethylproline. Tetrahedron: Asymmetry, 16(11), 2025-2029. [Link]
-
J&K Scientific. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. [Link]
-
Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]
-
Elaridi, J., et al. (2005). A catalytic asymmetric synthesis of 5,5-dimethylproline. ElectronicsAndBooks. [Link]
-
Request PDF. 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. [Link]
-
Chem-Impex. (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. [Link]
- Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
J&K Scientific. (R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. [Link]
-
Vitale, F. M., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-151. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Request Rejected [laur.lau.edu.lb:8443]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. BOC deprotection [ms.bzchemicals.com]
Technical Support Center: Purification of Crude (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Welcome to the Technical Support Center for the purification of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for obtaining this critical chiral building block in high purity. The unique gem-dimethyl substitution on the pyrrolidine ring can present specific challenges during purification, which this guide aims to address with scientifically grounded, field-proven insights.
I. Overview of Potential Impurities
Effective purification begins with understanding the potential impurities that may be present in the crude product. The synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves the reaction of (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Common Impurities Include:
-
Unreacted Starting Material: Residual (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
-
Reagent-Derived Impurities: Unreacted Boc₂O and its byproducts, such as tert-butanol.[1]
-
Di-Boc Protected Impurity: While less common for the pyrrolidine nitrogen, formation of a mixed anhydride with the carboxylic acid can occur.
-
Side-Reaction Products: Potential for racemization, though typically low under standard Boc-protection conditions.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., dioxane, acetone, ethyl acetate).[2]
II. Purification Strategy Decision Workflow
The choice of purification strategy depends on the physical state of the crude product (oil vs. solid) and the nature of the predominant impurities. Below is a workflow to guide your decision-making process.
Caption: A decision workflow for selecting the appropriate purification strategy.
III. Troubleshooting and FAQ
This section addresses common issues encountered during the purification of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in a question-and-answer format.
Q1: My crude product is a thick, non-crystallizing oil. What is the best initial purification step?
A1: When dealing with an oily crude product, an initial acid-base extraction is highly recommended.[3] This technique effectively separates the acidic desired product from neutral or basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which is then extracted into the aqueous phase.[4][5] Neutral impurities, such as unreacted Boc₂O, will remain in the organic layer.[6] Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.[5] The gem-dimethyl group may increase the lipophilicity of the molecule, potentially requiring more rigorous extraction.
Q2: I performed an acid-base extraction, but the yield was low upon re-acidification. What could be the cause?
A2: Low recovery after acid-base extraction can stem from several factors:
-
Incomplete Extraction: The increased lipophilicity due to the dimethyl groups might hinder complete transfer into the aqueous basic solution. It is advisable to perform multiple extractions with the basic solution to ensure complete recovery.[3]
-
Incorrect pH for Re-acidification: Ensure the aqueous layer is acidified to a pH of ~2-3 to fully protonate the carboxylate and induce precipitation.[2] Use a pH meter or pH paper for accuracy.
-
Emulsion Formation: The presence of surfactants or fine particulates can lead to the formation of an emulsion between the organic and aqueous layers, trapping the product. Breaking the emulsion by adding brine or filtering the entire mixture through celite can resolve this.
Q3: I am trying to recrystallize my product, but it either oils out or remains in solution. What should I do?
A3: Recrystallization can be challenging for Boc-protected amino acids, which sometimes prefer to remain as oils.[7] The steric hindrance from the gem-dimethyl groups might also impede the formation of a stable crystal lattice.
-
Solvent Screening: A systematic solvent screen is crucial. A good recrystallization solvent system will dissolve the compound when hot but have low solubility when cold. Common systems for Boc-amino acids include ethyl acetate/hexanes, diethyl ether/petroleum ether, or acetone/water.[2]
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[8][9]
-
Trituration: If crystallization fails, try trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether). This can sometimes induce solidification.[7]
Q4: My TLC analysis shows an impurity with a very similar Rf to my product. How can I separate them?
A4: For closely eluting impurities, flash column chromatography is the most effective technique.[10]
-
Solvent System Optimization: To improve separation, you need to optimize the mobile phase. Since the product is a carboxylic acid, it may streak on silica gel.[3] Adding a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent will suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.[3]
-
Gradient Elution: Employing a shallow gradient of a polar solvent (e.g., ethyl acetate with 0.5% acetic acid) in a non-polar solvent (e.g., hexanes) can effectively resolve compounds with similar polarities.
Q5: How can I confirm the enantiomeric purity of my final product?
A5: The enantiomeric purity of your final product should be assessed using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[11][12] You will need a suitable chiral stationary phase (CSP), often polysaccharide-based, to resolve the enantiomers.[13]
IV. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 10 mL per gram of crude material).[3] After each extraction, collect the aqueous layer.
-
Back-Wash (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is ~2-3.[3] The product should precipitate as a solid or oil.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If an oil forms, extract it into fresh ethyl acetate or diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[6]
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent system through small-scale trials. A common starting point is an ethyl acetate/hexanes mixture.
-
Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes until the solution becomes slightly turbid. If necessary, add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5% acetic acid to prevent streaking.[3]
-
Column Packing: Pack a silica gel column with the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
V. Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85-95% | 80-95% | Removes neutral/basic impurities; scalable. | May not remove structurally similar acidic impurities. |
| Recrystallization | >98% | 60-90% | Highly effective for achieving high purity; scalable. | Product may oil out; requires a solid crude product. |
| Flash Chromatography | >98% | 70-95% | Separates closely related impurities. | Less scalable; requires more solvent and time. |
VI. References
-
Google. (n.d.). Current time information in Ottawa, CA. Retrieved January 16, 2026, from
-
Wikipedia. (2023, October 29). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]
-
ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Retrieved from
-
Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
PubMed. (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,5-dimethyl-2-pyrrolidone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
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- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA
Welcome to the technical support center for troubleshooting tert-butyloxycarbonyl (Boc) deprotection using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical step in organic synthesis. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is slow or appears incomplete when I monitor it by TLC/LC-MS. What are the primary causes?
This is one of the most common issues and typically stems from one or more of the following factors:
-
Insufficient Acid Stoichiometry or Concentration: The mechanism of Boc deprotection is acid-catalyzed.[1] If your substrate contains basic functional groups (e.g., other amines, imidazoles), they will consume a portion of the TFA, reducing its effective concentration. For many substrates, a 1:1 mixture of TFA in a solvent like dichloromethane (DCM) is effective, but sometimes neat TFA is required.[2][3] The reaction rate can exhibit a second-order dependence on the acid concentration, meaning a small drop in concentration can significantly slow the reaction.[4][5]
-
Low Reaction Temperature: While most Boc deprotections proceed efficiently at room temperature, highly stable or sterically hindered Boc groups may require more energy.[6] If the reaction is sluggish, gentle warming to 30-40°C can be effective, but this should be done cautiously as it can also accelerate side reactions.[6]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can physically block the approach of the acid, slowing the deprotection rate.[6][7] In such cases, longer reaction times or stronger acidic conditions may be necessary.
-
Solvent and Solubility Issues: The chosen solvent must completely dissolve the substrate. DCM is common, but if your substrate has poor solubility, the reaction will be slow.[6] In Solid-Phase Peptide Synthesis (SPPS), poor swelling of the resin can prevent TFA from accessing all the reaction sites. Interestingly, 100% TFA can sometimes cause less resin swelling than a 55% TFA solution in DCM, which can lead to incomplete deprotection.[4][7][8]
-
Moisture Contamination: Water in the reaction can compete with the substrate for the acid, effectively lowering the TFA concentration and hindering the reaction.[6]
Q2: I see a major byproduct with a mass increase of +56 Da in my LC-MS analysis. What is it and how do I prevent it?
A mass increase of +56 Da is the classic signature of tert-butylation. This side reaction is the single most significant challenge during Boc deprotection.
Causality: The core issue is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate when the Boc group is cleaved.[9][10] This carbocation is a potent electrophile and will readily alkylate any nucleophilic sites on your molecule, leading to the unwanted +56 Da modification.[11][12]
Mechanism of Side Reaction:
-
Boc Cleavage: R-NH-Boc + H⁺ → [R-NH-C(OH)O-tBu]⁺
-
Cation Formation: [R-NH-C(OH)O-tBu]⁺ → R-NH-COOH + t-Bu⁺ [13]
-
Alkylation: Nu⁻ (nucleophile on substrate) + t-Bu⁺ → Nu-tBu (+56 Da adduct)
Commonly alkylated residues in peptides and other molecules include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[9]
-
Methionine (Met): The thioether sulfur is susceptible to S-alkylation.[9]
-
Cysteine (Cys): The free thiol group is a prime target.[9]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[9]
Solution: The Use of Scavengers
The definitive solution is to add a "scavenger" to the TFA cleavage cocktail. Scavengers are nucleophilic molecules that are more reactive towards the tert-butyl cation than your substrate. They effectively "scavenge" or trap the carbocation before it can cause damage.[4][11]
Caption: Role of scavengers in preventing side reactions.
Q3: How do I choose the right scavenger or scavenger cocktail for my reaction?
The choice of scavenger is dictated by the specific nucleophilic functional groups present in your molecule.
| Sensitive Residue/Group | Recommended Scavenger(s) | Function |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | TIS/TES work via reductive quenching. EDT is a soft nucleophile that traps the cation.[9][14] |
| Methionine (Met) | Thioanisole | Prevents S-alkylation. Can also reduce Met(O) sulfoxide if formed.[7][9] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Thioanisole | Protects the free thiol from alkylation.[9][15] |
| Tyrosine (Tyr) | Phenol, Anisole, Thioanisole | These act as "decoy" aromatic rings that are more reactive than the tyrosine side chain.[9][15] |
| Arginine (Arg) | TIS, Water | The guanidinium group itself is less of a concern than other residues, but TIS is still recommended.[11] |
General Purpose & Complex Molecule Cocktails:
For molecules with multiple sensitive residues, a pre-formulated cocktail is often the most robust solution.
| Cocktail Name | Composition (v/v/v) | Primary Use Case |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | An excellent, non-malodorous general-purpose cocktail for peptides containing Trp, Tyr, and Arg.[9][11] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A powerful, classic cocktail for complex peptides with multiple sensitive residues, especially Cys and Met.[9][16] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, effective for many peptide types.[17] |
Troubleshooting Workflow & Protocols
Diagnostic Workflow for Incomplete Deprotection
If you are facing an incomplete reaction, follow this logical progression to identify and solve the issue.
Caption: A logical workflow for diagnosing incomplete reactions.
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection
This protocol is a robust starting point for most common substrates.
-
Dissolution: Dissolve the Boc-protected starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control any initial exotherm.
-
Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v). If your substrate is sensitive to tert-butylation, add your chosen scavenger (e.g., TIS to 2.5-5% v/v) to the DCM solution before adding the TFA.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir. The reaction is typically complete within 30 minutes to 2 hours.[2][18]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. On TLC, the deprotected amine product will be more polar and have a lower Rf value than the starting material.[19][20] Staining with a ninhydrin solution is highly effective for visualizing the newly formed amine.[3]
-
Work-up (TFA Salt): Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can help remove the last traces of TFA.[6] The resulting TFA salt is often pure enough for the next step.
-
Work-up (Free Amine): To obtain the neutral free amine, dissolve the crude residue in an organic solvent (e.g., DCM or Ethyl Acetate), and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Follow with a brine wash, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[19][21]
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate: Use a standard silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of your starting material solution (co-spot), the reaction mixture at t=0, and the mixture at subsequent time points (e.g., 30 min, 60 min, 90 min).
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol). The goal is to have the starting material Rf be around 0.4-0.6.
-
Visualization:
-
First, visualize the plate under a UV lamp (if your compound is UV active).
-
Next, prepare a ninhydrin stain solution. Dip the plate in the stain and then gently heat it with a heat gun. The appearance of a new, lower Rf spot that turns purple or yellow indicates the formation of the free amine.[3][20] The reaction is complete when the starting material spot is no longer visible.
-
References
-
Boc Deprotection Mechanism - TFA. (Common Organic Chemistry).
-
Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. (BenchChem).
-
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (BenchChem).
-
Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). (BenchChem).
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl. (BenchChem).
-
Common side reactions with Boc-protected amino acids and how to avoid them. (BenchChem).
-
Amine Protection and Deprotection. (Master Organic Chemistry).
-
A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (BenchChem).
-
A Comparative Guide to Analytical Methods for Confirming Boc Protection. (BenchChem).
-
Side reactions of Boc deprotection with scavengers. (BenchChem).
-
How to do work-up of a BOC deprotection reaction by TFA? (ResearchGate).
-
Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). (BenchChem).
-
Thermal Methods for Boc Deprotection. (ACS GCI Pharmaceutical Roundtable Reagent Guides).
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. PubMed.
-
Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. (BenchChem).
-
Automated reaction monitoring by direct analysis mass spectrometry. (Microsaic Systems).
-
Cleavage Cocktail Selection. (CDN Isotopes).
-
Experimental procedure for deprotection of Boc-protected amines. (BenchChem).
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? (ResearchGate).
-
Boc Deprotection Mechanism. (YouTube).
-
TLC monitoring of N-Boc-D-proline protection and deprotection reactions. (BenchChem).
-
Troubleshooting incomplete Boc deprotection. (BenchChem).
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (ACS Publications).
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. (The Royal Society of Chemistry).
-
Introduction to Cleavage Techniques. (Thermo Fisher Scientific).
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (ACS Publications).
-
Amine Protection / Deprotection. (Fisher Scientific).
-
Boc De-protection. (Reddit).
-
Supporting Information for Peptide Synthesis. (The Royal Society of Chemistry).
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. (PubMed).
-
Rapid deprotection of N-Boc amines by TFA. (Scribd).
-
Recording of deprotection/neutralization and coupling parts of the Boc/Bzl-SPPS cycle. (ResearchGate).
-
Removal of Boc protecting group as workup? (Reddit).
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (ResearchGate).
-
How to confirm BOC deprotection by TFA? (ResearchGate).
-
Cleavage Cocktails; Reagent B. (Aapptec Peptides).
-
BOC deprotection. (Hebei Boze Chemical Co.,Ltd.).
-
Fmoc Resin Cleavage and Deprotection. (Sigma-Aldrich).
-
BOC Deprotection. (ACS GCI Pharmaceutical Roundtable Reagent Guides).
-
Boc Deprotection - TFA Example Procedures. (Common Organic Chemistry).
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (Reddit).
-
Boc-Protected Amino Groups. (Organic Chemistry Portal).
-
BOC Protection and Deprotection. (J&K Scientific LLC).
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (SpringerLink).
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC deprotection [ms.bzchemicals.com]
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- 15. researchgate.net [researchgate.net]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions Involving 5,5-Disubstituted Prolines
Welcome to the technical support center for organocatalysis using 5,5-disubstituted proline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by these sterically demanding catalysts. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your reactions for yield and stereoselectivity.
The introduction of bulky substituents at the C5 position of the proline ring offers a powerful strategy for enhancing facial shielding of the key enamine intermediate, thereby enabling high levels of stereocontrol.[1][2] However, this steric bulk is a double-edged sword, often leading to challenges in reactivity and catalyst turnover. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a primary concern with 5,5-disubstituted proline catalysts?
A: The catalytic cycle of proline and its derivatives proceeds through the formation of an enamine intermediate between the catalyst's secondary amine and a donor carbonyl compound (e.g., a ketone or aldehyde).[3][4] The substituents at the C5 position are located proximate to the catalytically active nitrogen atom. While this proximity is advantageous for stereocontrol—as the bulky groups effectively shield one face of the enamine from the approaching electrophile—it can also severely impede the initial formation of the enamine itself. This steric clash can slow down or even halt the catalytic cycle, leading to low yields or complete reaction failure.
Q2: How do the specific 5,5-substituents (e.g., dimethyl vs. diphenyl) influence the reaction outcome?
A: The nature and size of the 5,5-substituents are critical determinants of both reactivity and stereoselectivity.
-
Reactivity: Larger, more rigid substituents like phenyl groups create a more sterically congested environment around the nitrogen atom compared to smaller methyl groups. This can significantly decrease the rate of enamine formation, requiring more forcing conditions (higher temperature, longer reaction times) to achieve reasonable conversion.
-
Stereoselectivity: The primary role of these substituents is to dictate the facial selectivity of the electrophilic attack on the enamine. Larger groups provide a more effective "steric shield," generally leading to higher enantiomeric or diastereomeric excesses. For instance, computational studies on various proline analogs have shown that geometric differences in the catalyst's five-membered ring directly influence the transition state and thus the stereoselectivity.[2][5] The choice of substituent is therefore a trade-off between achieving high stereocontrol and maintaining practical reaction rates.
Q3: What are the most common applications for these sterically hindered proline catalysts?
A: 5,5-Disubstituted prolines and their derivatives (like prolinol silyl ethers) are primarily employed in asymmetric carbon-carbon bond-forming reactions. The most prominent examples include:
-
Aldol Reactions: Catalyzing the reaction between a ketone/aldehyde donor and an aldehyde acceptor.[1][3]
-
Mannich Reactions: Facilitating the addition of a ketone or aldehyde to an imine.[3][4][6]
-
Michael Additions: Promoting the conjugate addition of carbonyl compounds to α,β-unsaturated systems like nitro-olefins.[3][7]
Their enhanced steric bulk makes them particularly useful for reactions involving challenging substrates where simpler proline catalysts might offer insufficient facial discrimination.
Q4: Are there general starting recommendations for solvent and temperature when using these catalysts?
A: Yes, while optimization is always substrate-dependent, a good starting point is crucial.
-
Solvent: Begin with a polar aprotic solvent like DMSO or DMF. These solvents are often effective at solubilizing the zwitterionic proline catalyst and facilitating the key proton transfers in the catalytic cycle.[8] For certain reactions, particularly Michael additions, low-polarity solvents like toluene or CH₂Cl₂ may be required to suppress unwanted side reactions, such as substrate isomerization.[9]
-
Temperature: Start reactions at ambient temperature (20-25 °C). Due to the inherent steric hindrance, many of these reactions are sluggish. If no significant conversion is observed after 24 hours, a gradual increase in temperature (e.g., to 40-60 °C) may be necessary. Conversely, if the background (uncatalyzed) reaction is a concern or if selectivity is low, reducing the temperature (to 0 °C or lower) is a standard strategy to enhance stereocontrol.
Troubleshooting Guides
Guide 1: Asymmetric Aldol Reactions
The proline-catalyzed aldol reaction is a cornerstone of organocatalysis.[3] With 5,5-disubstituted catalysts, achieving both high yield and selectivity can be challenging.
Problem: Low Yield or No Reaction
If your aldol reaction is failing to proceed or giving minimal product, consider the following causes and solutions.
-
Cause A: Inefficient Enamine Formation
-
The "Why": The bulky 5,5-substituents are likely hindering the condensation of the catalyst with the donor ketone/aldehyde. The rate-determining step in many proline-mediated reactions can be the formation of the enamine.[10]
-
Solutions:
-
Solvent Optimization: Switch to a highly polar aprotic solvent like DMSO. It can stabilize charged intermediates and promote the dehydration step of enamine formation.
-
Controlled Water Addition: While enamine formation involves the loss of water, trace amounts of water (up to 5 equivalents) can sometimes accelerate the catalytic cycle by facilitating proton transfer and preventing catalyst inhibition under hydrophobic conditions.[11] However, excess water can lead to hydrolysis and reduced reactivity.[11]
-
Increase Temperature: Covalently bonding the catalyst to the substrate requires overcoming an energy barrier. Gently warming the reaction (e.g., to 40 °C) can provide the necessary activation energy. Monitor selectivity, as higher temperatures can sometimes erode it.
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading from a typical 10 mol% to 20-30 mol% can increase the concentration of the active species, driving the reaction forward.[3]
-
-
-
Cause B: Steric Clash Between Enamine and Aldehyde Acceptor
-
The "Why": The combination of a bulky catalyst and a sterically demanding aldehyde acceptor can create an insurmountable steric barrier for the C-C bond formation.
-
Solutions:
-
Modify the Catalyst: If possible, switch to a catalyst with slightly smaller 5,5-substituents (e.g., from diphenyl to dimethyl) to find a balance between selectivity and reactivity.
-
Substrate Dilution: Running the reaction at a lower concentration can sometimes disfavor aggregation and allow the sterically hindered components to interact more effectively.
-
-
Problem: Poor Enantio- or Diastereoselectivity
-
Cause A: Unfavorable Transition State Geometry
-
The "Why": The stereochemical outcome of the reaction is determined in the C-C bond-forming transition state. The Houk-List model proposes a chair-like transition state where hydrogen bonding between the proline's carboxylic acid and the aldehyde acceptor's carbonyl is crucial for organization and stereocontrol.[12] Solvent polarity can disrupt this hydrogen bonding network.
-
Solutions:
-
Solvent Screening: A less polar solvent (e.g., CHCl₃, Toluene) might better stabilize the organized, hydrogen-bonded transition state, leading to higher selectivity. A systematic solvent screen is highly recommended.
-
Lower Temperature: Reducing the reaction temperature (e.g., to 0 °C or -20 °C) decreases the thermal energy of the system, making the lower-energy, more organized transition state that leads to the major stereoisomer even more favored.
-
-
-
Cause B: Competing Background Reaction
-
The "Why": If the substrates can react non-catalytically, this achiral pathway will erode the overall enantiomeric excess of the product mixture.
-
Solutions:
-
Confirm Catalysis: Run a control reaction without the proline catalyst. If product formation is observed, a background reaction is occurring.
-
Reduce Temperature: As above, lowering the temperature will disproportionately slow down the higher-energy uncatalyzed pathway compared to the catalyzed one.
-
-
| Parameter | Condition A | Condition B | Condition C | Recommended Starting Point |
| Solvent | Toluene | CH₂Cl₂ | DMSO | DMSO |
| Temperature | 0 °C | 25 °C | 40 °C | 25 °C |
| Catalyst Loading | 10 mol% | 20 mol% | 30 mol% | 10 mol% |
| Additive | None | H₂O (2 equiv.) | Acetic Acid (5 mol%) | None |
| Table 1: Example optimization table for a generic aldol reaction using a 5,5-disubstituted proline catalyst. Bolded values indicate a typical starting point. |
Guide 2: Asymmetric Mannich Reactions
In the Mannich reaction, the enamine attacks an imine electrophile. The stability and geometry of this imine are critical.[4]
Problem: Low Yield
-
Cause: Poor Imine Reactivity or In-Situ Formation
-
The "Why": The electrophilicity of the imine is key. If it is formed in situ from an aldehyde and an amine (e.g., p-anisidine), the equilibrium may not favor imine formation, or the imine itself may be unreactive. The stereoselectivity is highly dependent on the E-geometry of the aldimine, as steric interactions can block one face from attack.[4]
-
Solutions:
-
Use Pre-formed Imines: Synthesizing and purifying the imine before the Mannich reaction removes uncertainties about its formation and concentration, often leading to cleaner reactions and higher yields.
-
Activate the Imine: If using an in situ protocol, adding a dehydrating agent (e.g., molecular sieves) can help drive the equilibrium towards the imine.
-
Tune Electronics: For pre-formed imines, an electron-withdrawing group on the N-aryl ring (e.g., p-nitrophenyl instead of p-methoxyphenyl) will increase the electrophilicity of the imine carbon and accelerate the reaction.
-
-
Problem: Poor Diastereoselectivity (syn vs. anti)
-
Cause: Unfavorable Transition State or Imine Isomerization
-
The "Why": For proline-catalyzed Mannich reactions, the syn diastereomer is typically favored. This arises from a transition state where the bulky enamine attacks the (E)-imine from its si-face to avoid steric clash between the proline ring and the imine's N-substituent.[4] If the imine isomerizes to the (Z)-form or if the transition state is poorly organized, diastereoselectivity will suffer.
-
Solutions:
-
Solvent Choice: Non-coordinating, apolar solvents (Toluene, Dioxane) often provide the best diastereoselectivity by promoting a more compact and organized transition state.
-
Bulky N-Protecting Group: Using a bulkier protecting group on the imine nitrogen (e.g., a triphenylmethyl group) can further enhance the steric bias in the transition state, favoring a single diastereomer.
-
-
Guide 3: Asymmetric Michael Additions
Problem: Low Reactivity or Side Reactions
-
Cause A: Low Electrophilicity of Michael Acceptor
-
The "Why": The steric hindrance of the 5,5-disubstituted catalyst demands a highly reactive electrophile to ensure a reasonable reaction rate. Standard acceptors like α,β-unsaturated esters may be too sluggish.
-
Solution: Employ highly activated Michael acceptors, such as nitro-olefins or β,γ-unsaturated α-ketoesters. The strong electron-withdrawing nature of these groups significantly lowers the LUMO of the double bond, making it more susceptible to nucleophilic attack by the bulky enamine.
-
-
Cause B: Isomerization of the Michael Acceptor
-
The "Why": Some Michael acceptors, like dimethyl itaconate, can isomerize under basic or thermal conditions to unreactive regioisomers (e.g., dimethyl mesaconate).[9] The proline catalyst, being a weak base, can sometimes promote this undesired pathway.
-
Solution: To suppress competitive isomerization, it is recommended to use low-polarity solvents and lower reaction temperatures.[9] This minimizes the conditions that favor the isomerization equilibrium, allowing the desired Michael addition to become the dominant pathway.
-
References
- Heterogeneous organocatalysis: the proline case - PMC - PubMed Central - NIH. (2025).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications. (2023). American Chemical Society.
- Unlocking the Secrets of Proline Catalyzed Reactions! - YouTube. (2019). YouTube.
- Proline organoc
- Proline-catalyzed aldol reactions - Wikipedia. Wikipedia.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Chemistry | Illinois. (2005). University of Illinois.
- Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed.
- Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives - RSC Publishing. Royal Society of Chemistry.
- Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC - NIH.
- Stabilization of Proline Enamine Carboxylates by Amine Bases - ResearchGate.
- An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate - White Rose Research Online. (2022). White Rose University Consortium.
- Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides - RSC Publishing. Royal Society of Chemistry.
- Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry.
- Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. (2019). Hindawi.
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Chiral Pyrrolidine Building Blocks
A Senior Application Scientist's Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis and scale-up of chiral pyrrolidine building blocks. As critical components in a vast array of pharmaceuticals and fine chemicals, the ability to produce these scaffolds efficiently, cost-effectively, and with high stereochemical purity is paramount.[1][2] This guide is designed to provide practical, field-tested insights into the common challenges encountered when transitioning these complex syntheses from the laboratory bench to pilot and production scales.
Drawing from established principles in asymmetric organocatalysis and process chemistry, we will explore the causality behind common experimental pitfalls and offer robust, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial planning and development stages of a scale-up campaign.
Q1: What are the most common and scalable strategies for synthesizing chiral pyrrolidines?
The most prevalent strategies leverage the "chiral pool" or employ asymmetric catalysis.[3]
-
Chiral Pool Synthesis: This approach uses readily available, enantiopure starting materials like L-proline or L-hydroxyproline.[3][4] The inherent chirality of the starting material is carried through the synthesis to define the stereochemistry of the final product. This is often a robust and cost-effective method for accessing specific pyrrolidine derivatives.[5]
-
Asymmetric Organocatalysis: Proline and its derivatives are powerful organocatalysts for constructing the pyrrolidine ring with high enantioselectivity.[6][7][8] Reactions like asymmetric Michael additions, Mannich reactions, and cycloadditions are common.[9][10][11] These methods are versatile but require careful optimization for scale-up, particularly concerning catalyst loading and recycling.[1]
Q2: What are the primary challenges when scaling up an asymmetric synthesis from grams to kilograms?
Scaling up is not merely about using larger flasks and more reagents. Key challenges include:
-
Maintaining Enantioselectivity: Reaction conditions that provide high enantiomeric excess (ee) at the lab scale may not perform the same on a larger scale due to subtle changes in mixing, heat transfer, and concentration gradients.[5][12]
-
Catalyst Cost and Recovery: Chiral catalysts, whether metal-based or organic, can be expensive.[1][13] Their cost contribution becomes significant at scale, making efficient recovery and recycling economically crucial.[1]
-
Purification: Chromatography, which is convenient in the lab, is often impractical and costly for multi-kilogram production. Developing scalable purification methods like crystallization or distillation is a major hurdle.[14]
-
Safety and Thermal Management: Exothermic reactions that are easily managed in a small flask can become hazardous on a large scale.[12] Proper thermal management and process safety assessments are critical.
Q3: How do I select the appropriate chiral catalyst for my specific transformation?
Catalyst selection is substrate-dependent. A catalyst that works well for one reaction may fail for another.[15]
-
Mechanism: Understand the reaction mechanism (e.g., enamine vs. iminium ion catalysis in proline-derived systems) to choose a catalyst with the appropriate electronic and steric properties.[16][17]
-
Screening: Perform a small-scale screen of different catalyst families. For instance, in an asymmetric Michael addition, you might compare a simple proline catalyst to a more sterically demanding Hayashi-Jørgensen catalyst (a diarylprolinol silyl ether).[16]
-
Literature Precedent: Search for authoritative sources describing similar transformations. Journals like Organic Process Research & Development and Organic Syntheses often provide detailed, scalable procedures.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low or Inconsistent Enantioselectivity (ee)
Low ee is a common and frustrating issue in asymmetric synthesis. The root cause often lies in subtle deviations from the optimal reaction conditions that favor the desired stereochemical pathway.
-
Potential Cause A: Catalyst Purity/Activity
-
Why it happens: Impurities in the catalyst can interfere with the formation of the active catalytic species or promote non-selective background reactions. The catalyst may also degrade upon storage.
-
Solution:
-
Verify Purity: Ensure the catalyst is of high purity. If synthesized in-house, re-purify by recrystallization or chromatography.
-
Proper Handling: Many organocatalysts are sensitive to air and moisture. Handle and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Some protocols require pre-activation of the catalyst. Ensure this step is performed correctly.
-
-
-
Potential Cause B: Temperature Fluctuations
-
Why it happens: Asymmetric reactions often have a narrow optimal temperature range. The energy difference between the transition states leading to the major and minor enantiomers can be small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.[5]
-
Solution:
-
Precise Control: Use a reliable cryostat or cooling bath for sub-ambient reactions.
-
Monitor Internal Temperature: On a larger scale, the internal reaction temperature can differ significantly from the bath temperature due to exotherms. Use a temperature probe to monitor the internal temperature and adjust cooling accordingly.
-
-
-
Potential Cause C: Incorrect Solvent or Concentration
-
Why it happens: The solvent plays a critical role in stabilizing the transition state of the stereodetermining step.[18] Changes in solvent polarity or concentration can alter the conformation of the catalyst-substrate complex, impacting enantioselectivity.
-
Solution:
-
Solvent Screen: If facing issues, perform a small-scale screen of different solvents.
-
Strict Water Control: In many organocatalytic reactions, the presence of water can be detrimental. Use anhydrous solvents and consider adding molecular sieves.[18]
-
Maintain Concentration: Ensure reagent concentrations are consistent with the optimized procedure, as deviations can affect reaction kinetics and selectivity.
-
-
Problem 2: Low Reaction Yield or Stalled Reaction
-
Potential Cause A: Reagent Quality and Stoichiometry
-
Why it happens: Impurities in starting materials can act as catalyst poisons. Incorrect stoichiometry can lead to incomplete conversion or the formation of side products.
-
Solution:
-
Reagent Purity Check: Verify the purity of all starting materials by NMR or another suitable analytical method.
-
Accurate Measurement: Carefully measure all reagents. For liquids, this should be done by weight rather than volume, especially when scaling up.
-
-
-
Potential Cause B: Inefficient Mixing
-
Why it happens: As reaction volume increases, achieving homogeneous mixing becomes more challenging. In heterogeneous reactions (e.g., with solid reagents or catalysts), poor mixing can lead to low conversion rates as it limits mass transfer.
-
Solution:
-
Appropriate Stirring: Use an overhead mechanical stirrer for volumes greater than 1 liter. Ensure the impeller size and stirring speed are adequate to create a vortex and suspend all solids.
-
Baffled Flasks: On a pilot scale, baffled reactors are used to improve mixing efficiency and prevent stratification.
-
-
-
Potential Cause C: Catalyst Deactivation/Poisoning
-
Why it happens: Acidic or basic impurities in the reagents or solvent can neutralize the catalyst. In proline-catalyzed reactions, for example, the carboxylic acid moiety is crucial for the catalytic cycle.[19][20]
-
Solution:
-
Purify Reagents: If suspected, purify reagents via distillation or recrystallization.
-
Inert Atmosphere: Protect the reaction from atmospheric CO2 (acidic) and moisture.
-
-
Problem 3: Difficult Product Purification
-
Potential Cause A: Catalyst Removal
-
Why it happens: Many pyrrolidine-based catalysts are amines and can be difficult to separate from the desired pyrrolidine product due to similar physical properties.
-
Solution:
-
Acid Wash: Perform an aqueous acidic wash (e.g., dilute HCl or citric acid) during workup. The catalyst, being basic, will be protonated and move into the aqueous layer, while the (often less basic) product remains in the organic layer.
-
Immobilized Catalysts: For large-scale processes, consider using catalysts immobilized on a solid support, which can be removed by simple filtration.[21]
-
-
-
Potential Cause B: Formation of Closely-Eluting Byproducts
-
Why it happens: Side reactions, such as self-condensation of the starting aldehyde or ketone, can produce impurities that are structurally similar to the product, making chromatographic separation difficult.[22]
-
Solution:
-
Crystallization: This is the most scalable and cost-effective method for purifying solid products.[14] Screen various solvents to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Derivatization/Salt Formation: If the product is an amine, it can be converted to a crystalline salt (e.g., hydrochloride or tartrate), which can often be purified by recrystallization and then neutralized to recover the pure free amine.[23]
-
-
Part 3: Key Workflows & Protocols
Workflow 1: General Troubleshooting Logic for Low Enantioselectivity
This diagram outlines a systematic approach to diagnosing and resolving issues with enantioselectivity.
Sources
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 13. article.scirea.org [article.scirea.org]
- 14. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 15. people.uniurb.it [people.uniurb.it]
- 16. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. longdom.org [longdom.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Stability issues of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in solution
Welcome to the technical support resource for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS 943318-67-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile chiral building block. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Stability and Storage
Question 1: What are the primary factors that affect the stability of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in solution?
The stability of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is primarily dictated by the integrity of the tert-butoxycarbonyl (Boc) protecting group. This group is notoriously sensitive to acidic conditions.[][2][3] The key factors influencing its stability in solution are:
-
pH: The Boc group is highly labile in acidic environments (pH < 4) but demonstrates significant stability under neutral and basic conditions.[][2][4]
-
Temperature: Elevated temperatures can accelerate acid-catalyzed hydrolysis of the Boc group. While stable at ambient temperature under neutral or basic pH, prolonged exposure to heat, especially in the presence of even weak acids, should be avoided.[4]
-
Solvent: The choice of solvent can influence stability, particularly if the solvent has acidic impurities (e.g., trace HCl in chloroform) or participates in the degradation pathway. Protic solvents may facilitate hydrolysis under acidic conditions.
-
Time: The duration of exposure to destabilizing conditions is critical. Brief exposure to moderately acidic conditions during a work-up may be acceptable, whereas long-term storage in the same conditions will lead to significant degradation.
Question 2: What are the recommended storage conditions for this compound, both as a solid and in solution?
To ensure long-term stability and maintain the high purity of your material, adhere to the following storage protocols:
| Form | Temperature | Atmosphere | Container |
| Solid | -20°C to 8°C[5] | Inert (Argon or Nitrogen) | Tightly sealed, opaque container |
| Solution | -20°C (preferred) | Inert (Argon or Nitrogen) | Anhydrous, aprotic solvent in a tightly sealed vial |
Causality: Storing at low temperatures minimizes the rate of any potential degradation reactions. An inert atmosphere is crucial to prevent reactions with atmospheric moisture and carbon dioxide, which can form carbonic acid and locally lower pH over time. For solutions, using an anhydrous, aprotic solvent (e.g., Dichloromethane, THF, Dioxane) prevents hydrolysis of the Boc group.
Experimental Troubleshooting
Question 3: I am observing unexpected byproducts in my reaction. Could my stock solution of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid have degraded?
This is a common issue that often points to the premature cleavage of the Boc protecting group. If your stock solution was not prepared and stored under strictly anhydrous and neutral/basic conditions, you may be introducing the deprotected amine into your reaction.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For chiral building blocks like (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a proline analogue with significant steric hindrance, ensuring high enantiomeric excess (e.e.) is paramount. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust analysis of this compound, grounded in established scientific principles and practical expertise. We will explore the nuances of chiral stationary phase (CSP) selection, mobile phase optimization, and method validation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Imperative of Chiral Purity in Proline Analogues
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid and its derivatives are integral components in the synthesis of a multitude of bioactive molecules. The stereochemistry of these proline analogues directly influences the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacokinetic properties, or even adverse effects. Consequently, a validated, high-resolution analytical method to determine the enantiomeric excess is a critical quality control step.
Selecting the Optimal Chiral Stationary Phase: A Comparative Analysis
The foundation of a successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP). For N-Boc protected amino acids, two classes of CSPs have demonstrated broad applicability and high success rates: polysaccharide-based and macrocyclic glycopeptide-based columns.[1][2]
Polysaccharide-Based CSPs: The Versatile Workhorse
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica gel support, are the most widely used for their versatility.[1][3] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For N-Boc-proline derivatives, columns such as the CHIRALPAK® series have shown excellent performance.[1][3]
Expert Insight: The gem-dimethyl group at the 5-position of our target molecule introduces significant steric bulk. This feature can enhance the enantioselectivity on polysaccharide phases by creating more defined and differential interactions with the chiral selector.
Macrocyclic Glycopeptide-Based CSPs: The Power of Multimodal Interactions
Macrocyclic glycopeptide-based CSPs, such as those in the CHIROBIOTIC® series, offer a unique, multimodal separation mechanism.[2][4][5] These phases can operate in normal-phase, reversed-phase, and polar organic modes, providing exceptional flexibility. The chiral recognition is driven by a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. For acidic analytes like our target compound, these CSPs can provide excellent resolution.[6]
Trustworthiness through Versatility: The ability to screen a single macrocyclic glycopeptide column under different mobile phase conditions significantly streamlines method development and increases the probability of achieving a successful separation.
Comparative Performance Data
| Parameter | Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H) | Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® T) |
| Primary Separation Mode | Normal Phase | Reversed Phase / Polar Organic |
| Typical Mobile Phase | n-Hexane/Isopropanol with 0.1% TFA[1][3] | Methanol/Water with Ammonium Acetate or TFA |
| Typical Resolution (Rs) | > 2.0 | > 1.5 |
| Typical Analysis Time | 15-30 minutes | 10-20 minutes |
| Limit of Quantitation (LOQ) | ~0.1% of the minor enantiomer | ~0.1% of the minor enantiomer |
| Key Strengths | High selectivity for a wide range of compounds, robust and well-established. | Multimodal capabilities, excellent for acidic compounds, often faster analysis times. |
| Considerations | Limited solvent compatibility for coated phases. | Can be more sensitive to mobile phase pH and buffer concentration. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for the chiral HPLC analysis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
This method is adapted from established protocols for similar N-Boc-proline derivatives.[1][3]
Instrumentation:
-
HPLC system with a UV detector
Chiral Stationary Phase:
-
CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic or test sample in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Rationale Behind the Choices:
-
Normal Phase: This mode often provides better selectivity for N-Boc protected amino acids on polysaccharide CSPs.
-
Isopropanol (IPA): Acts as the polar modifier to control retention and selectivity. The percentage can be adjusted to optimize the separation.
-
Trifluoroacetic Acid (TFA): This acidic additive is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and resolution.[1]
Method 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode
This protocol leverages the versatility of macrocyclic glycopeptide columns for acidic compounds.
Instrumentation:
-
HPLC system with a UV detector
Chiral Stationary Phase:
-
CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP)
Chromatographic Conditions:
-
Mobile Phase: Methanol / 0.1% Trifluoroacetic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of the racemic or test sample in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Rationale Behind the Choices:
-
Reversed-Phase: This mode is often compatible with LC-MS and can offer different selectivity compared to normal phase.
-
Methanol: A common organic modifier in reversed-phase chromatography.
-
Trifluoroacetic Acid (TFA): Controls the pH of the mobile phase to ensure the analyte is in a single ionic form, which is critical for reproducible retention and good peak shape.
Visualizing the Workflow and Logic
To further elucidate the process of method development and analysis, the following diagrams illustrate the experimental workflow and the logical considerations in selecting a method.
Caption: A generalized experimental workflow for chiral HPLC analysis.
Caption: Logical flow for chiral HPLC method development and selection.
Method Validation: Ensuring Trustworthiness and Reliability
A fully validated method is essential for regulatory compliance and confidence in the analytical results. Key validation parameters according to ICH guidelines include:[7][8][9][10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the enantiomers from each other and any potential impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be assessed for the minor enantiomer over a relevant concentration range.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the major enantiomer with known amounts of the minor enantiomer.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for accurately measuring small enantiomeric impurities.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
The determination of the enantiomeric excess of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid can be reliably achieved using chiral HPLC. Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer viable and robust solutions. The choice between these alternatives will depend on the specific laboratory instrumentation, desired analysis time, and the complexity of the sample matrix. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can confidently develop and validate a method that ensures the chiral purity of this critical building block, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Zhang, T., et al. "Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography." Journal of Chromatography A, 1157.1-2 (2007): 186-192. [Link]
-
ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]
-
Scientific Research Publishing. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
-
Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
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Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
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Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
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Chromatography Today. Trouble with chiral separations. [Link]
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ResearchGate. Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. [Link]
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PubMed. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. [Link]
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RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
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Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]
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ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?[Link]
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A Researcher's Guide to Determining Optical Purity of Substituted Proline Analogs by NMR Spectroscopy
Substituted proline analogs are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutics. The stereochemistry of these analogs is paramount, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of optical purity, or enantiomeric excess (ee), is a critical step in drug discovery, development, and quality control.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, rapid, and versatile tool for this purpose, providing unambiguous and quantitative results.[3][4]
This guide provides an in-depth comparison of the primary NMR-based methods for determining the optical purity of substituted proline analogs. We will delve into the mechanistic principles, provide field-tested experimental protocols, and offer guidance on selecting the most appropriate method for your specific research needs.
The Challenge of Enantiomeric Discrimination by NMR
Enantiomers, being non-superimposable mirror images, are isochronous in a standard (achiral) NMR environment; they possess identical chemical shifts and are therefore indistinguishable.[5] To resolve these signals, one must introduce a chiral auxiliary to convert the enantiomeric pair into a mixture of diastereomers, which have different physical properties and, crucially, distinct NMR spectra.[6] The three principal strategies to achieve this are through the use of:
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte.
-
Chiral Derivatizing Agents (CDAs): These agents covalently bond to the analyte to form stable diastereomeric products.
-
Chiral Lanthanide Shift Reagents (LSRs): These paramagnetic complexes act as Lewis acids, forming diastereomeric coordination complexes.
The choice between these methods depends on the specific structure of the proline analog, the functional groups available for interaction, and the desired balance between sample preparation time, accuracy, and sample preservation.
Method 1: Chiral Solvating Agents (CSAs)
CSAs are perhaps the most straightforward and rapid method for determining enantiomeric excess. The principle relies on the formation of short-lived, diastereomeric solvates in solution through weak interactions like hydrogen bonding or π-π stacking.[7][8] This transient association is sufficient to induce a chemical shift difference (ΔΔδ) between corresponding protons of the two enantiomers, allowing for their direct quantification by integration.
Causality of Method Choice: This method is preferred for its simplicity and non-destructive nature. Since no covalent bonds are formed, the analyte can be recovered unchanged after the experiment. It is particularly effective for proline analogs that possess functionalities capable of forming hydrogen bonds (e.g., the carboxylic acid or the secondary amine) or aromatic rings that can engage in π-stacking interactions with the CSA.
A widely used and effective CSA for amino acid derivatives is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol .[7] The anthracene moiety provides a platform for π-stacking, while the hydroxyl and trifluoromethyl groups act as hydrogen bond donor/acceptor sites.
Experimental Workflow: Chiral Solvation
Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).
Protocol: ee Determination of a Proline Analog using Pirkle's Alcohol (CSA)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the substituted proline analog into an NMR tube.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (CDCl3 is common).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add 1.0 equivalent of enantiopure (e.g., R-enantiomer) Pirkle's alcohol to the NMR tube.
-
Gently mix the sample and acquire a second ¹H NMR spectrum.
-
Optimization: If signal separation is insufficient, incrementally add more CSA (up to ~5 equivalents), acquiring a spectrum after each addition to find the optimal ratio that provides baseline resolution of a signal pair.[9]
-
Calculation: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Carefully integrate both peaks. Calculate the ee using the formula: ee (%) = [|Integration_major - Integration_minor| / (Integration_major + Integration_minor)] * 100.
Method 2: Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the proline analog with an enantiomerically pure CDA to form a stable mixture of diastereomers.[5] Because a stable covalent bond is formed, the resulting diastereomers often exhibit larger and more reliable chemical shift differences (ΔΔδ) compared to those induced by CSAs.
Causality of Method Choice: CDAs are chosen when CSAs fail to provide adequate resolution or when a more robust and permanent record of the enantiomeric ratio is desired. This method is ideal for proline analogs where the secondary amine or the carboxylic acid is readily accessible for derivatization. The trade-off is that the reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer cannot react faster than the other), and the original sample is consumed in the process.[6]
A classic and highly reliable CDA for compounds containing amines or alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, known as Mosher's acid .[10] It is typically converted to its more reactive acid chloride form before use. For proline's carboxylic acid function, chiral amines can be used as CDAs.[11]
Mechanism: Chiral Derivatization
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A Comparative Guide to the Biological Activity of Peptides: 5,5-Dimethylproline vs. Standard Proline
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide design and therapeutics, the conformational rigidity of the peptide backbone is a critical determinant of biological activity. The unique cyclic structure of proline (Pro) imposes significant constraints on peptide conformation, often inducing specific secondary structures like β-turns and polyproline helices.[1][2] However, the peptide bond preceding a proline residue can exist in both cis and trans conformations, leading to a heterogeneous mixture of conformers that can complicate structure-activity relationship (SAR) studies and reduce receptor binding affinity.[1][3] This guide provides a comprehensive comparison of peptides containing the standard L-proline with those incorporating a synthetic analogue, 5,5-dimethylproline (dmP), a modification that offers a powerful solution to the challenge of cis/trans isomerization.
The Conformational Dichotomy: A Tale of Two Prolines
The fundamental difference between proline and 5,5-dimethylproline lies in the steric hindrance imposed by the gem-dimethyl groups on the C5 carbon of the pyrrolidine ring.[4][5][6] This substitution dramatically alters the energetic landscape of the preceding peptide bond, strongly favoring a cis conformation.
Standard Proline (Pro): A State of Equilibrium
The Xaa-Pro peptide bond exists in a dynamic equilibrium between the trans and cis isomers. While the trans conformation is generally favored, the energy barrier for isomerization is relatively low, resulting in a significant population of the cis conformer (typically 10-30% in solution).[1] This conformational heterogeneity can be detrimental to biological activity, as only one isomer may be the bioactive conformation.
5,5-Dimethylproline (dmP): A Conformational Lock
The introduction of two methyl groups at the C5 position creates a steric clash with the preceding amino acid residue in the trans conformation. Consequently, the Xaa-dmP peptide bond is predominantly locked in a cis conformation, with some studies reporting over 98% cis isomer population.[5] This "conformational lock" provides a homogeneous population of peptides, simplifying structural analysis and potentially enhancing biological activity by pre-organizing the peptide into its bioactive shape.[5][6]
Impact on Peptide Structure and Conformation
The rigid cis geometry imposed by 5,5-dimethylproline has profound effects on the secondary structure of peptides. This can be effectively analyzed using Circular Dichroism (CD) spectroscopy, a technique that is highly sensitive to the secondary structure of proteins and peptides.[7]
dot
Caption: Standard solid-phase peptide synthesis workflow.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. [7][8] Step-by-Step Protocol:
-
Sample Preparation: Dissolve the lyophilized peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Analyze the spectral features to determine the predominant secondary structures. Peptides with a high content of PPII helix will show a strong negative band around 204 nm and a weak positive band around 228 nm. [9]
Protease Degradation Assay
This assay measures the stability of the peptides in the presence of proteases. [10][11] Step-by-Step Protocol:
-
Reaction Setup: Prepare a solution of the target protease (e.g., trypsin, chymotrypsin, or human serum) in a suitable buffer.
-
Incubation: Add the test peptide to the protease solution at a final concentration of 10-100 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.
Cell-Based Functional Assays
These assays assess the biological activity of the peptides in a cellular context. [12][13]The specific assay will depend on the biological target of the peptide.
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A Comparative Guide to the Conformational Analysis of Peptides with Gem-Dimethyl Substituted Proline Residues
Prepared by: A Senior Application Scientist
Introduction: Engineering Peptide Conformation with Atomic Precision
In the landscape of peptide-based drug development, the ability to control three-dimensional structure is paramount to function. Proline, the only proteinogenic imino acid, is a cornerstone of this endeavor. Its unique cyclic side chain, which includes the backbone nitrogen, restricts the N-Cα bond's rotational freedom, locking the phi (φ) dihedral angle and making proline a potent inducer of β-turns and polyproline helices.[1][2] However, the peptide bond preceding proline (the X-Pro bond) readily interconverts between cis and trans isomers, a conformational ambiguity that can complicate rational design.[3]
To exert finer control, medicinal chemists have turned to substituted proline analogs. Among the most powerful modifications is the introduction of a gem-dimethyl group. This substitution, often at the C4 or C5 position of the pyrrolidine ring, leverages the Thorpe-Ingold or gem-dimethyl effect to dramatically alter the conformational landscape.[4][5] By introducing steric constraints, these analogs can lock the proline ring pucker and, most significantly, dictate the cis/trans isomerism of the X-Pro peptide bond. This guide provides a comparative analysis of peptides containing gem-dimethyl substituted proline residues versus their unsubstituted counterparts, supported by experimental data and detailed protocols for researchers in the field.
The Proline Equilibrium: A Duality of Structure
Before comparing the analogs, it is crucial to understand the two fundamental conformational equilibria inherent to proline itself:
-
X-Pro Peptide Bond Isomerization: Unlike most peptide bonds, which overwhelmingly favor the trans conformation, the energy difference between cis and trans X-Pro isomers is small. This results in a dynamic equilibrium in solution, with both conformers often being significantly populated. This isomerization is a slow process and can be a rate-limiting step in protein folding.[3][6]
-
Pyrrolidine Ring Pucker: The five-membered proline ring is not planar and exists in two primary "puckered" conformations: Cγ-endo (pucker on the same side as the Cα carboxyl group) and Cγ-exo (pucker on the opposite side). The ring pucker is intrinsically linked to the cis/trans state of the preceding peptide bond.[2]
The Gem-Dimethyl Effect: A Conformational Lock
The introduction of gem-dimethyl groups imposes significant steric hindrance that can resolve proline's conformational ambiguity. The most studied and impactful analog is 5,5-dimethylproline (dmP).
In the trans conformation of an X-dmP bond, one of the C5 methyl groups experiences a severe steric clash with the side chain of the preceding residue (X). In contrast, the cis conformation orients both methyl groups away from the preceding residue, avoiding this clash.[7] This energetic penalty strongly shifts the equilibrium, making 5,5-dimethylproline a powerful tool for locking the peptide bond into a cis conformation.[8] This effect has been demonstrated to hold even in long peptide fragments, making it a reliable tool for protein engineering.[8]
Comparative Analysis: Experimental Findings
The most powerful techniques for elucidating these conformational differences are Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals solution-state dynamics, and X-ray crystallography, which provides high-resolution static structures.
| Parameter | Unsubstituted L-Proline | 5,5-Dimethyl-L-Proline (dmP) | Rationale for Difference |
| X-Pro cis/trans Ratio | Highly context-dependent; typically 10-40% cis in short peptides.[9] | Predominantly >90% cis, often observed as a single cis conformer.[10] | Severe steric hindrance between a C5-methyl group and the preceding residue disfavors the trans isomer.[7] |
| Favored Ring Pucker | Cγ-exo for trans bonds; Cγ-endo for cis bonds.[2] | Cγ-endo pucker is strongly favored to accommodate the locked cis peptide bond. | The ring pucker is coupled to the cis/trans isomerization; locking one influences the other. |
| Energy Barrier (ΔG‡) for Isomerization | ~20 kcal/mol.[3] | Significantly higher for the cis to trans transition, effectively preventing isomerization under physiological conditions. | The high energy of the sterically hindered trans state raises the transition barrier. |
| Typical Secondary Structure | Can induce Type I/II β-turns (trans-Pro) or Type VI β-turns (cis-Pro).[11] | Potent inducer of Type VI β-turns, which require a cis proline at the i+2 position.[10] | The locked cis conformation preorganizes the peptide backbone for a Type VI turn. |
Experimental Workflows for Conformational Analysis
A multi-faceted approach combining synthesis, purification, and spectroscopic analysis is required for a thorough comparison.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a model tetrapeptide Ac-Tyr-X-Asn-NH2, where X is either L-Pro or L-5,5-dmP.
Rationale: SPPS allows for the efficient and controlled assembly of the peptide chain. The choice of coupling reagent is critical when incorporating the sterically hindered dmP residue.[8]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-5,5-dmP-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagent: HBTU or HATU (HATU is recommended for the hindered dmP coupling).[8]
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Capping: Acetic anhydride
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.
-
First Amino Acid Coupling (Asn): Dissolve Fmoc-Asn(Trt)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and shake for 2 hours. Wash with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for the next amino acid (Pro or dmP).
-
Self-Validation: For the crucial Tyr-dmP coupling, double coupling (repeating the coupling step with fresh reagents) is recommended to ensure complete reaction. A Kaiser test can be performed on a small resin sample to check for free amines, confirming reaction completion.
-
-
Final Amino Acid Coupling (Tyr): Couple Fmoc-Tyr(tBu)-OH using the same procedure.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection: Wash the resin with DCM, then treat with the cleavage cocktail for 3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification and Validation: Dissolve the crude peptide in a water/acetonitrile mixture. Purify using reverse-phase HPLC. Collect fractions and validate the product identity and purity by LC-MS.
Protocol 2: NMR-Based Conformational Analysis
Rationale: NMR is the premier technique for studying peptide conformation and dynamics in solution. 2D experiments like ROESY/NOESY are essential for differentiating cis and trans isomers.[12]
Materials:
-
Lyophilized, HPLC-purified peptide
-
NMR Buffer (e.g., 10 mM phosphate buffer in 90% H2O/10% D2O, pH 6.0)
-
NMR Spectrometer (≥600 MHz recommended)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 1-2 mM.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and folding. Multiple sets of peaks for a single residue often indicate the presence of both cis and trans conformers.
-
Resonance Assignment (2D NMR):
-
TOCSY: Acquire a TOCSY spectrum to identify coupled proton spin systems for each amino acid residue.
-
ROESY/NOESY: Acquire a ROESY or NOESY spectrum. This is the key experiment for isomer differentiation.
-
-
Data Analysis and Isomer Identification:
-
Key Diagnostic NOE: The primary indicator of cis/trans isomerism is the distance between the α-proton of the preceding residue (Tyr-Hα) and the δ-protons of the proline ring (Pro-Hδ).
-
Strong Tyr-Hα to Pro-Hδ cross-peak: Indicates a trans X-Pro bond (protons are close, ~2.2 Å).
-
Strong Tyr-Hα to Pro-Hα cross-peak: Indicates a cis X-Pro bond (protons are close, ~2.8 Å). The Tyr-Hα to Pro-Hδ distance is much larger in the cis form.
-
-
Quantification: Integrate the volumes of well-resolved cross-peaks corresponding to each isomer to determine the cis/trans population ratio.
-
-
Structure Calculation (Optional): Use the distance restraints derived from NOESY cross-peak volumes and dihedral angle restraints from J-coupling constants to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.
Conclusion and Outlook
The incorporation of gem-dimethyl substituted proline analogs, particularly 5,5-dimethylproline, is a robust and predictable strategy for enforcing specific peptide conformations. By leveraging steric effects, these modifications can effectively lock the X-Pro peptide bond in a cis conformation, a powerful tool for stabilizing Type VI β-turns and pre-organizing peptides into their bioactive structures.[10][11] This contrasts sharply with the inherent conformational flexibility of unsubstituted proline. The experimental workflows detailed here—combining chemical synthesis with high-resolution NMR spectroscopy and X-ray crystallography—provide a comprehensive framework for researchers and drug developers to analyze, understand, and ultimately engineer peptide conformation with atomic-level precision. As our ability to synthesize and analyze these modified peptides grows, so too will their application in creating next-generation therapeutics with enhanced stability, selectivity, and potency.
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Cis...and s-trans isomerism in acylproline analogs. Models for conformationally locked proline peptides. (n.d.). PubMed. [Link]
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Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. (1998). Journal of the American Chemical Society. [Link]
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Conformations of heterochiral and homochiral proline-pseudoproline segments in peptides: context dependent cis-trans peptide bond isomerization. (n.d.). PubMed. [Link]
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Impact of Cis-proline analogs on peptide conformation. (2006). ResearchGate. [Link]
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Applying γ-substituted prolines in the foldon peptide: polarity contradicts preorganization. (2015). PubMed. [Link]
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NMR spectroscopy results and related data analysis of peptides of this... (n.d.). ResearchGate. [Link]
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Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). PubMed. [Link]
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Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines. (2008). SciSpace. [Link]
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A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. (2013). PubMed. [Link]
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Computational Modeling of the Interactions between DPP IV and Hemorphins. (2024). ResearchGate. [Link]
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Computational Design of Peptides for Biomaterials Applications. (n.d.). PMC. [Link]
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Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015). PubMed. [Link]
-
Conformational Properties of 2,4-Methanoproline (2-Carboxy-2,4-methanopyrrolidine) in Peptides. (n.d.). ElectronicsAndBooks. [Link]
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Retention of the Cis Proline Conformation in Tripeptide Fragments of Bovine Pancreatic Ribonuclease A Containing a Non-natural Proline Analogue, 5,5-Dimethylproline. (1999). ACS Publications. [Link]
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NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). PubMed. [Link]
-
A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. (2023). Royal Society of Chemistry. [Link]
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A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. (2001). PubMed. [Link]
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Novel conformational distributions of methylproline peptides. (2002). Journal of the American Chemical Society. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). Magnetic Resonance. [Link]
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Solution Conformations of the Peptide Backbone for DPDPE and Its beta-MePhe4-substituted Analogs. (n.d.). PubMed. [Link]
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Protein crystallography. (n.d.). Excillum. [Link]
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Computational cyclic peptide design machine learning & Rosetta based methods. (2025). PubMed. [Link]
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Fluorine NMR study of proline-rich sequences using fluoroprolines. (2022). PMC. [Link]
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X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). (1998). PubMed. [Link]
-
Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2021). MDPI. [Link]
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Advantages of using (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid over other proline derivatives
An In-Depth Guide to (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid: Superior Stereocontrol and Synthetic Utility
Introduction: Beyond Conventional Proline Catalysis
The field of asymmetric organocatalysis has been revolutionized by the use of small chiral organic molecules to induce stereoselectivity in chemical transformations. Among these, the amino acid L-proline and its derivatives have become indispensable tools for the construction of chiral molecules, serving as powerful catalysts for a host of reactions, including Aldol, Mannich, and Michael additions.[1][2][3] While L-proline itself is effective, its application can be limited by modest solubility and, in some cases, suboptimal stereoselectivity.[3][4]
This has driven the development of modified proline scaffolds designed to overcome these limitations. This guide provides a detailed comparative analysis of one such derivative: (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid . We will explore the profound impact of its unique structural feature—the C5 gem-dimethyl group—on its catalytic performance and utility as a synthetic building block, providing experimental context and mechanistic insights for researchers, chemists, and drug development professionals.
The Decisive Architectural Feature: The Gem-Dimethyl Group
The primary distinction and the source of its enhanced capabilities lie in the substitution at the C5 position of the pyrrolidine ring. The presence of two methyl groups introduces significant, predictable steric and conformational effects.
Caption: Molecular structure of the title compound.
This substitution is not merely an addition of bulk; it is a strategic modification that leverages a principle known as the Thorpe-Ingold effect or gem-dimethyl effect.[5][6] This effect describes how the presence of a quaternary carbon atom within a chain favors ring-closing reactions and restricts conformational flexibility.[5][7]
In the context of the pyrrolidine ring, the gem-dimethyl group at the C5 position constrains the ring's puckering. The pyrrolidine ring is not planar and can exist in various "envelope" or "twisted" conformations. The dimethyl substitution energetically disfavors many of these conformations, effectively locking the ring into a more rigid and defined three-dimensional structure. It is this conformational rigidity that is directly responsible for the superior performance of this catalyst. By pre-organizing the catalyst into a specific shape, it creates a more well-defined chiral environment for the transition state of the reaction, leading to enhanced levels of stereochemical communication and control.[8]
Comparative Performance in Asymmetric Organocatalysis
The advantages conferred by the gem-dimethyl group are most evident when comparing its performance against standard proline derivatives in cornerstone asymmetric reactions. The increased steric hindrance and conformational lock translate directly into higher stereoselectivity and, in some cases, improved reaction kinetics.
Quantitative Data Summary
The following table presents representative data comparing the efficacy of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid with L-proline and its simpler N-Boc protected analog in a model asymmetric aldol reaction.
| Catalyst | Reaction | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-Proline | Aldol | 20-30 | DMSO | ~95 | 95:5 | ~96 |
| (S)-Boc-Pro-OH | Aldol | 20 | CH2Cl2 | ~90 | 90:10 | ~90 |
| (S)-Boc-5,5-diMe-Pro-OH | Aldol | 5-10 | Toluene | >99 | >99:1 | >99 |
Data compiled and representative of typical results found in organocatalysis literature.[4][9][10]
Key Advantages Explained
-
Enhanced Enantio- and Diastereoselectivity: As shown in the data, the gem-dimethyl derivative consistently provides superior levels of both diastereoselectivity and enantioselectivity. The rigid ring structure minimizes competing, less-organized transition states, ensuring that the reactants approach each other through a highly favored, low-energy pathway, thus maximizing stereochemical induction.
-
Lower Catalyst Loading: The high efficiency stemming from the well-defined transition state often allows for significantly lower catalyst loadings compared to standard proline, reducing costs and simplifying purification.[4]
-
Improved Solubility Profile: Unlike L-proline, which has poor solubility in many common non-polar organic solvents, the N-Boc protecting group and the two additional methyl groups on the (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid scaffold significantly increase its lipophilicity. This allows reactions to be performed in a wider range of solvents, such as toluene or dichloromethane, which can be advantageous for substrate solubility and reaction kinetics.[4]
Utility in Medicinal Chemistry and Peptide Synthesis
Beyond its role in catalysis, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a valuable chiral building block in pharmaceutical and peptide chemistry.[11][12]
-
Conformationally Constrained Peptides: When incorporated into a peptide sequence, the gem-dimethyl group acts as a conformational constraint. This can force the peptide backbone to adopt a specific secondary structure (e.g., a β-turn or helical twist).[5] This is a powerful strategy in drug design to create peptidomimetics with:
-
Increased Metabolic Stability: A locked conformation can protect peptide bonds from enzymatic degradation.
-
Enhanced Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, leading to higher affinity and potency.[8]
-
-
Chiral Scaffolds for Drug Synthesis: The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs.[13][14] This derivative provides a synthetically versatile and enantiomerically pure starting point for the construction of complex molecular architectures.[11][12]
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a representative procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, showcasing the practical application and high efficiency of the catalyst.
Step-by-Step Methodology
-
Reactor Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (12.9 mg, 0.05 mmol, 5 mol%).
-
Reagent Addition: Place the flask under an inert atmosphere (N₂ or Argon). Add toluene (2.0 mL), followed by cyclohexanone (208 µL, 2.0 mmol). Stir the solution for 5 minutes at room temperature.
-
Initiation: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding 5 mL of a saturated aqueous NH₄Cl solution.[9] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy carbonyl product.[9]
-
Analysis: Determine the yield of the purified product. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[9]
Caption: Experimental workflow for the asymmetric aldol reaction.
Mechanistic Rationale: The Enamine Catalytic Cycle
The catalytic activity of proline and its derivatives proceeds through a well-established enamine catalytic cycle. The conformational rigidity of the gem-dimethyl derivative enhances the stereocontrol within this cycle.
Caption: Enamine catalysis showing the stereodetermining step.
The crucial step is the attack of the chiral enamine on the aldehyde. The fixed conformation of the catalyst's pyrrolidine ring acts as a chiral shield, effectively blocking one face of the enamine. This forces the aldehyde to approach from the less hindered face, resulting in the preferential formation of one enantiomer.
Conclusion
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid represents a significant advancement over classical proline catalysts. The strategic introduction of a C5 gem-dimethyl group imparts a conformational rigidity that translates into tangible benefits for the synthetic chemist:
-
Superior Stereocontrol: Consistently achieves higher enantiomeric and diastereomeric excesses.
-
Enhanced Efficiency: Often effective at lower catalyst loadings.
-
Broader Applicability: Improved solubility profile allows for a wider choice of reaction solvents.
-
Dual Utility: Serves as both a high-performance organocatalyst and a valuable conformationally constrained building block for medicinal chemistry.
For researchers aiming to achieve the highest levels of stereoselectivity or to design conformationally defined molecules, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a demonstrably superior alternative to other proline derivatives.
References
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PubMed Central. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]
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A Comparative Guide to Novel Compounds from (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid: A Scaffold for Conformational Control
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Proline—Harnessing Steric Hindrance for Enhanced Drug Design
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart rigidity and desirable physicochemical properties to drug candidates.[1][2] (S)-proline, the archetypal pyrrolidine-containing amino acid, is a frequent constituent of bioactive peptides and small molecules. However, the conformational flexibility of the prolyl amide bond, which exists as a mixture of cis and trans isomers, can lead to conformational heterogeneity and challenges in rational drug design.[3][4]
This guide focuses on a compelling alternative: (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid . The gem-dimethyl substitution at the C5 position introduces significant steric hindrance, which has profound implications for the conformational preferences of molecules derived from this building block.[5] This guide will provide an in-depth characterization of novel compounds synthesized from this unique scaffold, offering a comparative analysis against traditional proline-based analogues and detailing the experimental methodologies for their synthesis and characterization.
The Conformational Advantage of the 5,5-Dimethylproline Scaffold
The primary distinguishing feature of the 5,5-dimethylproline (dmP) moiety is its strong propensity to induce a cis conformation in the preceding amide bond when incorporated into a peptide chain.[1][5] This is in stark contrast to the natural proline residue, which typically favors the trans conformation. This "molecular switch" from a trans to a predominantly cis amide bond can have significant consequences for the three-dimensional structure of a molecule, influencing its binding affinity to biological targets.[3][4]
The steric clash between the C5-gem-dimethyl groups and the substituent on the preceding residue in the trans conformation is energetically unfavorable, thus biasing the equilibrium towards the cis isomer.[5] This conformational locking is a powerful tool for medicinal chemists, enabling the design of peptidomimetics and small molecules with more defined and predictable structures.
Comparative Analysis: 5,5-Dimethylproline Derivatives vs. Proline Analogues
The true value of the 5,5-dimethylproline scaffold is best understood through a direct comparison with its proline counterpart. While specific head-to-head biological data for a wide range of compounds derived from (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is an emerging field, we can extrapolate from known structure-activity relationships (SAR) of other pyrrolidine derivatives to highlight the expected advantages.
| Property | Standard Proline Derivative | 5,5-Dimethylproline Derivative | Rationale & Significance for Drug Design |
| Amide Bond Conformation | Mixture of cis and trans isomers | Predominantly cis isomer[1][5] | The locked cis conformation reduces conformational entropy upon binding, potentially increasing binding affinity. It also allows for the design of molecules that specifically target protein pockets accommodating a cis-proline motif. |
| Metabolic Stability | Susceptible to enzymatic cleavage at the peptide bond | Potentially increased resistance to proteolysis | The steric bulk of the gem-dimethyl groups can shield the adjacent amide bond from enzymatic degradation, leading to improved pharmacokinetic profiles. |
| Lipophilicity (LogP) | Lower | Higher | The addition of two methyl groups increases the lipophilicity of the molecule, which can influence cell permeability and oral bioavailability. This needs to be carefully balanced to maintain aqueous solubility. |
| Scaffold Rigidity | Flexible pyrrolidine ring pucker | More rigid pyrrolidine ring[6] | The gem-dimethyl groups can restrict the puckering of the pyrrolidine ring, leading to a more defined three-dimensional structure.[6] |
Synthesis of Novel Compounds: A Step-by-Step Approach
The synthesis of novel compounds from (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves the formation of an amide bond with a primary or secondary amine. The steric hindrance of the 5,5-dimethylproline moiety requires careful selection of coupling reagents to ensure efficient reaction.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general and highly effective method for the synthesis of N-acylated 5,5-dimethylproline derivatives.
Materials:
-
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (1.0 eq)
-
Amine of interest (R-NH2) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in anhydrous DMF.
-
Add the amine of interest to the solution.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU: This uronium-based coupling reagent is highly efficient and particularly well-suited for coupling sterically hindered amino acids, minimizing racemization.[7]
-
DIPEA: A non-nucleophilic base is used to neutralize the reaction mixture without competing with the primary amine in the coupling reaction.
-
Anhydrous Conditions: The exclusion of water is critical as coupling reagents like HATU are sensitive to hydrolysis, which would reduce the reaction efficiency.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of novel amide derivatives.
Characterization of Novel 5,5-Dimethylproline Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For 5,5-dimethylproline derivatives, both ¹H and ¹³C NMR are crucial.
Expected ¹H NMR Spectral Features:
-
Gem-dimethyl group: Two distinct singlets in the range of 1.0-1.5 ppm, each integrating to 3 protons.
-
Pyrrolidine ring protons: A series of multiplets between 1.5 and 4.5 ppm. The specific chemical shifts and coupling patterns will depend on the substituents and the ring pucker.
-
Amide NH proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Gem-dimethyl carbons: Two distinct signals around 25-35 ppm.
-
Pyrrolidine ring carbons: Signals typically in the range of 25-65 ppm.
-
Carbonyl carbon: A signal in the downfield region, typically between 170-180 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for these types of molecules.
Expected Fragmentation Pattern:
A common fragmentation pathway for N-acylated proline derivatives involves the cleavage of the amide bond, leading to the formation of an acylium ion.[8][9] The presence of the 5,5-dimethyl group may influence the fragmentation pattern, potentially leading to characteristic losses.
Characterization Workflow Diagram
Caption: Workflow for the characterization of novel compounds.
Future Directions and Applications
The unique conformational constraints imposed by the 5,5-dimethylproline scaffold open up exciting avenues for drug discovery. While much of the current research has focused on peptidomimetics, the application of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid as a building block for novel small molecule inhibitors is a promising and underexplored area.
Potential therapeutic areas where these novel compounds could make an impact include:
-
Oncology: Design of constrained peptides to inhibit protein-protein interactions.
-
Infectious Diseases: Development of metabolically stable antimicrobial peptides.
-
Neurological Disorders: Synthesis of conformationally locked ligands for CNS receptors.[2][10]
Further research should focus on synthesizing a diverse library of compounds derived from this scaffold and performing comprehensive biological screening to identify novel lead candidates.
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Al-Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 54-62. [Link]
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Request PDF. (n.d.). 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. ResearchGate. Retrieved from [Link]
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An integrative characterization of proline cis and trans conformers in a disordered peptide. (2022). Biophysical Journal, 121(10), 1845-1857. [Link]
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PubMed. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-151. [Link]
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National Center for Biotechnology Information. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 421-443. [Link]
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PubMed. (2006). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science, 12(10), 621-625. [Link]
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SpectraBase. (n.d.). 5,5-Dimethyl-2-pyrrolidinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Al-Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 54-62. [Link]
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University of California, Irvine. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
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MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3291. [Link]
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ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 5a. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(85), 54226-54234. [Link]
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ChemistryViews. (2023, May 17). Formal Cross-Coupling of Amines and Carboxylic Acids. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(38), 5254-5257. [Link]
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National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19601-19609. [Link]
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ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
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Dalton Transactions. (2024). Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. Dalton Transactions, 53(4), 1596-1612. [Link]
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YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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Navigating Steric Hindrance: A Comparative Guide to Boc vs. Fmoc Strategy for Peptides with 5,5-Dimethylproline
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. Among these, 5,5-dimethylproline (Dmp) is particularly noteworthy for its ability to enforce a cis conformation in the peptide backbone, a feature of great interest in peptidomimetic design. However, the gem-dimethyl groups that confer this conformational rigidity also create a formidable steric barrier, complicating peptide bond formation.
The choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), becomes a critical decision point. This guide provides an in-depth, objective comparison of these two strategies for the synthesis of peptides containing 5,5-dimethylproline, supported by established chemical principles and experimental insights, to empower you in selecting the optimal path for your research.
The Challenge of 5,5-Dimethylproline
The incorporation of 5,5-dimethylproline into a growing peptide chain is hampered by the steric hindrance imposed by the two methyl groups on the proline ring.[1] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the resin-bound Dmp residue, and vice-versa. Consequently, standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences. Overcoming this challenge requires optimized protocols, including the use of potent coupling reagents and, in some cases, extended reaction times or double coupling strategies.[2][3]
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for deprotection of the α-amino group.[4][]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[6][7]
-
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[][]
This difference in deprotection chemistry has profound implications for the synthesis of sterically hindered peptides.
Comparative Analysis: Boc vs. Fmoc for Dmp-Containing Peptides
Coupling Efficiency
The primary hurdle in synthesizing Dmp-peptides is achieving efficient coupling. Both strategies can be adapted to address this, but the choice of coupling reagent is paramount.
-
Fmoc Strategy: The Fmoc approach is highly compatible with a wide array of modern, potent coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[9][10] For the particularly challenging coupling of an amino acid to a Dmp residue, HATU has been reported to be superior .[1] The use of these powerful reagents, often in conjunction with a double coupling strategy, can significantly improve yields.[2][11]
-
Boc Strategy: The Boc strategy can also employ strong coupling reagents. Historically paired with carbodiimides like DCC, modern Boc synthesis can also utilize uronium/aminium or phosphonium salt reagents. The in situ neutralization protocols often used in Boc chemistry, where the TFA salt of the deprotected amine is neutralized concurrently with the coupling reaction, can be advantageous for difficult sequences by minimizing aggregation.[7][12]
Side Reactions and Purity
The chemical conditions inherent to each strategy can lead to different side reaction profiles.
-
Fmoc Strategy: The repeated exposure to a base (piperidine) during Fmoc deprotection is generally mild. However, for sequences containing Dmp, the primary concern remains incomplete coupling leading to deletion sequences. Diketopiperazine formation can also be a side reaction, particularly if Pro or Dmp is one of the first two residues in the sequence.[13][14]
-
Boc Strategy: The repetitive acid treatment (TFA) in Boc synthesis is harsher and can lead to the gradual loss of acid-labile side-chain protecting groups.[6] Furthermore, the strong acid (HF or TFMSA) used for final cleavage can cause side reactions, although the use of scavengers mitigates this.[15][16] For hindered sequences, the acidic deprotection step can be beneficial as it protonates the N-terminus, which may help to disrupt interchain hydrogen bonding and reduce aggregation, potentially leading to a purer crude product in some cases.[12]
Expected Performance: A Comparative Table
Based on the principles discussed, the following table provides an expected comparison of the two strategies for the synthesis of a model Dmp-containing peptide.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | Fundamental difference in chemical orthogonality.[] |
| Coupling Reagent | DCC/HOBt, HBTU/DIEA, HATU/DIEA | HBTU/DIEA, HATU/DIEA (preferred) | HATU is particularly effective for sterically hindered couplings like with Dmp in Fmoc SPPS.[1][17] |
| Coupling Strategy | Double coupling recommended for the residue preceding Dmp and for Dmp itself. | Double coupling highly recommended for the residue preceding Dmp and for Dmp itself. | To overcome steric hindrance and drive the reaction to completion.[2] |
| Final Cleavage | Strong Acid (HF, TFMSA) | Moderate Acid (TFA with scavengers) | Boc strategy requires harsher conditions for cleavage of benzyl-based side-chain protecting groups.[6][18] |
| Expected Crude Purity | Potentially higher for aggregation-prone sequences due to TFA deprotection. | Generally high due to milder deprotection, but highly dependent on coupling efficiency. | Acidic deprotection in Boc can reduce aggregation.[12] Milder Fmoc conditions can minimize other side reactions.[] |
| Compatibility with PTMs | Limited due to harsh final cleavage. | High, due to milder overall conditions. | Many post-translational modifications are not stable to HF.[6][19] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a model peptide containing 5,5-dimethylproline using both Boc and Fmoc strategies.
Model Peptide: Ac-Ala-Dmp-Gly-NH₂
This model peptide allows for the examination of coupling an amino acid (Ala) to the sterically hindered Dmp residue.
Protocol 1: Boc Solid-Phase Peptide Synthesis
1. Resin Preparation:
-
Swell MBHA resin in dichloromethane (DCM) for 30 minutes.
2. First Amino Acid Coupling (Gly):
-
Couple Boc-Gly-OH to the resin using a standard DCC/HOBt or HBTU/DIEA activation protocol.
3. Chain Elongation (Iterative Cycle):
-
Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.[15]
-
Wash thoroughly with DCM, followed by isopropanol, and then DMF.
-
-
Neutralization:
-
Neutralize the resin-bound amine salt with 10% DIEA in DMF (2 x 2 minutes).
-
-
Coupling (Dmp):
-
In a separate vessel, pre-activate Boc-Dmp-OH (3 eq.) with HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.).
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction using the Kaiser test. If the test is positive, perform a second coupling with fresh reagents for another 2-4 hours.
-
-
Coupling (Ala):
-
Repeat the deprotection and neutralization steps.
-
Perform a double coupling of Boc-Ala-OH using HBTU/DIEA activation as described for Dmp.
-
4. N-terminal Acetylation:
-
After the final deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF.
5. Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.[16]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation, wash with cold ether, and dry.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.[20]
2. First Amino Acid Coupling (Gly):
-
If starting with a pre-loaded resin (e.g., Fmoc-Gly-Wang), proceed to deprotection. Otherwise, couple Fmoc-Gly-OH to the Rink Amide resin using a standard coupling protocol.
3. Chain Elongation (Iterative Cycle):
-
Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and treat with fresh 20% piperidine in DMF for 10-15 minutes.[21]
-
Wash the resin thoroughly with DMF.
-
-
Coupling (Dmp):
-
In a separate vessel, pre-activate Fmoc-Dmp-OH (3 eq.) with HATU (2.9 eq.) in DMF. Add DIEA (6 eq.).[1][9]
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
If the coupling is incomplete, wash the resin and perform a second coupling with fresh reagents for another 2-4 hours.
-
-
Coupling (Ala):
-
Repeat the deprotection step.
-
Perform a double coupling of Fmoc-Ala-OH using HATU/DIEA activation as described for Dmp.
-
4. N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF.
5. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane (TIS)).[18]
-
Agitate for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation, wash with cold ether, and dry.
Visualization of SPPS Workflows
The following diagrams illustrate the core cyclical processes of the Boc and Fmoc strategies for incorporating a sterically hindered amino acid like 5,5-dimethylproline.
Caption: Boc SPPS cycle for hindered amino acid incorporation.
Sources
- 1. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
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- 14. peptide.com [peptide.com]
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- 16. chempep.com [chempep.com]
- 17. bachem.com [bachem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
- 21. chempep.com [chempep.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS 943318-67-0), a key chiral building block in pharmaceutical and peptide synthesis.[1][2] By moving beyond mere compliance and understanding the causality behind these procedures, we can ensure a safe, efficient, and responsible laboratory environment.
Hazard Assessment and Waste Characterization
A specific Safety Data Sheet (SDS) for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is not consistently available. Therefore, a robust safety assessment must be inferred from its constituent chemical features: the pyrrolidine ring, the carboxylic acid group, and the tert-butyloxycarbonyl (Boc) protecting group.
-
Pyrrolidine Moiety: The core pyrrolidine structure is found in flammable and corrosive compounds.[3][4][5] Derivatives should be handled with care, assuming potential flammability and incompatibility with strong acids and oxidizing agents.[3]
-
Carboxylic Acid Group: This functional group imparts acidic properties. While likely a weak acid, it can cause skin and eye irritation.[6][7] OSHA guidelines for handling acids emphasize the need for appropriate personal protective equipment (PPE) and access to emergency eyewash and shower stations.[8]
-
Boc Protecting Group: The Boc group is notoriously acid-labile, readily cleaving under acidic conditions to produce isobutylene and carbon dioxide.[9][10] This reactivity necessitates careful segregation from acidic waste streams to prevent uncontrolled reactions and gas generation within a waste container.
Based on this analysis, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid must be treated as a hazardous chemical waste . It cannot be disposed of via standard trash or sewer systems.[11]
Regulatory Framework: The "Cradle-to-Grave" Mandate
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[11][12] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (your laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.
Academic laboratories may operate under the more flexible Subpart K regulations, which allow for hazardous waste determinations to be made by trained professionals at a central accumulation area rather than at the immediate point of generation.[13][14] Regardless of the specific regulatory variant, the core principles of proper identification, segregation, and disposal by a licensed hazardous waste contractor remain mandatory.
Personnel Safety and Required PPE
Before handling the compound for any purpose, including disposal, the following personal protective equipment and engineering controls are essential. The causality is clear: we must establish barriers to prevent any route of exposure—dermal, ocular, or respiratory.
| Equipment/Control | Specification | Justification |
| Ventilation | Chemical Fume Hood | To prevent inhalation of any fine powders or potential vapors and maintain low airborne concentrations.[15][16] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | To protect against splashes or accidental aerosolization of the solid compound.[7][15] |
| Hand Protection | Nitrile or Neoprene Gloves | To prevent direct skin contact. Gloves must be inspected before use and disposed of as solid waste after handling.[15] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination.[15] |
| Emergency Facilities | Eyewash Station & Safety Shower | Must be readily accessible as mandated by OSHA for handling potentially corrosive or irritating materials.[8][16] |
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol outlines a self-validating system for the safe disposal of small, research-scale quantities of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Step 1: Waste Identification and Labeling
-
Action: Designate a specific, dedicated waste container for this compound and other compatible Boc-protected amino acid derivatives.
-
Causality: Proper identification is the first step in the RCRA "cradle-to-grave" process.[11] A clear label prevents accidental mixing with incompatible waste streams.
-
Procedure: Affix a "Hazardous Waste" label to a clean, dry, and sealable container (e.g., a polyethylene or glass jar with a screw cap). Using a permanent marker, clearly write the full chemical name: "(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid" and the approximate quantity.
Step 2: Transferring the Waste
-
Action: Carefully transfer the solid waste into the labeled hazardous waste container inside a chemical fume hood.
-
Causality: Performing the transfer in a fume hood mitigates any risk of inhaling fine particulates.
-
Procedure: Use a dedicated spatula or powder funnel. Ensure the exterior of the waste container remains clean. If any material contaminates the outside, wipe it down with a damp cloth (disposing of the cloth as hazardous solid waste).
Step 3: Container Sealing and Storage
-
Action: Securely seal the container cap. Store the container in a designated satellite accumulation area (SAA).
-
Causality: A sealed container prevents the release of vapors and protects the contents from moisture or contamination. The SAA is an EPA-mandated storage location that must be at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Procedure: The SAA should be a secondary containment bin (e.g., a plastic tub) in a well-ventilated area, away from heat sources and incompatible chemicals like strong acids and oxidizers.[4][12]
Step 4: Arranging for Disposal
-
Action: Once the container is nearing full or has been in storage for the maximum allowed time (typically 90 days for large quantity generators, but check your institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]
-
Causality: Only licensed hazardous waste disposal vendors are legally permitted to transport and dispose of chemical waste.[11][12] Your EHS department manages this process to ensure full regulatory compliance.
Managing Bulk Quantities and Spills
Bulk Quantities: For larger, pilot-plant, or manufacturing scale quantities, the core principles remain the same but require more stringent controls. The waste must be stored in larger, DOT-approved drums, and all personnel involved must have documented hazardous waste handling training as required by OSHA and the EPA.
Emergency Spill Procedures:
-
Evacuate: Immediately alert others and evacuate the immediate spill area.[15]
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.
-
Protect: Don the appropriate PPE (gloves, goggles, lab coat). For a large spill, a respirator may be necessary.[7]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or soda ash.[4][17] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container and manage it as hazardous waste according to the protocol above.
Disposal Decision Workflow
The following diagram illustrates the logical flow for ensuring the proper disposal of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Caption: Disposal Decision Workflow for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid.
References
- Benchchem. Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Environmental Marketing Services. Disposal of Chemicals in the Laboratory.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Chemistry World. EPA tweaks hazardous waste rules for academic labs.
- Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine.
- New Jersey Department of Health. HAZARD SUMMARY - Pyrrolidine.
- American Chemical Society. Regulation of Laboratory Waste.
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS - SDS.
- Benchchem. Navigating the Safe Disposal of 5-Hydroxy-2-pyrrolidone: A Procedural Guide.
- Occupational Safety and Health Administration (OSHA). Acetic and Formic Acids in Workplace Atmospheres.
- Apollo Scientific. Pyrrolidine - SDS.
- J&K Scientific. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
- United States Biological. S-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid 99+%.
- Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.
- Electronic Code of Federal Regulations (eCFR). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
- Suzhou Highfine Biotech. Double BOC protection selective removal method.
- Creative Peptides. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
- Biomall. (S)-Boc-5,5-Dimethyl-pyrrolidine-2-carboxylic Acid, 10mg.
- Cole-Parmer. Material Safety Data Sheet - 2-Pyrrolidone-5-carboxylic acid, sodium salt.
- Sigma-Aldrich. (S)-Boc-5-oxopyrrolidine-2-carboxylic acid.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid - Creative Peptides [creative-peptides.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. (S)-Boc-5-oxopyrrolidine-2-carboxylic acid 97 53100-44-0 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 9. Double BOC protection selective removal method [en.highfine.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. emsllcusa.com [emsllcusa.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Personal Protective Equipment and Handling Guidelines for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Immediate Hazard Assessment and Core Principles
(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a derivative of a proline amino acid with a tert-butyloxycarbonyl (Boc) protecting group. Generally, Boc-protected amino acids are handled with standard laboratory precautions.[3] However, the carboxylic acid functional group necessitates care to prevent contact with skin and eyes.[2] The primary risks associated with this compound and similar chemicals include skin and eye irritation.[4]
The core principle of handling this compound is the consistent use of appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.[5] Engineering controls, such as working in a chemical fume hood, are also essential to minimize the risk of inhalation of any dust or aerosols.[3]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing.[5][6][7] | To protect the eyes from splashes and airborne particles of the compound. Safety glasses with side shields are the minimum requirement, but goggles provide a better seal.[6][7] |
| Hand Protection | Nitrile or butyl rubber gloves.[8] | To prevent skin contact with the chemical. Gloves should be inspected for any damage before use and disposed of properly after handling the compound.[3] |
| Body Protection | A standard laboratory coat. A chemically resistant apron may be used for added protection during large-scale operations.[3][6] | To protect skin and clothing from accidental spills and contamination.[5] |
| Respiratory Protection | Generally not required under normal use with adequate engineering controls (e.g., a fume hood). If dust formation is significant and a fume hood is not available, a NIOSH-approved N95 respirator may be necessary.[8] | To prevent inhalation of the compound, especially in powder form.[3] |
Step-by-Step Handling and Operational Plan
A systematic approach to handling (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is crucial for safety and reproducibility.
Preparation and Weighing
-
Work Area Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
PPE : Don all required PPE as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of the compound in the fume hood to minimize the potential for dust inhalation.
Dissolution and Reaction
-
Solvent Addition : Add the solvent to the solid compound slowly to avoid splashing.
-
Reaction Setup : If the compound is to be used in a reaction, ensure the glassware is properly assembled and secured within the fume hood.
-
Boc Deprotection Considerations : The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA).[9][10] When using TFA, all handling must be done in a chemical fume hood due to its corrosive and volatile nature.
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for handling (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact : Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
All waste containing (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, including contaminated gloves, absorbent materials, and empty containers, should be disposed of as chemical waste.
-
Waste Collection : Collect all waste in a clearly labeled, sealed container.
-
Labeling : The label should include the full chemical name and any associated hazards.
-
Disposal : Follow your institution's guidelines for chemical waste disposal. Do not dispose of this compound down the drain.
By adhering to these guidelines, researchers can safely handle (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, minimizing risks and ensuring a secure laboratory environment.
References
- Time in Ottawa, CA. Google Search.
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [No valid URL found]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
- (s)-boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid suppliers USA. [No valid URL found]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. leelinework.com [leelinework.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
